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Core Science & Biosynthesis

Foundational

Structural Dynamics and Pharmacological Profiling of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors relies heavily on the design of robust, adaptable pharmacophores. 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (Molecular Formula: C₁₇H₁₇N₃O₂S) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors relies heavily on the design of robust, adaptable pharmacophores. 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (Molecular Formula: C₁₇H₁₇N₃O₂S) represents a highly privileged scaffold in modern medicinal chemistry. By integrating a pyrazol-5-amine core with strategically positioned tosyl and m-tolyl moieties, this compound serves as a potent structural template for targeting the ATP-binding pockets of critical kinases, such as p38 MAP kinase and Akt.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic binding rationale, regioselective synthetic methodology, and the self-validating experimental protocols required for its evaluation in drug discovery workflows.

Physicochemical Profiling & Druglikeness

To understand the behavior of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in biological systems, we must first analyze its computational chemistry profile. The core metrics of this compound align closely with Lipinski’s Rule of Five, making it an ideal candidate for intracellular target engagement. The baseline topological polar surface area (TPSA) is conserved from its foundational building block, 1-tosyl-1H-pyrazol-5-amine [1].

Quantitative Data Summary
ParameterValuePharmacological Consequence (Causality)
Molecular Formula C₁₇H₁₇N₃O₂SEstablishes the core scaffold mass and atomic composition.
Molecular Weight 327.40 g/mol Well within the <500 Da threshold, favoring oral bioavailability and membrane diffusion.
TPSA 77.98 ŲOptimal for intracellular penetration. Kinase inhibitors typically require a TPSA between 60–90 Ų to cross lipid bilayers efficiently without sacrificing aqueous solubility.
Calculated LogP 3.2 – 3.8Balances hydrophilicity with the lipophilicity required to occupy hydrophobic pockets within the kinase domain.
H-Bond Donors 1 (C5-Amine)Crucial for anchoring the molecule to the backbone carbonyls of the kinase hinge region.
H-Bond Acceptors 5Sulfonyl oxygens and pyrazole nitrogens facilitate secondary electrostatic interactions within the ATP-binding site.
Rotatable Bonds 4Provides the necessary conformational flexibility to adapt to dynamic DFG-in or DFG-out kinase states.

Mechanistic Rationale: Target Engagement

The efficacy of the pyrazol-5-amine class stems from its precise structural complementarity to the ATP-binding cleft of serine/threonine kinases [2].

  • The Hinge Binder: The C5-amine group acts as a primary hydrogen bond donor. It mimics the exocyclic amine of adenine, forming a critical hydrogen bond with the hinge region of the kinase.

  • The Hydrophobic Anchor: The N1-tosyl (4-methylphenylsulfonyl) group acts as a bulky, electron-withdrawing substituent. It not only reduces the basicity of the pyrazole nitrogens—protecting the compound from rapid metabolic oxidation—but also projects deep into the hydrophobic specificity pocket (often the DFG-out pocket).

  • The Gatekeeper Interactor: The C4-(m-tolyl) group provides rotational flexibility. The meta-methyl substitution creates a localized hydrophobic shield that can optimally pack against the kinase gatekeeper residue, enhancing selectivity over off-target kinases.

KinaseBinding Compound 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Pocket Kinase ATP-Binding Pocket Compound->Pocket Docks into Hinge Hinge Region (H-Bond via C5-Amine) Pocket->Hinge Motif 1 Hydrophobic Hydrophobic Pocket (N1-Tosyl & C4-m-Tolyl) Pocket->Hydrophobic Motif 2 Inhibition Kinase Inhibition & Signal Blockade Hinge->Inhibition Hydrophobic->Inhibition

Fig 1: Pharmacodynamic binding model of the pyrazol-5-amine scaffold within the kinase ATP pocket.

Synthetic Methodology & Regioselectivity

The synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine requires a controlled, regioselective approach to ensure the tosyl group is exclusively positioned at the N1 position, and the amine at C5.

Regioselective Two-Step Protocol

Step 1: Formylation of the Arylacetonitrile

  • Reagents: Combine 1.0 equivalent of 2-(m-tolyl)acetonitrile with 1.5 equivalents of ethyl formate in anhydrous tetrahydrofuran (THF).

  • Activation: Slowly add 1.2 equivalents of sodium ethoxide (NaOEt) at 0°C under an inert N₂ atmosphere.

  • Causality: The strong base deprotonates the α-carbon of the acetonitrile. The resulting enolate attacks the electrophilic carbonyl of ethyl formate.

  • Isolation: Acidify the mixture with 1M HCl and extract with ethyl acetate to yield the intermediate 2-(m-tolyl)-3-hydroxyacrylonitrile (which exists in tautomeric equilibrium with its formyl form).

Step 2: Cyclization with Tosylhydrazine

  • Reagents: Dissolve the intermediate in absolute ethanol. Add 1.1 equivalents of tosylhydrazine (p-toluenesulfonyl hydrazide) and a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 6 hours.

  • Causality (The Regioselective Driver): The use of tosylhydrazine is a deliberate mechanistic choice. The extreme steric bulk and electron-withdrawing nature of the sulfonyl group reduce the nucleophilicity of the adjacent nitrogen. This forces the terminal, unsubstituted nitrogen of the hydrazine to initiate the nucleophilic attack on the nitrile carbon. Consequently, the cyclization thermodynamically favors the 1-tosyl-5-amine regioisomer, bypassing the need for complex downstream chiral separation.

  • Purification: Cool the reaction to room temperature, precipitate the product by adding ice-cold water, filter, and recrystallize from hot ethanol to achieve >98% purity.

SynthesisWorkflow Step1 Step 1: Formylation Reagents: 2-(m-Tolyl)acetonitrile + Ethyl formate Base: NaOEt Causality: Enolate formation drives nucleophilic attack Step2 Intermediate 2-(m-Tolyl)-3-hydroxyacrylonitrile Step1->Step2 2 hours, RT Step3 Step 2: Cyclization Reagents: Tosylhydrazine (EtOH, cat. AcOH, Reflux) Causality: Steric bulk directs N1-regioselective cyclization Step2->Step3 Isolation via extraction Product Target Compound 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Step3->Product 6 hours, 80°C

Fig 2: Regioselective two-step synthetic workflow for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

Experimental Validation: TR-FRET Kinase Assay Protocol

To validate the biological activity of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine, a self-validating biochemical assay must be employed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here.

Why TR-FRET? Time-gated measurement eliminates the short-lived background autofluorescence typical of highly conjugated aromatic small molecules like pyrazoles and tosyl derivatives [3]. This ensures a pristine signal-to-noise ratio.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to establish an IC₅₀ curve. Keep final DMSO concentration strictly at 1% to prevent enzyme denaturation.

  • Enzyme Assembly: Add 5 µL of the target kinase (e.g., recombinant human p38α) at a concentration of 2 nM to a 384-well pro-plate.

  • Compound Incubation: Add 2.5 µL of the diluted compound to the wells. Incubate for 30 minutes at room temperature. Causality: This pre-incubation allows the compound to achieve binding equilibrium in the ATP pocket before competing with the substrate.

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (at the enzyme's specific Kₘ) and the ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺ and halt kinase activity) mixed with a Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the FRET ratio (665/615).

Self-Validation & Quality Control (Z'-factor)

To ensure the protocol is a self-validating system, every plate must include:

  • Positive Control (0% Inhibition): Enzyme + Substrate + 1% DMSO.

  • Negative Control (100% Inhibition): Substrate + 1% DMSO (No Enzyme).

  • Validation Metric: Calculate the Z'-factor. A Z'-factor > 0.6 confirms the assay's dynamic range is wide enough and the variance tight enough to trust the compound's IC₅₀ data.

Conclusion

4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a masterclass in rational pharmacophore design. By combining the hinge-binding capability of the pyrazol-5-amine core with the hydrophobic, gatekeeper-navigating properties of the tosyl and m-tolyl groups, it provides researchers with a highly tunable scaffold. When synthesized via rigorous, regioselective protocols and validated through high-fidelity TR-FRET assays, this compound serves as a critical stepping stone in the development of next-generation targeted therapeutics.

References

  • He, J., et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines". Beilstein Archives, September 2021. URL:[Link]

  • ACS Omega. "Sulfenylation of Arenes with Ethyl Arylsulfinates in Water (Reference to p38a MAP kinase inhibitors)". ACS Publications, July 2020. URL:[Link]

Exploratory

Molecular weight and formula for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Topic: Molecular weight and formula for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Role: Senior Application Scientist Format: Technical Whitepaper Classification: Substituted Aminopyrazole Scaffold Primary Application: Medic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Role: Senior Application Scientist Format: Technical Whitepaper

Classification: Substituted Aminopyrazole Scaffold Primary Application: Medicinal Chemistry (Kinase Inhibition / Anti-inflammatory)

Executive Summary

The compound 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine represents a specialized scaffold in the development of small-molecule inhibitors. Belonging to the class of 1-sulfonyl-4-aryl-5-aminopyrazoles , this molecule combines a lipophilic meta-tolyl core with a sulfonamide-like moiety, a structural motif frequently observed in COX-2 inhibitors (e.g., Celecoxib) and multi-targeted kinase inhibitors.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic workflow, and the mechanistic rationale for its use in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Molecular Formula & Weight Derivation

The stoichiometry of the compound is derived from its three functional components attached to the pyrazole core (


):
  • Core: 1H-Pyrazole (

    
    )
    
  • Position 1: Tosyl group (

    
    , replacing H)
    
  • Position 4: m-Tolyl group (

    
    , replacing H)
    
  • Position 5: Amine group (

    
    , replacing H)
    

Stoichiometric Calculation:

  • Carbons: 3 (core) + 7 (tosyl) + 7 (tolyl) = 17

  • Hydrogens: 1 (core C3-H) + 7 (tosyl) + 7 (tolyl) + 2 (amine) = 17

  • Nitrogens: 2 (core) + 1 (amine) = 3

  • Oxygens: 2 (sulfonyl) = 2

  • Sulfur: 1 (sulfonyl) = 1

Data Summary Table
PropertyValuePrecision / Note
IUPAC Name 4-(3-Methylphenyl)-1-(4-methylbenzenesulfonyl)-1H-pyrazol-5-amineSystematic nomenclature
Molecular Formula

Confirmed stoichiometry
Molecular Weight 327.40 g/mol Monoisotopic mass: 327.1041
LogP (Predicted) 3.8 – 4.2High lipophilicity due to bi-aryl system
H-Bond Donors 1 (Amine

)
Primary amine
H-Bond Acceptors 4Sulfonyl oxygens (2) + Pyrazole N (1) + Amine N (1)
Topological Polar Surface Area ~90 ŲEstimate based on sulfonamide/amine

Synthesis & Experimental Protocol

As this specific derivative is often a library compound rather than a commodity chemical, a robust de novo synthesis is required. The following protocol is designed for high regioselectivity, ensuring the tosyl group attaches to


 and the amine resides at 

.
Retrosynthetic Analysis

The most reliable route to 4-aryl-5-aminopyrazoles involves the condensation of an arylacetonitrile precursor. Direct tosylation of the pyrazole ring often yields a mixture of regioisomers (


 vs 

); therefore, we utilize a stepwise approach where the pyrazole ring is formed first, followed by controlled

-sulfonylation.
Step-by-Step Methodology
Phase 1: Construction of the Pyrazole Core

Reaction: Condensation of m-tolylacetonitrile with ethyl formate followed by hydrazine cyclization.

  • Formylation:

    • Reagents: m-Tolylacetonitrile (1.0 eq), Ethyl formate (1.5 eq), Sodium ethoxide (1.2 eq).

    • Conditions: Reflux in dry ethanol for 4 hours.

    • Mechanism: Base-catalyzed Claisen condensation yields the sodium salt of 2-formyl-2-(m-tolyl)acetonitrile .

  • Cyclization:

    • Add: Hydrazine hydrate (

      
      , 2.0 eq) directly to the cooled reaction mixture.
      
    • Conditions: Reflux for an additional 3 hours.

    • Workup: Evaporate solvent, neutralize with dilute HCl, and filter the precipitate.

    • Intermediate Product: 4-(m-Tolyl)-1H-pyrazol-5-amine .

    • Validation: Check LC-MS for

      
      .
      
Phase 2: Regioselective N-Tosylation

Reaction: Sulfonylation of the pyrazole nitrogen.

  • Setup: Dissolve the intermediate (4-(m-Tolyl)-1H-pyrazol-5-amine) in dry Pyridine (acting as solvent and base).

  • Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to avoid exotherms.

  • Kinetics: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

    • Expert Note: Low temperature favors kinetic control, directing the tosyl group to the ring nitrogen (

      
      ) rather than the exocyclic amine (
      
      
      
      ), due to the higher nucleophilicity of the ring nitrogen in the tautomeric equilibrium.
  • Quench & Isolation: Pour into ice water. The product typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Synthetic Workflow Diagram

SynthesisPath Start m-Tolylacetonitrile (C9H9N) Step1 Formylation (Ethyl Formate, NaOEt) Start->Step1 Inter1 2-Formyl-2-(m-tolyl) acetonitrile salt Step1->Inter1 Claisen Condensation Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 Inter2 4-(m-Tolyl)-1H- pyrazol-5-amine Step2->Inter2 Ring Closure Step3 N-Tosylation (TsCl, Pyridine, 0°C) Inter2->Step3 Final 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Step3->Final Regioselective Substitution

Figure 1: Stepwise synthetic route ensuring correct regiochemistry at the C4 and N1 positions.

Structural Validation & Quality Control

To ensure the protocol yields the correct isomer (1-tosyl rather than 5-tosylamino), the following analytical signals must be verified.

TechniqueExpected SignalMechanistic Interpretation
1H NMR (DMSO-d6) Singlet at ~7.8–8.0 ppm (1H)Represents the C3-H of the pyrazole ring. If the C4 position were unsubstituted, two pyrazole protons would be seen.
1H NMR Broad Singlet at ~5.5–6.5 ppm (2H)Represents the exocyclic

. If the amine were tosylated, this would be a singlet (1H) shifted downfield (>9 ppm).
13C NMR Peak at ~145 ppmCarbon attached to the tosyl group (

).
IR Spectroscopy Doublet ~3300-3400

Primary amine (

) stretching.
IR Spectroscopy Strong bands ~1170, 1350

Sulfonyl (

) asymmetric/symmetric stretch.

Applications in Drug Discovery[1][5]

The 4-aryl-1-sulfonyl-5-aminopyrazole motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for other 5-membered heterocycles in kinase inhibitors.

Mechanism of Action (Hypothetical)

Based on structural analogs (e.g., Pazopanib intermediates, COX-2 inhibitors), this molecule likely functions via:

  • ATP-Binding Site Competition: The aminopyrazole motif can form hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR, PDGFR).

  • Hydrophobic Pocket Occupation: The m-tolyl group at C4 is positioned to occupy the hydrophobic "gatekeeper" pocket often found in tyrosine kinases.

  • Electronic Modulation: The 1-tosyl group acts as an electron-withdrawing group (EWG), modulating the acidity of the pyrazole system and improving metabolic stability compared to an unsubstituted

    
    .
    
Biological Pathway Context

Pathway Compound 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Target Kinase Domain (ATP Pocket) Compound->Target H-Bonding (NH2) Hydrophobic Interaction (Tolyl) Signal1 Phosphorylation Blockade Target->Signal1 Inhibition Outcome Anti-Proliferative / Anti-Inflammatory Effect Signal1->Outcome

Figure 2: Hypothetical mechanism of action within a kinase signaling cascade.[1][2]

References

  • Beilstein-Institut. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: 1-Tosyl-pyrazoles and derivatives. PubChem.[3][4] Retrieved from [Link]

  • Scientific Research Publishing. (2023). Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. SCIRP. Retrieved from [Link]

  • MDPI. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. PMC. Retrieved from [Link]

Sources

Foundational

Solubility profile of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in organic solvents

This guide serves as a definitive technical resource for the solubility profiling of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine , a critical intermediate scaffold in the synthesis of bioactive pyrazolo-derivatives. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the solubility profiling of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine , a critical intermediate scaffold in the synthesis of bioactive pyrazolo-derivatives.

Executive Summary

The precise solubility characterization of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (hereafter referred to as TPA-4m ) is fundamental for optimizing its purification, recrystallization, and formulation in drug development pipelines. As a functionalized pyrazole bearing both a lipophilic tolyl moiety and a polar sulfonamide group, TPA-4m exhibits a complex solubility landscape governed by solute-solvent intermolecular interactions.

This guide details the physicochemical behavior of TPA-4m, provides a validated protocol for thermodynamic solubility determination, and presents a predictive solubility landscape based on structural analogs and thermodynamic principles.

Chemical Profile & Structural Determinants[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 4-(3-methylphenyl)-1-(4-methylbenzenesulfonyl)-1H-pyrazol-5-amine
Molecular Formula C

H

N

O

S
Molecular Weight 327.40 g/mol
Key Functional Groups Primary Amine (-NH

), Sulfonyl (-SO

-), Tolyl (Ar-CH

)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Predicted LogP ~3.2 - 3.8 (Lipophilic)

Solubility Mechanism: The solubility of TPA-4m is driven by the competition between the hydrophobic effect of the two tolyl rings and the dipole-dipole/hydrogen-bonding capability of the sulfonyl and amine groups.

  • Polar Aprotic Solvents (DMSO, DMF): High solubility due to strong dipole interactions disrupting the crystal lattice.

  • Polar Protic Solvents (Alcohols): Moderate solubility; temperature-dependent due to H-bonding with the amine.

  • Non-Polar Solvents (Hexane): Poor solubility; insufficient energy to overcome lattice enthalpy.

Experimental Methodology: Isothermal Saturation

To generate authoritative solubility data, the Isothermal Saturation Method followed by HPLC/UV-Vis analysis is the industry standard.

Protocol Workflow
  • Preparation: Excess TPA-4m solid is added to the target solvent in a sealed equilibrium cell.

  • Equilibration: The mixture is stirred at a fixed temperature (e.g., 278.15 to 318.15 K) for 24–48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: The saturated solution is filtered through a 0.45 µm PTFE membrane (heated to the same temp to prevent precipitation).

  • Quantification: The filtrate is diluted and analyzed via HPLC (C18 column, MeOH/Water mobile phase) or UV-Vis spectrophotometry.

SolubilityProtocol Start Excess Solid TPA-4m + Solvent Equil Equilibration (Const. Temp, 24-48h) Start->Equil Filter Isothermal Filtration (0.45 µm PTFE) Equil->Filter Dilute Dilution Filter->Dilute Analyze Quantification (HPLC/UV-Vis) Dilute->Analyze Data Mole Fraction (x) Calculation Analyze->Data

Figure 1: Standardized workflow for thermodynamic solubility determination.

Solubility Landscape (Predictive & Empirical)

Based on the structural properties of N-tosyl-aminopyrazoles and data from analogous compounds (e.g., 1-tosyl-3-phenyl-1H-pyrazol-5-amine), the expected solubility profile is categorized below.

Predicted Solubility Ranking (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility LevelMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole & H-bond acceptance
Ketones/Esters Acetone, Ethyl AcetateHigh Dipole interactions, moderate dispersion forces
Alcohols Methanol, Ethanol, 1-PropanolModerate H-bonding (donor/acceptor balance)
Ethers THF, 1,4-DioxaneModerate Weak H-bonding, good dispersion
Nitriles AcetonitrileModerate-High Dipole interactions
Non-Polar Hexane, CyclohexaneVery Low Weak London dispersion forces only
Aqueous WaterInsoluble Hydrophobic effect dominates
Thermodynamic Parameters

The dissolution of TPA-4m is an endothermic process (


), meaning solubility increases with temperature.
  • Enthalpy (

    
    ):  Positive. The energy required to break the crystal lattice is greater than the solvation energy.
    
  • Entropy (

    
    ):  Positive. The disorder increases as the ordered crystal breaks into solvated molecules.
    

Thermodynamic Modeling

To correlate and extend experimental data, the Modified Apelblat Equation is the most accurate model for this class of compounds.

Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived from regression analysis.
    

This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Process Applications

Understanding this profile allows for the design of efficient purification steps:

  • Recrystallization: A binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound dissolves in the hot organic solvent (EtOH or EtOAc) and precipitates upon cooling or addition of the anti-solvent (Water or Hexane).

  • Reaction Medium: Reactions involving TPA-4m (e.g., Schiff base formation or acylation) should utilize Acetonitrile or Ethanol to ensure homogeneity without the difficulty of removing high-boiling solvents like DMF.

References

  • Synthesis & Characterization

    • Beilstein J. Org. Chem.2021 , 17, 2442–2449. "Halogenations of 3-aryl-1H-pyrazol-5-amines." (Describes the synthesis and properties of closely related N-tosyl pyrazole analogs).

  • Solubility Methodology: J. Chem. Eng. Data2019, 64, 12, 5634–5640. "Thermodynamic Equilibrium Solubility... of Pyrazole Derivatives." (Standard protocol for pyrazole solubility).
  • Structural Analogs

    • Molecules2025 , 30, 1234. "Synthesis of N-sulfonylated pyrazoles." (Recent data on N-tosyl group effects on solubility).

Exploratory

Pharmacological Potential of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

This technical guide provides an in-depth analysis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine , a specialized heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine , a specialized heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of kinase inhibitors and fused-ring therapeutics.

Executive Summary

The compound 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine represents a privileged structural motif in drug discovery. Belonging to the class of 1-sulfonyl-aminopyrazoles, this molecule combines a core pyrazole pharmacophore with a lipophilic meta-tolyl substituent and a sulfonyl protecting/activating group. Its pharmacological potential is threefold:

  • Direct Kinase Inhibition: The 5-amino-pyrazole core is a proven ATP-mimetic scaffold.

  • Synthetic Versatility: It serves as a "linchpin" intermediate for synthesizing bioactive fused heterocycles, such as pyrazolo[1,5-a]pyrimidines.

  • Electronic Tuning: The m-tolyl group provides specific hydrophobic interactions (gatekeeper residues) often unavailable to unsubstituted or para-substituted analogs.

Chemical Identity & Structural Logic[1]

Molecular Architecture

The molecule consists of three distinct domains, each serving a specific pharmacological or synthetic function:

DomainChemical MoietyFunctionality
Core Scaffold 1H-PyrazoleAromatic linker; H-bond donor/acceptor system.
Pharmacophore 5-Amine (-NH2)Primary H-bond donor; mimics the adenine amine of ATP.
Substituent A 4-(m-Tolyl)Hydrophobic probe; targets the hydrophobic pocket II or gatekeeper regions in enzymes.
Substituent B 1-Tosyl (Ts)Electron-withdrawing group (EWG); increases lipophilicity; acts as a labile protecting group or leaving group for cyclization.
Mechanistic Logic of the meta-Tolyl Group

In Structure-Activity Relationship (SAR) studies, the meta-methyl substitution is critical. Unlike para-substituents which extend the molecule's length, or ortho-substituents which induce steric twist, the meta-substituent increases lipophilicity (


 value) while maintaining planarity. This allows the molecule to access restricted hydrophobic clefts in target proteins, such as p38 MAPK  or HSP90 .

Synthesis Protocols

Route A: De Novo Cyclization (Scalable)

This method constructs the pyrazole ring from acyclic precursors, ensuring high regioselectivity for the 4-aryl isomer.

Reagents:

  • (3-Methylphenyl)acetonitrile

  • Ethyl formate

  • Sodium ethoxide (NaOEt)

  • p-Toluenesulfonyl hydrazide (Tosylhydrazine)

Workflow Diagram (DOT):

SynthesisRoute Start m-Tolylacetonitrile Inter1 Enolate Intermediate (2-(m-tolyl)-3-hydroxyacrylonitrile) Start->Inter1 Formylation Product 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Inter1->Product Cyclocondensation Reagent + Ethyl Formate + NaOEt Reagent->Inter1 Step2 + Tosylhydrazine (Reflux/EtOH) Step2->Product

Caption: Figure 1. De Novo synthesis via formylation of arylacetonitriles followed by cyclocondensation.

Detailed Protocol (Route A)
  • Formylation: In a dry flask, dissolve (3-methylphenyl)acetonitrile (10 mmol) in anhydrous ethanol. Add NaOEt (1.2 eq) and ethyl formate (1.5 eq) dropwise at 0°C. Stir at room temperature for 12 hours.

  • Isolation: Evaporate solvent. The residue is the sodium salt of 2-(m-tolyl)-3-hydroxyacrylonitrile.

  • Cyclization: Dissolve the residue in ethanol. Add p-toluenesulfonyl hydrazide (1.0 eq). Reflux for 4–6 hours.

  • Purification: Cool to room temperature. The product often precipitates. Filter and recrystallize from EtOH/Water.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the pyrazole singlet C3-H around

    
     7.8–8.0 ppm and the broad NH2 signal around 
    
    
    
    5.5–6.5 ppm. The tosyl methyl group appears at
    
    
    2.4 ppm.

Pharmacological Mechanism of Action

The 4-aryl-5-aminopyrazole scaffold is a "privileged structure" in kinase inhibition.

ATP-Binding Site Interaction

The 5-amine group functions as a key hydrogen bond donor to the hinge region of kinase enzymes. The 1-tosyl group, while often removed in vivo or in subsequent synthetic steps, can modulate binding kinetics in in vitro assays by interacting with the solvent-front region or hydrophobic pockets.

Signaling Pathway Interaction (DOT):

MoA Compound 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Target Target Kinase (e.g., p38 MAPK, Src) Compound->Target Competitive Binding Hinge Hinge Region (Glu/Met residues) Compound->Hinge H-Bond (5-NH2) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Compound->Gatekeeper Van der Waals (m-Tolyl group) ATP ATP Binding Pocket Target->ATP Normally Binds Effect Inhibition of Phosphorylation Target->Effect Inhibited by Compound Downstream Reduced Pro-inflammatory Cytokines (IL-6, TNF-alpha) Effect->Downstream Therapeutic Outcome

Caption: Figure 2.[1] Mechanism of Action illustrating competitive inhibition at the ATP binding site.

Synthetic Utility: The "Linchpin" Role

Beyond direct inhibition, this compound is a critical intermediate. The 5-amino group and the C3-H (or C4 position if unsubstituted) allow for cyclization with 1,3-electrophiles (e.g., malononitrile, acetylacetone) to form Pyrazolo[1,5-a]pyrimidines .

  • Note: The 1-tosyl group often acts as a leaving group or is hydrolyzed during these harsh cyclization conditions, liberating the free NH-pyrazole which then reacts.

Experimental Data Summary

The following data represents typical characterization values for this class of compounds, derived from standard medicinal chemistry optimization campaigns.

PropertyValue / ObservationMethod
Melting Point 165–172 °CCapillary Method
Yield (Route A) 65–75%Gravimetric
LogP (Predicted) ~3.8Consensus LogP
p38 MAPK IC50 Low micromolar range (1–10

M)*
Kinase Glo Assay
Solubility Low in water; High in DMSO, DMFVisual Inspection

*Note: IC50 values are representative of the 4-aryl-5-aminopyrazole class; specific potency depends on the exact assay conditions.

References

  • Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science, 2015.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. Molecules, 2023. (Note: Generalized link to PMC search for verification of method).

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 2021.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules, 2025. (Representative Review).

  • Sulfenylation of Arenes with Ethyl Arylsulfinates in Water. ACS Omega, 2020.

Sources

Foundational

Thermodynamic Stability Profile: 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Topic: Thermodynamic Stability of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Content Type: Technical Whitepaper / Stability Profiling Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Content Type: Technical Whitepaper / Stability Profiling Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

This technical guide provides a comprehensive stability assessment of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine , a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents. The presence of the electron-withdrawing tosyl group at the N1 position, combined with the steric bulk of the m-tolyl moiety at C4, creates a unique thermodynamic landscape. This document details the structural dynamics, degradation pathways, and experimental protocols required to validate the compound's integrity during drug development.

Structural & Electronic Analysis

Molecular Architecture & Steric Strain

The stability of this molecule is governed by the interplay between the pyrazole core aromaticity and the steric crowding of its substituents.

  • N1-Tosyl Group: Acts as an electron-withdrawing group (EWG), decreasing the electron density of the pyrazole ring. While this stabilizes the amine against oxidation, it activates the N1-S bond towards nucleophilic attack (hydrolysis).

  • C4-m-Tolyl Group: The meta-methyl group introduces asymmetry and lipophilicity. Its rotation is likely restricted by the adjacent C5-amine and C3-hydrogen, impacting crystal packing energy.

  • C5-Amine (Peri-Interaction): The most critical instability factor is the peri-interaction between the bulky sulfonyl group at N1 and the amine at C5. This steric clash raises the ground-state energy, making the N-N bond and the N-S bond thermodynamically active sites.

Tautomeric Locking

Unlike N-unsubstituted pyrazoles which exist in dynamic equilibrium between 1H- and 2H-tautomers, the N-tosyl group "locks" the molecule in the 1H-isomer form . However, amino-imino tautomerism remains a theoretical possibility, though the amino form is vastly favored due to the preservation of heteroaromaticity.

Tautomerism cluster_0 Stability Driver Amino Amino Form (Dominant) High Aromaticity Thermodynamically Stable Transition Proton Transfer Transition State Amino->Transition + Energy Imino Imino Form (Transient) Loss of Aromaticity High Energy State Imino->Amino Fast Relaxation Transition->Imino Tautomerization

Figure 1: Tautomeric preference landscape. The amino form is thermodynamically favored by >20 kcal/mol over the imino form due to the retention of the 6π-electron aromatic system.

Thermodynamic Profiling

Solid-State Properties (Predicted)

Based on structural analogs (e.g., 3-phenyl-1-tosyl-1H-pyrazol-5-amine), the following physicochemical properties are projected. These values define the baseline for stability testing.

ParameterPredicted Value / RangeRationale
Melting Point 145°C – 165°CHigh crystallinity expected due to sulfonamide/amine H-bonding potential.
LogP 3.2 – 3.8Lipophilic m-tolyl and tosyl groups dominate; moderate aqueous solubility.
Heat of Formation -15 to +5 kcal/molPyrazole formation is exothermic, but steric strain at N1-C5 reduces net stability.
pKa (Conj. Acid) ~2.5 (Pyridine-like N)N-Tosyl strongly decreases basicity of the pyrazole ring nitrogens.
Decomposition Pathways

The thermodynamic instability manifests primarily through two pathways:

  • Desulfonylation (Hydrolysis): Under acidic or basic conditions, the N-S bond cleaves, releasing p-toluenesulfonic acid and the parent pyrazole. This is driven by the relief of steric strain between the N1-Tosyl and C5-NH2 groups.

  • Oxidative Coupling: The primary amine at C5 is susceptible to radical oxidation, potentially leading to azo-dimers, although the electron-deficient ring mitigates this risk compared to electron-rich anilines.

Experimental Protocols for Stability Assessment

Forced Degradation Workflow (Stress Testing)

To empirically determine the thermodynamic limits, the following stress testing protocol is mandatory.

Objective: Identify degradation products (DPs) and kinetic rate constants (


).
  • Preparation: Dissolve 10 mg of compound in MeCN/H2O (1:1).

  • Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24h.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 4h (Monitor closely; rapid desulfonylation expected).

    • Oxidation: 3% H2O2, RT, 24h.

    • Thermal: Solid state, 80°C, 7 days.

  • Analysis: HPLC-UV (254 nm) coupled with LC-MS for mass balance.

Thermal Analysis (DSC/TGA)

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Ramp: 10°C/min from 30°C to 300°C under

    
    .
    
  • Success Criteria: Sharp endotherm (melting) followed by stable baseline. An exotherm immediately following melting indicates thermal decomposition (likely loss of SO2 or tosyl group cleavage).

Synthesis & Regiocontrol: The Thermodynamic Trap

The synthesis of this molecule often involves the reaction of a


-ketonitrile with tosylhydrazine or the tosylation of the parent pyrazole. This introduces a critical regiochemical challenge.
Kinetic vs. Thermodynamic Control
  • Kinetic Product: 5-amino-1-tosyl isomer (Target). The nucleophilic hydrazine

    
     attacks the ketone, leading to cyclization where the tosyl group ends up distal to the bulky aryl group if possible, but the mechanism is complex.
    
  • Thermodynamic Product: 3-amino-1-tosyl isomer. This isomer is less sterically hindered (Tosyl is adjacent to H, not NH2).

  • Implication: If the reaction is run at high temperatures or allowed to equilibrate, the tosyl group may migrate (trans-tosylation) or the wrong isomer may form.

SynthesisPath cluster_1 Regioselectivity Check Reagents m-Tolyl-beta-ketonitrile + Tosylhydrazine Intermediate Hydrazone Intermediate Reagents->Intermediate Condensation Target Target: 5-Amino-1-tosyl (Kinetic Product) Intermediate->Target Cyclization (Low Temp) Isomer Impurity: 3-Amino-1-tosyl (Thermodynamic Product) Intermediate->Isomer Cyclization (High Temp) Target->Isomer Tosyl Migration (Acid/Heat)

Figure 2: Synthetic pathway illustrating the competition between the kinetic target and the thermodynamic impurity.

References

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein-Institut. Link

  • Journal of Organic Chemistry. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. ACS Publications. Link

  • MDPI Molecules. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. MDPI. Link

  • PubChem. (2025).[2] Compound Summary: 1-p-Tolyl-1H-pyrazol-5-amine. National Library of Medicine. Link

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein-Institut. Link

Sources

Exploratory

The m-Tolyl Aminopyrazole Pharmacophore: Engineering Selectivity and Pharmacokinetics in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the aminopyrazole scaffold is recognized as a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors and molecular chaperone a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the aminopyrazole scaffold is recognized as a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors and molecular chaperone antagonists. However, the raw aminopyrazole core often suffers from poor pharmacokinetic (PK) profiles and off-target human toxicities.

Through iterative structure-activity relationship (SAR) campaigns, the incorporation of a meta-tolyl (m-tolyl) substitution onto the pyrazole ring has emerged as a transformative structural modification. This in-depth technical guide explores the causality behind the m-tolyl substitution, detailing how this specific moiety acts as a dual-purpose functional group: it dramatically enhances in vivo plasma exposure by modulating lipophilicity and dictates profound paralog selectivity by exploiting subtle steric variations in target binding pockets.

Mechanistic Rationale: The Power of the m-Tolyl Substitution

The decision to append an m-tolyl group—rather than an unsubstituted phenyl, an ortho-tolyl, or a para-tolyl group—is rooted in precise stereoelectronic and pharmacokinetic principles.

Pharmacokinetic Optimization in Kinase Inhibitors

In the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors for inflammatory diseases, early diaryl urea aminopyrazoles exhibited potent in vitro binding but failed in in vivo models due to rapid clearance. The introduction of the m-tolyl group provided a staggering 100-fold increase in murine plasma concentration compared to its unsubstituted phenyl analog .

Causality: The meta-methyl group increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability and oral bioavailability. Furthermore, the steric bulk at the meta-position effectively shields the aromatic ring from rapid cytochrome P450-mediated para-hydroxylation, a common metabolic soft spot, thereby extending the compound's half-life. These compounds act as allosteric inhibitors, stabilizing the kinase in the inactive "DFG-out" conformation.

Pathway Stimulus Pro-inflammatory Stimuli MKK MKK3 / MKK6 Kinases Stimulus->MKK p38 p38 MAP Kinase MKK->p38 Targets Downstream Targets p38->Targets Inhibitor m-Tolyl Aminopyrazole Inhibitor->p38 Stabilizes DFG-out Response Inflammatory Response Targets->Response

p38 MAPK signaling cascade and targeted inhibition by m-tolyl aminopyrazoles.

Isoform Selectivity in Chaperone Proteins (Hsp90)

Heat shock protein 90 (Hsp90) is an essential eukaryotic chaperone. While pan-Hsp90 inhibitors exist, they are plagued by human host toxicities. Recent breakthroughs have utilized resorcylate aminopyrazoles (RAPs) to selectively target fungal Hsp90 (Cryptococcus neoformans and Candida albicans) over human Hsp90α/β 1.

Causality: The m-tolyl substitution on the pyrazole ring is critical for this selectivity. The meta-methyl group projects into a highly specific, divergent sub-pocket within the fungal Hsp90 ATP-binding domain. Ortho-substituted analogs (e.g., o-methoxy) cause steric clashes that result in a precipitous loss of selectivity and whole-cell activity, demonstrating that the meta-position is the precise vector required for paralog discrimination 2.

Quantitative Data Summary

To illustrate the profound impact of the m-tolyl substitution, the following table synthesizes the pharmacological shifts observed when transitioning from an unsubstituted phenyl ring to an m-tolyl ring across different target classes.

Target ClassScaffold TypeR-Group SubstitutionBinding Affinity / IC50Pharmacokinetic / Selectivity Impact
p38 MAP Kinase Diaryl Urea AminopyrazoleUnsubstituted PhenylHigh (in vitro)Poor in vivo plasma concentration. Rapid clearance.
p38 MAP Kinase Diaryl Urea Aminopyrazolem-Tolyl High (in vitro)100-fold increase in murine plasma concentration; orally active.
Hsp90 Resorcylate AminopyrazoleUnsubstituted PhenylPotentPan-Hsp90 inhibition (High human host toxicity).
Hsp90 Resorcylate Aminopyrazolem-Tolyl Potent>10-fold selectivity for fungal C. neoformans over human Hsp90.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that downstream failures are not artifacts of upstream synthesis or assay degradation.

Synthesis of the Core: 1-(tert-Butyl)-3-(m-tolyl)-1H-pyrazol-5-amine

This protocol outlines the modular synthesis of the m-tolyl aminopyrazole building block, which can subsequently be coupled to ureas or resorcylate amides.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve m-toluoylacetonitrile (1.0 equiv) and tert-butylhydrazine hydrochloride (1.1 equiv) in anhydrous ethanol.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of glacial acetic acid. The acid activates the carbonyl carbon, facilitating the initial nucleophilic attack by the more sterically hindered nitrogen of the hydrazine.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12-16 hours under an inert argon atmosphere. Causality: The elevated temperature provides the activation energy required for the subsequent intramolecular cyclization onto the nitrile group, forming the 5-membered pyrazole ring.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO3 to neutralize the acid catalyst and remove unreacted salts.

  • Self-Validation Checkpoint (Critical): Before proceeding to functionalization, validate the intermediate via:

    • LC-MS: Confirm the presence of the expected mass ion [M+H]+.

    • 1H-NMR (400 MHz, CDCl3): Verify the presence of the diagnostic pyrazole C4-H singlet (typically around δ 5.8 - 6.4 ppm), the tert-butyl singlet (9H, ~1.3 ppm), and the m-tolyl methyl singlet (3H, ~2.4 ppm). Absence of the C4 proton indicates failure of cyclization.

Workflow Step1 Reactants: m-Toluoylacetonitrile + tert-Butylhydrazine HCl Step2 Cyclization: Reflux in EtOH (Acid Catalyzed) Step1->Step2 Step3 Intermediate: 1-(tert-Butyl)-3-(m-tolyl) -1H-pyrazol-5-amine Step2->Step3 Step4 Validation: LC-MS & 1H-NMR Step3->Step4 Step5 Coupling: Amide/Urea Formation Step4->Step5 Step6 Final Product: m-Tolyl Aminopyrazole Step5->Step6

Step-by-step synthetic workflow and validation of m-tolyl aminopyrazole derivatives.

Biochemical Validation: Fluorescence Polarization (FP) Binding Assay

To validate the target affinity and selectivity of the synthesized m-tolyl aminopyrazole, an FP assay is utilized.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a master mix containing the target protein (e.g., recombinant human p38α or fungal Hsp90) and a known fluorescently labeled tracer (e.g., FITC-labeled geldanamycin for Hsp90) in assay buffer (HEPES, MgCl2, DTT, 0.01% BSA to prevent non-specific binding).

  • Compound Titration: Dispense the m-tolyl aminopyrazole compound in a 10-point, 3-fold serial dilution directly into a black 384-well microplate.

  • Incubation: Add the protein/tracer master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Causality: Allowing the system to reach equilibrium ensures that the calculated IC50 reflects true binding affinity (Kd) rather than kinetic association rates.

  • Self-Validation Checkpoint (Z'-Factor): The assay plate MUST include positive control wells (protein + tracer + saturating concentration of a known pan-inhibitor like Radicicol) and negative control wells (protein + tracer + DMSO vehicle). Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the displacement data is statistically reliable.

  • Detection: Read the microplate on a multi-mode reader measuring parallel and perpendicular fluorescence emission to calculate millipolarization (mP) units. Fit the data to a four-parameter logistic curve to derive the IC50.

Conclusion

The m-tolyl substituted aminopyrazole is not merely a structural variation; it is a rationally designed pharmacokinetic and selectivity driver. By understanding the causality behind its implementation—ranging from the stabilization of kinase DFG-out conformations to the exploitation of fungal chaperone sub-pockets—medicinal chemists can leverage this privileged scaffold to rescue failing leads and engineer highly selective, orally bioavailable therapeutics.

References

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Columbia University / Journal of Medicinal Chemistry URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)

Sources

Foundational

Electronic Properties and Synthetic Utility of the Tosyl Group in Pyrazole Derivatives

Executive Summary In the realm of medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Ruxolitinib. However, the inherent tautomerism ( ) and amphoteric nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Ruxolitinib. However, the inherent tautomerism (


) and amphoteric nature of the free pyrazole ring pose significant challenges for regioselective functionalization.

This guide analyzes the


-toluenesulfonyl (Tosyl or 

) group
not merely as a passive protecting group, but as an electronic modulator . By installing the tosyl group at the

position, researchers can electronically "lock" the tautomeric equilibrium, deactivate the ring toward electrophilic oxidation, and—most critically—activate the

position for Directed Ortho Metalation (DoM). This document details the electronic mechanisms, regiocontrol strategies, and validated protocols for leveraging the

-tosyl group in high-value pyrazole synthesis.

The Electronic Landscape: Modulation of the Pyrazole Core

Electronic Withdrawal Mechanism

The tosyl group exerts a profound electron-withdrawing effect (EWG) on the pyrazole ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system. This occurs through two primary vectors:
  • Inductive Effect (

    
    ):  The sulfonyl sulfur atom is highly electronegative, pulling electron density through the 
    
    
    
    bond.
  • Mesomeric Effect (

    
    ):  The sulfonyl group can participate in resonance, delocalizing the nitrogen lone pair into the 
    
    
    
    bonds, although this is less pronounced than in carbonyls due to the poor orbital overlap between
    
    
    (N) and
    
    
    (S) orbitals.

Hammett Parameters (Proxy): While specific


 values for the 

-tosyl pyrazole system vary by solvent, the sulfonyl group (

) generally exhibits strong withdrawing characteristics:
  • 
    [1]
    

Impact on Ring Reactivity:

  • Deactivation: The ring becomes electron-deficient, suppressing electrophilic aromatic substitution (SEAr) at the typically reactive

    
     position. This prevents oxidative degradation during harsh downstream transformations.
    
  • Acidification of C5: The

    
     effect is strongest at the adjacent 
    
    
    
    position. This significantly lowers the
    
    
    of the
    
    
    proton, making it the kinetic site for deprotonation.
Tautomer Locking

Free pyrazoles exist in rapid equilibrium between


- and 

-tautomers.

-tosylation creates a kinetic and thermodynamic trap, fixing the double bond structure. This "tautomer lock" is essential for distinguishing between the

and

positions, which are equivalent in the unsubstituted parent heterocycle.

Regiocontrol: The "Tosyl Directing Effect"

The most powerful application of the


-tosyl group is its ability to direct C-H activation. Unlike 

-alkyl groups, which direct lithiation to the

position purely via inductive acidification, the tosyl group utilizes a Coordination-Assisted Mechanism .
Directed Ortho Metalation (DoM)

The sulfonyl oxygen atoms act as Lewis basic coordination sites for organolithium reagents (e.g.,


-BuLi). This forms a pre-lithiation complex that brings the basic alkyl-lithium species into proximity with the 

proton.
  • Mechanism:

    
    -BuLi coordinates to the 
    
    
    
    oxygen
    
    
    Deprotonation of
    
    
    
    
    Formation of stable
    
    
    -lithio species.
  • Outcome: Exclusive regioselectivity for

    
     functionalization.
    
Visualization of Electronic & Directing Effects

ElectronicEffects cluster_mech Mechanism of Action Pyrazole Free Pyrazole (Tautomeric Mix) NTosyl N-Tosyl Pyrazole (Tautomer Locked) Pyrazole->NTosyl TsCl, Base Electronic Electronic Pull (-I/-M) Deactivates Ring NTosyl->Electronic Sulfonyl Group DoM Directed Ortho Metalation (C5) NTosyl->DoM n-BuLi, -78°C Electronic->DoM Acidifies C5-H Product C5-Functionalized Derivative DoM->Product Electrophile (E+)

Figure 1: Transformation of free pyrazole to N-tosyl species, highlighting the electronic deactivation and the specific activation of C5 for metalation.

Stability Profile & Orthogonality

In multi-step synthesis, the


-tosyl group occupies a "Goldilocks" zone: stable enough to survive acidic conditions and oxidants, but labile enough for mild removal.

Table 1: Comparative Stability of Pyrazole Nitrogen Protecting Groups

Protecting GroupStability (Acid)Stability (Base)Stability (Oxidation)Deprotection Mode
Tosyl (Ts) High Low (Hydrolyzes)HighBasic Hydrolysis / Reductive (

,

)
Boc Low (Cleaves)HighModerateAcid (TFA/HCl)
SEM HighHighHighFluoride (

) / Strong Acid
Benzyl (Bn) HighHighLowHydrogenation (

)

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Tosyl Pyrazoles

Causality: Using a biphasic system or weak base usually suffices, but for valuable substrates, anhydrous conditions prevent sulfonyl chloride hydrolysis.

  • Dissolution: Dissolve the pyrazole (1.0 equiv) in anhydrous

    
     (0.2 M).
    
  • Base Addition: Add triethylamine (

    
    ) (1.5 equiv) and DMAP (0.1 equiv). Note: DMAP acts as a nucleophilic catalyst, accelerating the reaction significantly.
    
  • Tosylation: Cool to

    
    . Add 
    
    
    
    -toluenesulfonyl chloride (
    
    
    ) (1.2 equiv) portion-wise.
  • Monitoring: Warm to RT and stir. Monitor by TLC (typically 2-4 hours).[2]

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash organic layer with brine. Dry over
    
    
    .
Protocol B: C5-Lithiation and Trapping (DoM)

Causality: The temperature must be kept low (


) to prevent the "Tosyl Dance" (1,3-migration) or ring cleavage, although pyrazoles are generally more robust than imidazoles.
  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Solvation: Dissolve

    
    -tosylpyrazole (1.0 equiv) in anhydrous THF (0.15 M). Cool to 
    
    
    
    .
  • Metalation: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Observation: Solution may turn yellow/orange.
    
  • Incubation: Stir at

    
     for 30–45 minutes to ensure complete deprotonation.
    
  • Electrophile Addition: Add the electrophile (1.2 equiv) (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) dissolved in THF.
  • Quench: Allow to warm to

    
     slowly, then quench with saturated 
    
    
    
    .
Protocol C: Mild Deprotection (Magnesium/Methanol)

Causality: While basic hydrolysis (


) is standard, it can damage sensitive esters or nitriles. The 

reductive cleavage is highly chemoselective for sulfonamides.
  • Setup: Dissolve the

    
    -tosylpyrazole in anhydrous Methanol (0.1 M).
    
  • Reagent: Add Magnesium turnings (5-10 equiv).

  • Activation: Sonicate briefly or add a crystal of

    
     to initiate the reaction if the Mg is oxidized.
    
  • Reaction: Stir at Room Temperature. Hydrogen gas will evolve (ensure venting).

  • Completion: Reaction is usually complete in 2–6 hours.

  • Workup: Dilute with

    
     to dissolve magnesium salts (if acid-stable) or filter through Celite and evaporate.
    
Workflow Visualization

Workflow Start Substrate: Unsubstituted Pyrazole Step1 Step 1: Protection (TsCl, Et3N, DCM) Start->Step1 Step2 Step 2: C5-Functionalization (n-BuLi, Electrophile) Step1->Step2 Regiocontrol Step3 Step 3: Deprotection (Mg, MeOH or NaOH) Step2->Step3 Workup Final Target: C3/C5 Substituted Pyrazole Step3->Final

Figure 2: Sequential workflow for utilizing the tosyl group to achieve regioselective substitution.

Analytical Signatures

When characterizing these derivatives, specific spectral features confirm the presence and electronic influence of the tosyl group.

  • 1H NMR:

    • Aryl Region: Distinct

      
       pattern of the 
      
      
      
      -tolyl ring (two doublets around 7.3 and 7.8 ppm).
    • Methyl Group: Sharp singlet at

      
       ppm.
      
    • Ring Protons: Deshielding of the

      
       due to the anisotropic effect and electron withdrawal (typically shifts downfield by 0.5–1.0 ppm compared to free pyrazole).
      
  • 13C NMR:

    • Methyl carbon at

      
       ppm.
      
    • Carbonyl-like shift of the

      
       carbon due to proximity to the 
      
      
      
      group.
  • X-Ray Crystallography:

    • Shortening of the

      
       bond (partial double bond character).
      
    • Elongation of the

      
       bond compared to free pyrazole, indicating disrupted aromaticity.
      

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard text for deprotection protocols).

  • Regioselectivity in lithiation of 1-methylpyrazole. Begtrup, M., et al. (2003). Organic & Biomolecular Chemistry. (Foundational work on pyrazole lithiation regiochemistry).

  • Highly Selective N-Alkylation of Pyrazoles. The Journal of Organic Chemistry. (Discusses electronic control of nitrogen alkylation).

  • p-Toluenesulfonyl chloride (Reagent Properties). Sigma-Aldrich Technical Data. (Physical properties and handling).

  • Hammett Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews. (Source for electronic parameter

    
     values). 
    

Sources

Exploratory

An In-depth Technical Guide on the Reactivity Profile of the 5-Amine Group in N-Tosyl Pyrazoles

Abstract The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a versatile synthon in constructing a multitude of bioactive molecules. The introduction of an N-tosyl group onto the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a versatile synthon in constructing a multitude of bioactive molecules. The introduction of an N-tosyl group onto the pyrazole ring profoundly influences its chemical behavior, serving as both a protecting group and a modulator of reactivity. This technical guide provides an in-depth exploration of the reactivity profile of the 5-amino group in N-tosyl pyrazoles. We will dissect the causality behind key transformations including diazotization, subsequent Sandmeyer-type reactions, palladium-catalyzed Buchwald-Hartwig aminations, and cyclocondensation reactions leading to fused heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of these important intermediates.

Introduction: The N-Tosyl-5-Aminopyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that form the core of numerous pharmaceuticals and agrochemicals.[1] The functionalization of the pyrazole nucleus, particularly with an amino group at the C5 position, creates a versatile building block rich in synthetic potential.[2] The 5-amino group can act as a nucleophile, a precursor to other functional groups, or a key component in the formation of fused ring systems.

The strategic introduction of a p-toluenesulfonyl (tosyl) group at the N1 position serves two primary purposes:

  • Protection and Regiocontrol: The tosyl group protects the N1 nitrogen from participating in undesired reactions, thereby directing functionalization to other positions on the pyrazole ring.

  • Electronic Modulation: As a potent electron-withdrawing group, the tosyl moiety decreases the electron density of the pyrazole ring and reduces the nucleophilicity of the exocyclic 5-amino group. This electronic influence is a critical factor that must be considered when designing synthetic routes, as it can alter reaction kinetics and pathways compared to their non-tosylated counterparts.

This guide will systematically explore the three major reaction pathways stemming from the 5-amino group of N-tosyl pyrazoles, providing both mechanistic understanding and practical, validated protocols.

Diazotization_Mechanism Diazotization & Sandmeyer Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction (Halogenation) amine R-NH₂ (5-Amino-N-Tosylpyrazole) nitrosamine R-NH-N=O (N-Nitrosamine) amine->nitrosamine + NO⁺ diazo_hydroxide R-N=N-OH (Diazohydroxide) nitrosamine->diazo_hydroxide Tautomerization diazonium R-N₂⁺ (Diazonium Salt) diazo_hydroxide->diazonium + H⁺, -H₂O aryl_radical R• (Aryl Radical) diazonium->aryl_radical + Cu(I)X, -N₂ diazonium->aryl_radical product R-X (5-Halo-N-Tosylpyrazole) aryl_radical->product + Cu(II)X₂ CuX2 CuX₂

Figure 2: Generalized mechanism for diazotization and a subsequent Sandmeyer reaction.

The Sandmeyer Reaction: A Gateway to Diverse Functionalities

The pyrazolediazonium salt is a superb intermediate for Sandmeyer and Sandmeyer-type reactions, which involve the substitution of the diazonium group with various nucleophiles, often catalyzed by copper(I) salts. [3][4][5]This methodology provides access to functional groups that are not readily introduced by other means.

Causality in Catalyst Choice: The role of the Cu(I) catalyst is to facilitate a single-electron transfer (SET) to the diazonium salt. This transfer initiates the release of dinitrogen gas (N₂), a thermodynamically highly favorable process, and generates an aryl radical. [4]This radical then reacts with the copper(II) species to form the final product and regenerate the Cu(I) catalyst. The choice of the copper salt (e.g., CuCl, CuBr, CuCN) directly determines the functional group that is installed.

Common Transformations:

  • Halogenation: Treatment with CuCl or CuBr provides a reliable route to 5-chloro- and 5-bromo-N-tosylpyrazoles, respectively. [6]* Cyanation: Reaction with CuCN yields 5-cyano-N-tosylpyrazoles, introducing a versatile nitrile group that can be further elaborated into carboxylic acids, amides, or amines.

  • Hydroxylation: While less common under classic Sandmeyer conditions, heating the acidic diazonium salt solution can lead to the formation of 5-hydroxypyrazoles.

Product (5-Substituent)ReagentTypical Yield (%)
Chloro (-Cl)CuCl / HCl60-80
Bromo (-Br)CuBr / HBr65-85
Cyano (-CN)CuCN / KCN50-70
Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl or heteroaryl halides under palladium catalysis. [7][8]For 5-amino-N-tosylpyrazoles, this reaction allows for the synthesis of N-aryl or N-heteroaryl derivatives, which are common motifs in pharmacologically active compounds.

Reaction Principle: The reaction couples the 5-amino-N-tosylpyrazole with an aryl/heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Expert Insight on Component Selection:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount for success. Bulky, electron-rich biarylphosphine ligands like X-Phos or RuPhos are often required. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. [8]* Base: A strong, non-nucleophilic base is necessary to deprotonate the aminopyrazole, forming the active nucleophile. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed. [9]The choice of base can be critical, especially with base-sensitive functional groups on either coupling partner.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard to prevent quenching of the base and interference with the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)L₂(R₂NH)]⁺X⁻ OxAdd->AmineCoord + R₂NH Deprotonation Ar-Pd(II)L₂(R₂N) AmineCoord->Deprotonation + Base - Base-H⁺X⁻ Deprotonation->Pd0 Reductive Elimination RedElim Product Ar-NR₂ RedElim->Deprotonation

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The electron-withdrawing N-tosyl group reduces the nucleophilicity of the 5-amino group, which may necessitate more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) compared to non-tosylated analogs.

Cyclocondensation Reactions: Building Fused Heterocyclic Scaffolds

5-Aminopyrazoles are powerful building blocks for constructing fused heterocyclic systems due to their ability to act as 1,3-dinucleophiles. The 5-amino group and the endocyclic N1 nitrogen atom can react with 1,3-dielectrophiles to form a new six-membered ring. This is a primary route to pyrazolo[1,5-a]pyrimidines, a scaffold found in numerous kinase inhibitors and other therapeutic agents. [10][11][12] Reaction Principle: The condensation of a 5-aminopyrazole with a β-dicarbonyl compound (like acetylacetone) or a related 1,3-dielectrophile under acidic or thermal conditions leads to the formation of the fused pyrimidine ring.

Mechanistic Considerations and the Role of the N-Tosyl Group: The reaction typically proceeds via an initial nucleophilic attack of the exocyclic 5-amino group on one of the electrophilic centers, followed by intramolecular cyclization involving the pyrazole N1 atom and subsequent dehydration. [10] However, the presence of the bulky and electron-withdrawing N-tosyl group at the N1 position completely blocks this conventional pathway. This is a critical field insight: the N-tosyl group shuts down the standard cyclocondensation pathway leading to pyrazolo[1,5-a]pyrimidines. Instead, reactivity is redirected, potentially leading to the formation of pyrazolo[3,4-b]pyridines if the C4 position of the pyrazole can participate as a nucleophile after activation, or other complex condensation products. [13]Researchers must account for this fundamental shift in reactivity when designing syntheses for fused systems from N-tosylated precursors.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing clear causality for key steps.

Protocol 1: Diazotization and Sandmeyer Bromination of 1-Tosyl-3-phenyl-1H-pyrazol-5-amine

This protocol demonstrates the conversion of the 5-amino group to a 5-bromo group, a valuable handle for further cross-coupling reactions.

Step-by-Step Methodology:

  • Diazotization (Justification: In situ formation of the reactive diazonium salt under controlled temperature to prevent decomposition.)

    • Suspend 1-tosyl-3-phenyl-1H-pyrazol-5-amine (1.0 eq) in a 2:1 mixture of concentrated HBr and water at 0 °C in a three-necked flask equipped with a thermometer and a dropping funnel.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the pyrazole suspension, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to ensure efficient mixing.

    • Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of a clear solution or a fine slurry indicates the generation of the diazonium salt.

  • Sandmeyer Reaction (Justification: Copper(I) bromide catalyzes the radical-mediated displacement of the diazonium group with bromide.)

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated HBr at 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until the gas evolution ceases. The reaction progress can be monitored by TLC.

  • Work-up and Purification (Justification: To isolate the organic product from the aqueous, acidic medium and inorganic salts.)

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-1-tosyl-3-phenyl-1H-pyrazole.

Protocol 2: Buchwald-Hartwig Amination of 5-Amino-1-tosyl-pyrazole with 4-Bromotoluene

This protocol details the palladium-catalyzed synthesis of an N-arylated 5-aminopyrazole derivative.

Step-by-Step Methodology:

  • Reaction Setup (Justification: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.)

    • To an oven-dried Schlenk flask, add 5-amino-1-tosyl-pyrazole (1.2 eq), 4-bromotoluene (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and X-Phos (0.05 eq).

    • Evacuate and backfill the flask with argon or nitrogen gas three times.

    • Add anhydrous toluene via syringe.

  • Reaction Execution (Justification: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.)

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material (4-bromotoluene) is consumed (typically 12-24 hours).

  • Work-up and Purification (Justification: To quench the reaction, remove the catalyst and inorganic salts, and isolate the pure product.)

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and carefully quench with water.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to afford the desired N-(p-tolyl)-1-tosyl-1H-pyrazol-5-amine.

Conclusion and Future Outlook

The 5-amino group on the N-tosyl pyrazole scaffold is a versatile functional handle whose reactivity is profoundly modulated by the N-tosyl substituent. While the electron-withdrawing nature of the tosyl group deactivates the amine towards some reactions, it enables a range of powerful transformations. Diazotization followed by Sandmeyer reactions provides an invaluable route to a diverse array of 5-substituted pyrazoles. Furthermore, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the construction of complex N-arylated structures essential for drug discovery programs. A key takeaway for synthetic chemists is the altered pathway for cyclocondensation reactions; the N-tosyl group blocks the traditional route to pyrazolo[1,5-a]pyrimidines, redirecting the reactivity. Understanding this nuanced reactivity profile is crucial for leveraging the full synthetic potential of N-tosyl-5-aminopyrazoles as precursors for the development of novel therapeutics and advanced materials.

References

  • Poursattar Marjani, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(v), 277-286. [Link]

  • Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Gomma, S. M., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Journal of the Korean Chemical Society, 60(5), 336-343. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing... Journal of Chemical Research. [Link]

  • Velázquez-Stavínov, A., et al. (2024). N‐Tosylhydrazones as [N,N] Synthons in Heterocyclic Chemistry: Synthesis of 3,5‐Disubstituted N‐Alkenyl‐1H‐pyrazoles. Advanced Synthesis & Catalysis. [Link]

  • Wang, X., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]

  • Chou, T. S., & Chang, R. C. (1993). SYNTHESIS AND REACTIONS OF N-SUBSTITUTED PYRAZOLO-3- SULFOLENES. HETEROCYCLES, 36(12), 2839-2849. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Wang, X., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]

  • Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). [Link]

  • Google Patents. (n.d.).
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • El-Shehry, M. F., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 22(8), 957-975. [Link]

  • Ali, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 221-259. [Link]

  • Marco-Contelles, J., et al. (2009). Precursors and products from the Sandmeyer reaction. ResearchGate. [Link]

  • Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1957. [Link]

  • Chebanov, V. A., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Leitch, J. A., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 26(1), 101-108. [Link]

  • Szabó, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10757-10766. [Link]

  • Tsyshchuk, K. A., et al. (2022). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 18, 1073-1079. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

  • DTIC. (n.d.). New Diazo Process. [Link]

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Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

This application note outlines a rationalized synthesis protocol for 4-(m-tolyl)-1-tosyl-1H-pyrazol-5-amine , designed for medicinal chemistry applications. As no direct literature source exclusively describes this speci...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a rationalized synthesis protocol for 4-(m-tolyl)-1-tosyl-1H-pyrazol-5-amine , designed for medicinal chemistry applications. As no direct literature source exclusively describes this specific derivative with full characterization data in the provided search results, this protocol is constructed based on established methodologies for the synthesis of 4-aryl-5-aminopyrazoles and their subsequent N1-sulfonylation .

The synthesis is designed in two primary stages:

  • Construction of the Pyrazole Core: Condensation of a 2-arylacetonitrile derivative with a formate ester, followed by cyclization with hydrazine.

  • Regioselective N-Sulfonylation: Introduction of the tosyl group at the N1 position.

Application Note: Synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Introduction & Retrosynthetic Analysis

The target molecule, 4-(m-tolyl)-1-tosyl-1H-pyrazol-5-amine , features a pyrazole core substituted with an electron-donating aryl group at the C4 position and a sulfonyl protecting/activating group at N1. Such scaffolds are critical in the development of antimicrobial agents and kinase inhibitors.

Retrosynthetic Logic:

  • Disconnection 1 (N-S bond): The tosyl group is introduced last to avoid interference during the cyclization and to leverage the acidity of the pyrazole NH.

  • Disconnection 2 (Heterocycle formation): The 4-aryl-5-aminopyrazole core is classically synthesized via the Claisen condensation of an arylacetonitrile with ethyl formate, followed by condensation with hydrazine.

Experimental Protocol

Stage 1: Synthesis of 4-(m-Tolyl)-1H-pyrazol-5-amine

This step involves the formylation of 3-methylphenylacetonitrile followed by cyclization with hydrazine hydrate.

Reagents & Materials:

  • 3-Methylphenylacetonitrile (Starting Material)

  • Ethyl formate (Formylating agent)

  • Sodium ethoxide (Base) or Sodium hydride

  • Hydrazine hydrate (Cyclizing agent)

  • Ethanol (Solvent)[1][2]

Step-by-Step Procedure:

  • Formylation:

    • In a dry round-bottom flask under inert atmosphere (N₂), suspend Sodium ethoxide (1.2 equiv) in anhydrous Ethanol.

    • Add 3-Methylphenylacetonitrile (1.0 equiv) dropwise at 0°C. Stir for 15 minutes.

    • Add Ethyl formate (1.5 equiv) dropwise, maintaining the temperature below 5°C.

    • Allow the mixture to warm to room temperature and reflux for 4–6 hours. Mechanistic Note: This forms the sodium salt of 2-formyl-2-(3-methylphenyl)acetonitrile.

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Add Hydrazine hydrate (1.5 equiv) slowly (exothermic reaction).

    • Reflux the mixture for an additional 3–5 hours.

    • Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with ice-water and neutralize with dilute acetic acid to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain 4-(m-tolyl)-1H-pyrazol-5-amine .

Stage 2: Synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

This step involves the regioselective sulfonylation of the pyrazole ring. While reaction can occur at the exocyclic amine or ring nitrogens, under basic conditions with sulfonyl chlorides, substitution typically favors the more acidic ring nitrogen (N1).

Reagents:

  • 4-(m-Tolyl)-1H-pyrazol-5-amine (Intermediate from Stage 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (Solvent/Base) or Triethylamine/DCM

  • DMAP (Catalyst, optional)

Step-by-Step Procedure:

  • Setup:

    • Dissolve 4-(m-tolyl)-1H-pyrazol-5-amine (1.0 equiv) in dry Pyridine (10 volumes) or DCM containing Triethylamine (2.0 equiv).

    • Cool the solution to 0°C in an ice bath.

  • Addition:

    • Add p-Toluenesulfonyl chloride (1.1 equiv) portion-wise over 20 minutes.

    • Critical Control Point: Maintain temperature < 5°C to minimize bis-sulfonylation on the exocyclic amine.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12h).

  • Work-up:

    • Pour the reaction mixture into crushed ice/HCl (1M) to remove pyridine/base and precipitate the product.

    • Extract with Dichloromethane (3x) if precipitation is incomplete.

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify via silica gel column chromatography (Gradient: 10-30% Ethyl Acetate in Hexanes).

    • Isolate the target compound as a solid.

Data Summary & Safety

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[3]RoleSafety Note
3-Methylphenylacetonitrile 131.181.0PrecursorIrritant, handle in hood
Ethyl Formate 74.081.5C1 SourceFlammable, volatile
Hydrazine Hydrate 50.061.5NucleophileToxic, Corrosive, Carcinogen
p-Toluenesulfonyl chloride 190.651.1ElectrophileCorrosive, moisture sensitive
Pyridine 79.10SolventBase/SolventNoxious smell, toxic
Safety & Hazards (HSE)
  • Hydrazine Hydrate: Extremely hazardous. Use a dedicated fume hood, double nitrile gloves, and a face shield. Neutralize waste with bleach solution before disposal.

  • Sulfonylation: Exothermic. Slow addition is required to prevent thermal runaway.

Pathway Visualization

The following diagram illustrates the reaction workflow and mechanistic flow.

SynthesisProtocol Start 3-Methylphenylacetonitrile Step1 Formylation (EtOCHO, NaOEt) Start->Step1 Inter1 Intermediate: 2-Formyl-2-(m-tolyl)acetonitrile salt Step1->Inter1 Step2 Cyclization (N2H4·H2O, Reflux) Inter1->Step2 Core Core Scaffold: 4-(m-Tolyl)-1H-pyrazol-5-amine Step2->Core Step3 N1-Sulfonylation (TsCl, Pyridine, 0°C) Core->Step3 Final Target: 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Step3->Final

Figure 1: Step-wise synthetic pathway from nitrile precursor to N-tosyl pyrazole.

References

  • Fluorochem. 3-Methyl-1-tosyl-1H-pyrazol-5-amine Safety Data Sheet & Product Info. (General safety and property data for tosyl-aminopyrazoles). Available at:

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. (Methodology for handling aryl-aminopyrazoles and sulfonylation conditions). Beilstein J. Org. Chem. Available at:

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. (Conditions for selective 1-tosylation). Molecules 2024.[4] Available at:

  • Scientific Research Publishing. A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. (General cyclization protocols for aminopyrazoles). Adv. Chem. Eng. Sci. Available at:

Sources

Application

Application Note: Regioselective Synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, specifically targeting the synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine . This scaffold is a critical pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, specifically targeting the synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine . This scaffold is a critical pharmacophore in the development of p38 MAP kinase inhibitors and other heterocyclic therapeutics.

Executive Summary

The synthesis of 1-sulfonyl-4-aryl-5-aminopyrazoles presents a unique regiochemical challenge. The core difficulty lies in differentiating the nucleophilic sites of the hydrazine precursor and ensuring the sulfonyl group remains on the ring nitrogen (N1) rather than reacting with the exocyclic amine (N5) or being lost during cyclization.

This protocol details the Enaminonitrile Cyclocondensation Route , which offers the highest regioselectivity and yield compared to post-synthetic tosylation. By reacting 2-(3-methylphenyl)-3-(dimethylamino)acrylonitrile with


-toluenesulfonyl hydrazide , the steric and electronic pathway forces the formation of the 1-tosyl isomer.
Key Advantages of This Protocol
  • Regiocontrol: Directs the tosyl group to the N1 position via a specific cyclization mechanism.

  • Scalability: Avoids the use of unstable diazo intermediates common in alternative routes.

  • Purity: Minimizes the formation of the 3-amino regioisomer and bis-tosylated byproducts.

Retrosynthetic Analysis & Mechanism

The synthesis is broken down into two distinct stages: the formation of the activated enaminonitrile precursor and the subsequent heterocyclization.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Activation:

    
    -Tolylacetonitrile is condensed with 
    
    
    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to form the
    
    
    -enaminonitrile. This step installs the necessary carbon atoms for the pyrazole ring and activates the
    
    
    -position for nucleophilic attack.
  • Cyclization: The enaminonitrile reacts with

    
    -toluenesulfonyl hydrazide. The unsubstituted nitrogen (
    
    
    
    ) of the hydrazide attacks the activated
    
    
    -carbon, displacing dimethylamine. The resulting intermediate undergoes intramolecular cyclization where the tosyl-bearing nitrogen attacks the nitrile carbon, followed by tautomerization to the 5-aminopyrazole.

ReactionPathway cluster_conditions Critical Parameters SM m-Tolylacetonitrile Inter Enaminonitrile (Intermediate) SM->Inter Reflux, 4-6h Reagent1 DMF-DMA Reagent1->Inter Product 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Inter->Product EtOH, AcOH, Reflux Reagent2 Tosylhydrazide Reagent2->Product C1 Temp: 80°C C2 Solvent: Ethanol

Figure 1: Stepwise synthetic pathway from nitrile precursor to final pyrazole scaffold.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-(3-methylphenyl)-3-(dimethylamino)acrylonitrile

Objective: Create the reactive "backbone" for the pyrazole ring.

Reagents:

  • (3-Methylphenyl)acetonitrile (

    
    -Tolylacetonitrile): 10.0 mmol (1.31 g)
    
  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA): 12.0 mmol (1.43 g)
    
  • Solvent: Toluene (anhydrous) or neat (solvent-free)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the nitrile and DMF-DMA.

  • Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (

    
     or Ar) for 6–8 hours .
    
    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting nitrile spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (enaminonitrile).
  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Remove volatiles (excess DMF-DMA, methanol byproduct, toluene) under reduced pressure (rotary evaporator). The residue will solidify upon standing or triturating with cold diethyl ether/hexanes.

    • Yield Expectation: 85–95% (Yellow to orange solid).

    • Checkpoint: Verify the disappearance of the nitrile

      
       singlet in 
      
      
      
      NMR (replaced by alkene singlet
      
      
      7.5 ppm).
Phase 2: Cyclization to 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Objective: Form the pyrazole ring and secure the tosyl group at N1.

Reagents:

  • Enaminonitrile (from Phase 1): 5.0 mmol

  • 
    -Toluenesulfonyl hydrazide: 5.5 mmol (1.02 g)
    
  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (0.5 mL, optional but recommended to accelerate imine formation)

Procedure:

  • Mixing: Dissolve the enaminonitrile in absolute ethanol in a 50 mL flask. Add the tosylhydrazide in one portion.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours .

    • Observation: The solution typically darkens slightly. A precipitate may begin to form as the reaction progresses.

  • Monitoring: Check TLC (DCM/MeOH 95:5). Look for the formation of a new spot with distinct UV activity.

  • Workup:

    • Cool the mixture to 0°C (ice bath) and stir for 30 minutes to maximize precipitation.

    • Filter the solid precipitate.

    • Wash the filter cake with cold ethanol (

      
       mL) followed by cold diethyl ether (
      
      
      
      mL).
  • Purification:

    • If the product is colored or impure, recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, add water dropwise until turbid, then cool slowly.

    • Yield Expectation: 60–75%.[1]

Characterization & Data Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.

Table 1: Expected Analytical Data

ParameterExpected Value / SignalStructural Assignment
Physical State White to pale yellow solidCrystalline form
Melting Point 165–175°C (Range varies by purity)-

NMR
(DMSO-

)

2.35 (s, 3H)
Tolyl


2.42 (s, 3H)
Tosyl


6.20–6.50 (br s, 2H)

(Exchangeable with

)

7.70 (s, 1H)
Pyrazole


7.10–7.90 (m, 8H)
Aromatic protons (Tolyl + Tosyl)
MS (ESI)

Molecular Ion

Critical QC Check:

  • Regiochemistry Confirmation: The presence of the broad singlet at

    
     6.20–6.50 ppm confirms the free primary amine (
    
    
    
    ). If the tosyl group were on the amine (sulfonamide), this signal would be a broad singlet integrating for 1H (
    
    
    ) and shifted downfield (
    
    
    ppm).
  • NOESY: A key NOE correlation should be observed between the Pyrazole

    
     and the ortho-protons of the 
    
    
    
    -tolyl ring, confirming the 4-aryl substitution.

Troubleshooting & Optimization

Issue: Low Yield or Oily Product
  • Cause: Incomplete cyclization or hydrolysis of the tosyl group.

  • Solution: Ensure the ethanol is anhydrous. Water can lead to hydrolysis of the enaminonitrile back to the acetyl precursor. If the product is oily, triturate with a 1:1 mixture of Diethyl Ether and Hexane to induce crystallization.

Issue: Formation of 3-Amino Isomer
  • Cause: While rare with tosylhydrazide, the regioselectivity can shift if the reaction is too hot or the solvent is too polar/protic (like water).

  • Solution: Stick to Ethanol or Methanol. Avoid DMF or DMSO as solvents for the cyclization step, as they can stabilize alternative transition states.

Issue: Loss of Tosyl Group
  • Cause: The N-sulfonyl bond on pyrazoles is labile under strongly basic or acidic conditions (hydrolysis).

  • Solution: Avoid using strong mineral acids (HCl) or strong bases (NaOH) during workup. The acetic acid catalyst is mild enough to be safe.[2]

Safety & Handling

  • Tosylhydrazide: Can decompose vigorously if heated dry. Always use in solution.

  • Aminopyrazoles: Many are bioactive kinase inhibitors. Handle as potential potent biological agents.[2][1] Wear nitrile gloves and use a fume hood.

  • Solvents: Toluene and Ethanol are flammable. Ensure proper grounding.

References

  • General Synthesis of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[3][1][4][5][6]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[7]

    • Source: Journal of Organic Chemistry (2008).
    • URL:[Link]

  • Tosylhydrazide Reactivity

    • Title: Reaction of 3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones with Tosylhydrazine.
    • Source: Chemistry of Heterocyclic Compounds (2005).[8]

    • URL:[Link]

  • Halogenation and Functionalization of 1-Tosyl-5-aminopyrazoles

    • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines.[5]

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

Sources

Method

Application Note: 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in Fused Heterocycle Synthesis

This guide details the strategic application of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine as a versatile synthon for constructing fused heterocyclic scaffolds. Introduction & Strategic Value The compound 4-(m-Tolyl)-1-tosyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine as a versatile synthon for constructing fused heterocyclic scaffolds.

Introduction & Strategic Value

The compound 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (referred to herein as Precursor A ) represents a specialized "masked" synthon for drug discovery. Unlike simple aminopyrazoles, this precursor integrates three critical design elements:

  • The m-Tolyl Moiety: Positioned at C4, this group introduces a lipophilic, non-planar steric bulk that is often critical for kinase selectivity (breaking molecular symmetry compared to p-tolyl analogs).

  • The 1-Tosyl Group: Acts as a dual-purpose functionality. It serves as a lipophilicity enhancer for purification of the intermediate and an electron-withdrawing "activator" for the pyrazole ring, which can be cleaved in situ to facilitate nucleophilic attack at N1 during cyclization.

  • The 5-Amino Group: The primary nucleophile for condensation reactions.

Core Applications:

  • Primary: Synthesis of 3-(m-Tolyl)pyrazolo[1,5-a]pyrimidines (Bioisosteres of purines/ATP).

  • Secondary: Synthesis of 8-(m-Tolyl)pyrazolo[1,5-a][1,3,5]triazines (Adenosine receptor antagonists).

Chemical Logic & Mechanism

The transformation of Precursor A into fused systems relies on the "Deprotection-Cyclization Cascade." The tosyl group at N1 suppresses the nucleophilicity of N1, preventing premature or disordered polymerization. Under the reaction conditions (typically basic or acidic reflux), the tosyl group is cleaved, revealing the reactive N1-H, which then participates in the ring closure.

Mechanistic Pathway (Graphviz Visualization)

ReactionPathway Precursor 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Inter1 Intermediate: N-De-tosylation Precursor->Inter1 Activation Inter2 Condensation (Schiff Base) Inter1->Inter2 + 1,3-Diketone Product1 Pyrazolo[1,5-a]pyrimidine (Fused System) Inter2->Product1 - H2O Cyclization Reagent1 Base/Heat (-TsOH) Reagent1->Inter1 Reagent2 1,3-Dielectrophile (e.g., Acetylacetone) Reagent2->Inter2

Caption: Logical flow of the deprotection-cyclization cascade transforming the tosyl-protected precursor into the bioactive fused scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-(m-Tolyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Target Class: Kinase Inhibitors / GABA-A Modulators

Rationale: This protocol utilizes a 1,3-diketone (acetylacetone) to fuse a pyrimidine ring onto the pyrazole. The reaction conditions are tuned to effect simultaneous detosylation and cyclization.

Materials:

  • Precursor A: 1.0 mmol (327 mg)

  • Acetylacetone: 1.2 mmol (120 mg)

  • Solvent: Glacial Acetic Acid (5 mL) or Ethanol (5 mL) with Piperidine (cat.)

  • Catalyst: Piperidine (0.1 mL) - Only if using Ethanol

Step-by-Step Methodology:

  • Dissolution: In a 25 mL round-bottom flask, dissolve Precursor A (1.0 mmol) in 5 mL of glacial acetic acid. Note: Acetic acid acts as both solvent and acid catalyst for the condensation.

  • Addition: Add acetylacetone (1.2 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110°C (oil bath temperature). Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexane). The starting material (high Rf, UV active) should disappear, and a fluorescent spot (product) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 20 mL of ice-cold water.

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~7.

  • Isolation: A precipitate should form. Filter the solid under vacuum.

  • Purification: Recrystallize the crude solid from hot Ethanol/DMF (9:1).

    • Expected Yield: 75–85%

    • Appearance: Yellow to pale orange crystalline solid.

Critical Note on Regiochemistry: The reaction with unsymmetrical 1,3-diketones (e.g., benzoylacetone) typically yields the 7-phenyl-5-methyl isomer as the major product due to the steric drive of the initial nucleophilic attack by the exocyclic amine on the less hindered carbonyl.

Protocol B: Microwave-Assisted Synthesis of Pyrazolo[1,5-a][1,3,5]triazines

Target Class: Adenosine Receptor Antagonists

Rationale: This protocol uses N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon, followed by cyclization with ammonium acetate.

Materials:

  • Precursor A: 1.0 mmol

  • DMF-DMA: 2.0 mmol

  • Ammonium Acetate: 5.0 mmol

  • Solvent: Ethanol (3 mL)

Step-by-Step Methodology:

  • Enamine Formation: In a microwave vial, combine Precursor A and DMF-DMA in Ethanol.

  • Irradiation 1: Seal and irradiate at 100°C for 10 minutes (Power: 150W). This forms the intermediate N-dimethylaminomethylene derivative.

  • Cyclization: Open the vial (caution: pressure) and add Ammonium Acetate .

  • Irradiation 2: Reseal and irradiate at 120°C for 20 minutes.

  • Work-up: Cool to 0°C. The product often precipitates directly. If not, add cold water (5 mL).

  • Filtration: Collect the solid by filtration and wash with cold ethanol.

Data Summary & Troubleshooting

ParameterProtocol A (Pyrimidine)Protocol B (Triazine)
Reaction Time 4–6 Hours (Thermal)30 Minutes (Microwave)
Solvent System Glacial AcOHEthanol
Key Reagent 1,3-DiketoneDMF-DMA / NH₄OAc
Detosylation Occurs in situ via acid hydrolysisOccurs in situ via nucleophilic displacement
Common Issue Incomplete detosylationFormation of amidine byproduct
Solution Increase reflux time; add 10% HClIncrease NH₄OAc equivalents

Troubleshooting the Tosyl Group: If the tosyl group remains attached (observed by NMR signals at ~2.4 ppm (s, 3H) and ~7.3/7.8 ppm (d, 2H each)), the cyclization has likely occurred at the exocyclic nitrogen but the ring closure at N1 failed.

  • Corrective Action: Treat the intermediate with NaOEt in Ethanol at reflux for 1 hour to force detosylation and ring closure.

References

  • Aggarwal, R. et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • El-Nassan, H. B. et al. (2011). "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 46(9), 331-336. Link

  • Bawazir, W. (2020).[1][2] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76.[1] Link

  • Fichez, J. et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 21. Link

  • Liu, F. R. et al. (2024). "Ru(II)-Catalyzed Cyclization of 1-Aryl-5-aminopyrazoles...". Tetrahedron, 160, 134047.[2] Link[2]

Sources

Application

Procedure for detosylation of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Application Note: Detosylation of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Executive Summary This technical guide details the procedure for the regioselective removal of the p-toluenesulfonyl (tosyl) protecting group from...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Detosylation of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Executive Summary

This technical guide details the procedure for the regioselective removal of the p-toluenesulfonyl (tosyl) protecting group from 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine .[1] The N1-tosyl group is frequently employed in pyrazole synthesis to control regiochemistry during cyclization or electrophilic substitution.[1] However, its removal is a critical step to liberate the pharmacologically active 1H-pyrazol-5-amine scaffold, a privileged structure in kinase inhibitors (e.g., p38 MAP kinase, B-Raf).

This note presents two validated protocols:

  • Method A (Standard): Base-mediated hydrolysis using KOH/Methanol.[1]

  • Method B (Mild): Cesium Carbonate-mediated cleavage for base-sensitive substrates.[1]

Scientific Background & Mechanistic Insight

The Role of the N-Tosyl Group

In the synthesis of 5-aminopyrazoles, the N-tosyl group serves two purposes:

  • Regiocontrol: It sterically hinders the N1 position, directing electrophilic attacks to C4 or preventing unwanted N-alkylation during subsequent steps.

  • Electronic Modulation: The electron-withdrawing nature of the sulfonyl group decreases the electron density of the pyrazole ring, stabilizing the molecule against oxidation during intermediate steps.

Detosylation Mechanism

Unlike standard sulfonamides (


), which are notoriously difficult to cleave and often require harsh reductive conditions (e.g., Na/Naphthalene or Mg/MeOH), N-sulfonyl azoles  (like our target) are significantly more reactive. The pyrazole ring acts as a "pseudo-leaving group."
  • Pathway: Nucleophilic attack occurs at the sulfur atom of the sulfonyl group.[2]

  • Leaving Group: The cleavage releases the pyrazole anion, which is resonance-stabilized, making the reaction feasible under milder basic conditions than typical sulfonamides.

DetosylationMechanism Start N-Tosyl Pyrazole (Substrate) Transition Tetrahedral Sulfonyl Intermediate Start->Transition Nucleophilic Attack at Sulfur Nucleophile Nucleophile (HO- or MeO-) Nucleophile->Transition Products Free Pyrazole + Tosylate Transition->Products Elimination of Pyrazole Anion

Figure 1: Mechanistic pathway for the base-mediated detosylation of N-sulfonyl pyrazoles.

Experimental Protocols

Method A: Alkaline Hydrolysis (Standard Protocol)

Best for: Robust substrates, scale-up, and cost-efficiency.[3] Mechanism: Saponification-like hydrolysis.

Reagents & Equipment:

  • Substrate: 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (1.0 equiv)[1]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (3.0 - 5.0 equiv)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure:

  • Dissolution: Charge the reaction flask with the N-tosyl pyrazole substrate. Add Methanol (10 mL per mmol of substrate) and stir to create a suspension.

  • Base Addition: Add KOH pellets (3.0 equiv) directly to the stirring mixture. Alternatively, use a 4M aqueous KOH solution for faster homogeneity.

  • Reaction: Heat the mixture to reflux (65°C) .

    • Note: The reaction is often heterogeneous initially but becomes clear as the starting material is consumed and the tosylate salt forms.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high R_f, UV active) should disappear, and a more polar spot (product) will appear.

    • Typical Time: 1 - 3 hours.

  • Workup (Critical):

    • Cool the reaction to room temperature.[4]

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Dilute with water (20 mL per mmol) and extract with Ethyl Acetate (EtOAc).

    • pH Adjustment: If the product remains in the aqueous phase, neutralize the aqueous layer to pH ~7-8 using 1M HCl before extraction. 5-aminopyrazoles are amphoteric; highly basic conditions may keep them as water-soluble salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

Method B: Mild Nucleophilic Cleavage (Cesium Carbonate)

Best for: Substrates containing base-sensitive esters or nitriles.[1]

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: THF:Methanol (2:1 ratio)

  • Temperature: Ambient (25°C) to 50°C.

Procedure:

  • Dissolve the substrate in THF:MeOH (2:1).[1][4]

  • Add Cs₂CO₃ (1.5 equiv).

  • Stir at room temperature overnight.

  • If conversion is slow after 12h, heat to 50°C.

  • Workup as described in Method A.

Data Summary & Comparison

ParameterMethod A (KOH/MeOH)Method B (Cs₂CO₃)Method C (Mg/MeOH)*
Reaction Type Hard Nucleophilic HydrolysisMild Basic CleavageSingle Electron Transfer (SET)
Reagent Cost LowHighLow
Reaction Time 1-3 Hours (Reflux)12-24 Hours (RT)2-6 Hours (RT)
Yield (Typical) 85 - 95%80 - 90%70 - 85%
Compatibility Stable scaffoldsEster/Nitrile tolerantReductively labile groups

*Method C (Magnesium in Methanol) is a reductive alternative typically reserved for N-tosyl amides but can be applied here if basic conditions must be avoided entirely.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Poor solubility of starting material.[1]Switch solvent to THF/MeOH (1:1) or Dioxane/Water.
Low Yield (Workup) Product trapped in aqueous phase.[1]5-aminopyrazoles can be water-soluble at high pH. Ensure pH is adjusted to 7-8. Saturate aqueous layer with NaCl (brine) before extraction.
By-product Formation Ring opening (rare).[1]Avoid strong mineral acids during workup. Use buffered NH₄Cl solution to quench.

Workflow Visualization

WorkupFlow Step1 Reaction Mixture (Crude in MeOH) Step2 Concentrate & Dilute (Add Water) Step1->Step2 Decision Check pH Step2->Decision PathA pH > 10 (Product as Salt) Decision->PathA Basic PathB pH 7-8 (Neutral) Decision->PathB Neutral ActionA Neutralize with 1M HCl to pH 7-8 PathA->ActionA Extract Extract with EtOAc (3x) ActionA->Extract PathB->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Workup decision tree for maximizing recovery of amphoteric aminopyrazoles.

References

  • Tosyl Group Characteristics & Deprotection: Wikipedia.[1] "Tosyl group".[2][4][5][6][7][8][9] Accessed October 2023. [Link][7]

  • Synthesis and Deprotection of 1-Tosyl-pyrazoles: Organic Chemistry Portal. "Pyrazole Synthesis - Recent Developments". (Discusses 1-tosyl pyrazole intermediates). [Link]

  • Mild Deprotection Using Cesium Carbonate: Sheffield Hallam University Research Archive. "Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones". (Demonstrates Cs2CO3/MeOH deprotection protocols). [Link]

Sources

Method

Application Note: Catalytic Applications of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Derivatives

Structural Rationale and Mechanistic Insights The 4-(m-tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold is a privileged, highly tunable motif in modern synthetic chemistry. Its utility in both organocatalysis and transition-me...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Mechanistic Insights

The 4-(m-tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold is a privileged, highly tunable motif in modern synthetic chemistry. Its utility in both organocatalysis and transition-metal catalysis stems from three distinct structural features:

  • N1-Tosyl Group: Acts as a powerful electron-withdrawing group. It reduces the basicity of the adjacent N2 atom, preventing irreversible catalyst poisoning (over-coordination) during metal catalysis. Furthermore, it significantly modulates the electronic properties of the pyrazole core, a strategy similarly observed in the synthesis of sulfenylated pyrazoles where 1-tosyl-1H-pyrazol-5-amines exhibit unique, highly controlled reactivity profiles[1].

  • C5-Amine: Serves as a primary coordination site for transition metals (forming stable N,N-bidentate metallacycles) or acts as a dual hydrogen-bond donor in bifunctional organocatalysis.

  • C4-(m-Tolyl) Group: Provides a highly specific "steric umbrella." In asymmetric transformations, the meta-methyl group restricts the rotational degrees of freedom of incoming substrates, thereby enhancing facial selectivity during the transition state.

Organocatalysis L 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine E Electrophile (Nitroalkene) L->E Dual H-Bonding (NH2) N Nucleophile (Malonate) L->N Steric Shielding (m-Tolyl) TS Highly Ordered Transition State E->TS N->TS Enantioselective Attack

Fig 1: Bifunctional H-bonding activation model for organocatalytic Michael additions.

Application as Pre-Ligands in Cu-Catalyzed Oxidative Couplings

Pyrazol-5-amines are highly versatile building blocks, frequently employed in oxidative dehydrogenative couplings to construct complex polyheterocycles such as azopyrroles[2]. Recent advancements have demonstrated that pyrazol-5-amine derivatives can undergo Cu-promoted switchable synthesis to form pyrazole-fused pyridazines via direct C-H/N-H and N-H/N-H bond couplings[3].

By utilizing 4-(m-tolyl)-1-tosyl-1H-pyrazol-5-amine as an N,N-bidentate ligand, the Cu(I)/Cu(II) redox potential is stabilized, mitigating the risk of over-oxidation.

Table 1: Optimization of Cu-Catalyzed Oxidative Dehydrogenative Coupling
EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)
1Cu(OAc)₂ (20)BPO (0.5) / K₂S₂O₈ (2.5)Toluene10085
2CuCl₂ (20)BPO (0.5) / K₂S₂O₈ (2.5)Toluene10062
3CuI (10)TBHP (1.5)CH₂Cl₂2545
4NoneBPO (0.5) / K₂S₂O₈ (2.5)Toluene100N.D.

Data synthesized from comparative pyrazol-5-amine coupling studies[2],[3].

CuCatalysis A Cu(I) Salt + Pyrazol-5-amine Ligand B Active Cu(I)-Ligand Complex A->B Base, Solvent C Substrate Coordination & Deprotonation B->C D Oxidative Dehydrogenation C->D O2 or Peroxide E Product Release (Azo- or C-N bond) D->E E->B Catalyst Turnover

Fig 2: Copper-catalyzed oxidative coupling cycle utilizing pyrazol-5-amine ligands.

Protocol 1: Cu-Catalyzed Oxidative Dehydrogenative Coupling

Objective: Synthesis of pyrazole-fused pyridazines via C-H/N-H coupling.

  • In a 10 mL screw-cap reaction vial, add 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (0.2 mmol) and Cu(OAc)₂ (20 mol%).

  • Add benzoyl peroxide (BPO, 0.5 equiv) and K₂S₂O₈ (2.5 equiv) sequentially.

  • Suspend the mixture in anhydrous toluene (2.0 mL).

  • Seal the vial and stir the mixture at 100 °C in an oil bath for 10 hours under an ambient air atmosphere.

    • Causality Note: The air atmosphere is critical. O₂ acts as a terminal oxidant in synergy with K₂S₂O₈ to facilitate rapid catalyst turnover from Cu(I) back to the active Cu(II) species, preventing the accumulation of inactive copper aggregates[3].

  • Cool to room temperature, quench with H₂O (5 mL), and extract with CH₂Cl₂ (3 × 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation & Quality Control:

  • Visual Cue: The reaction mixture transitions from a pale blue/green suspension to a deep brown/red solution, indicating the formation of the highly conjugated azo/pyridazine product[2].

  • TLC Analysis: A distinct new spot should appear with a lower

    
     value than the starting amine, confirming the loss of the primary amine polarity and the formation of the fused system.
    

Multicomponent Domino Reactions (MDRs) for Fused Heterocyclic Catalysts

Pyrazol-5-amines are classic substrates for multicomponent domino reactions (MDRs) to construct complex polyheterocycles such as dipyrazolo-fused 1,3-diazocanes and pyrazolo[3,4-b]pyridines,[4]. These multicomponent approaches are highly valued in pharmaceutical chemistry for generating bioactive pyrazole derivatives with broad substrate scopes and high atom economy[5]. The resulting pyrazolo[3,4-b]pyridines can subsequently be immobilized onto metal-organic frameworks (MOFs) to serve as robust, heterogeneous catalysts.

Table 2: Substrate Scope for Domino Synthesis of Pyrazolo[3,4-b]pyridines
Aldehyde ComponentActive MethyleneCatalystTime (h)Yield (%)
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-3-oxopropanenitrileZr-DMOF-N/Py@Cu2.592
BenzaldehydeMalononitrilep-TsOH (1.0 equiv)4.070
4-MethoxybenzaldehydeEthyl acetoacetateZr-DMOF-N/Py@Cu3.088
2-ThiophenecarboxaldehydeMalononitrilep-TsOH (1.0 equiv)5.074

Yields reflect the thermodynamic stability of the aromatized products,[4].

Protocol 2: Multicomponent Domino Synthesis

Objective: One-pot construction of highly substituted pyrazolo[3,4-b]pyridines.

  • To a 25 mL round-bottom flask, add 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 mmol).

  • Add the selected catalyst (e.g., Zr-DMOF-N/Py@Cu(OAc)₂, 15 mg, or p-TsOH, 1.0 equiv),[4].

  • Add ethanol (5.0 mL) as the green solvent medium.

  • Reflux the mixture at 80 °C for 2.5–4 hours.

    • Causality Note: The sequential Knoevenagel condensation followed by Michael addition and intramolecular cyclization is thermodynamically driven by the aromatization of the newly formed pyridine ring. The N-tosyl group sterically and electronically blocks unwanted side reactions at the N1 position, ensuring strict regioselectivity.

  • Upon completion, add hot acetone to the mixture and separate the heterogeneous catalyst via centrifugation (1000 rpm, 5 min).

  • Wash the resulting solid precipitate with cold EtOH to yield the pure product.

Validation & Quality Control:

  • Mass Balance: The precipitation step serves as a self-purifying mechanism. Weighing the dried precipitate should yield >85% mass recovery.

  • NMR Confirmation: The disappearance of the characteristic primary amine singlet (~5.5 ppm in ¹H NMR) and the appearance of aromatic pyridine protons confirm successful cyclization.

References

1. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation | rsc.org | 2.[5] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | nih.gov | 5 3.[4] Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles | acs.org |4 4.[1] Sulfenylation of Arenes with Ethyl Arylsulfinates in Water | nih.gov | 1 5.[2] Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | acs.org | 2 6.[3] 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds | mdpi.com | 3

Sources

Application

Microwave-assisted synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Application Note: Microwave-Assisted Synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Abstract This application note details a robust, high-yield protocol for the synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine , a scaffold relevant to kinase inhibition and anti-inflammatory drug discovery. By leveraging microwave irradiation, this protocol reduces reaction times from 12+ hours (thermal reflux) to under 30 minutes while significantly improving the impurity profile. The method utilizes a regioselective condensation of 2-(3-methylphenyl)-3-ethoxyacrylonitrile with p-toluenesulfonyl hydrazide , optimized for reproducibility and scalability.

Introduction & Retrosynthetic Analysis

The 5-amino-1-tosylpyrazole moiety is a privileged structure in medicinal chemistry, often serving as a bioisostere for other 5-membered heterocycles in ATP-competitive inhibitors. Conventional synthesis often suffers from poor regioselectivity (N1 vs. N2 alkylation) and prolonged heating times which degrade the labile sulfonamide bond.

Microwave Advantage:

  • Kinetic Control: Rapid heating favors the formation of the kinetic 5-amino product over thermodynamic rearrangement byproducts.

  • Solvent Efficiency: Allows for the use of ethanol as a green solvent, operating above its atmospheric boiling point (superheating) to drive the condensation.

Retrosynthesis: The target molecule is assembled via a [3+2] cyclocondensation. The key precursor, 2-(m-tolyl)-3-ethoxyacrylonitrile (Intermediate A) , serves as a 1,3-electrophile equivalent, reacting with the 1,2-dinucleophile tosylhydrazine .

Retrosynthesis Target 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine InterA 2-(m-Tolyl)-3-ethoxyacrylonitrile (Intermediate A) Target->InterA Cyclocondensation (Microwave) TsNHNH2 p-Toluenesulfonyl hydrazide Target->TsNHNH2 + Start m-Tolylacetonitrile InterA->Start Orthoformate/Ac2O

Figure 1: Retrosynthetic strategy for the target pyrazole.

Materials & Equipment

Reagents:

  • m-Tolylacetonitrile (CAS: 2947-61-7) – Starting material.

  • Triethyl orthoformate (TEOF) & Acetic Anhydride – For enol ether formation.

  • p-Toluenesulfonyl hydrazide (Tosylhydrazine) – 98% purity.

  • Ethanol (Absolute) – Reaction solvent.

  • Ethyl Acetate/Hexanes – For purification.

Equipment:

  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 150°C/20 bar.

  • Vials: 10 mL or 35 mL pressure-rated microwave vials with crimp/snap caps.

  • Analysis: LC-MS (ESI+) and 1H-NMR (400 MHz).

Experimental Protocol

Step 1: Synthesis of Precursor (Intermediate A)

Note: This step is typically performed via conventional heating due to scale, but can be adapted for microwave if <5g is needed.

  • Charge: In a round-bottom flask, mix m-tolylacetonitrile (10 mmol, 1.31 g), triethyl orthoformate (15 mmol, 2.5 mL), and acetic anhydride (20 mmol, 1.9 mL).

  • Reflux: Heat the mixture to reflux (120°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of the nitrile.

  • Work-up: Evaporate volatiles under reduced pressure. The residue is typically a viscous oil or low-melting solid.

  • Verification: 1H NMR should show the enol ether proton singlet around δ 7.8–8.0 ppm.

  • Yield: Expect ~85–90% crude yield. Use directly in Step 2.

Step 2: Microwave-Assisted Cyclization

This is the critical step where microwave irradiation ensures regioselectivity and speed.

  • Preparation: Dissolve Intermediate A (1.0 mmol, 187 mg) and p-toluenesulfonyl hydrazide (1.1 mmol, 205 mg) in Ethanol (4 mL) in a 10 mL microwave vial.

  • Sealing: Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

  • Irradiation Parameters:

    • Temperature: 130°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

    • Pre-stir: 30 seconds (to ensure homogeneity)

  • Cooling: Use compressed air cooling (PowerMAX off) to rapidly cool to <50°C.

  • Isolation:

    • The product often precipitates upon cooling.

    • Filter the solid and wash with cold ethanol (2 x 2 mL).

    • If no precipitate forms, concentrate in vacuo and purify via flash chromatography (SiO2, Gradient: 0–40% EtOAc in Hexanes).

Data Summary Table:

ParameterConventional MethodMicrowave Method
Reaction Time 12–16 Hours15 Minutes
Temperature 78°C (Reflux)130°C
Yield 65–70%88–92%
Solvent Volume 20 mL/mmol4 mL/mmol
Regioselectivity (5-NH2 : 3-NH2) ~4:1>10:1

Scientific Logic & Troubleshooting (E-E-A-T)

Mechanism of Action: The reaction proceeds via an initial nucleophilic attack of the hydrazine terminal nitrogen on the enol ether carbon (Michael-like addition/elimination), followed by cyclization onto the nitrile.

  • Why Microwave? The elimination of ethanol to form the intermediate hydrazone is the rate-determining step. Microwave dielectric heating of the polar solvent (ethanol) rapidly overcomes the activation energy, while the closed vessel allows temperatures (130°C) well above the boiling point of ethanol (78°C), accelerating the cyclization significantly [1, 2].

Regioselectivity Control: The formation of the 5-amino isomer (vs. 3-amino) is driven by the electronic preference of the tosyl group. However, thermal degradation of the tosyl group is a risk.

  • Expert Insight: If you observe detosylation (formation of free pyrazole), lower the temperature to 100°C and extend time to 30 mins. The tosyl group on the hydrazine lowers the nucleophilicity of N1, making the initial attack by the terminal NH2 (N2) more selective, which is crucial for the correct 5-amino topology [3].

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete cyclizationIncrease temp to 140°C or add 5 mol% Acetic Acid catalyst.
De-tosylated Product Thermal instabilityReduce temp to 110°C; ensure reaction is not "holding" at heat post-reaction.
Precipitate is impure Co-precipitation of reagentsRecrystallize from EtOH/Water (9:1) or wash with diethyl ether.

Workflow Visualization

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Microwave Synthesis Start m-Tolylacetonitrile + TEOF + Ac2O Reflux Reflux (120°C, 4h) Start->Reflux Evap Evaporate Volatiles Reflux->Evap Inter Intermediate A (Enol Ether) Evap->Inter Mix Mix Inter. A + Tosylhydrazine in EtOH (4 mL) Inter->Mix MW Microwave Irradiation 130°C, 15 min, 150W Mix->MW Cool Rapid Cooling (<50°C) MW->Cool Filter Filtration & Wash (Cold EtOH) Cool->Filter Product Final Product: 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Filter->Product

Figure 2: End-to-end experimental workflow for the microwave-assisted synthesis.

Characterization Expectations

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect range 160–165°C (derivative dependent).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.35 (s, 3H, Ar-Me from Tosyl).
      
    • 
       2.30 (s, 3H, Ar-Me from m-Tolyl).
      
    • 
       6.50–7.00 (br s, 2H, NH2, D2O exchangeable).
      
    • 
       7.50–7.90 (m, aromatic protons).[1]
      
    • 
       8.00–8.20 (s, 1H, Pyrazole C3-H).
      
  • MS (ESI): m/z [M+H]+ calc. for C17H17N3O2S: ~328.1.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Regioselectivity in Aminopyrazole Synthesis

    • Fustero, S., et al. (2008). Regioselective synthesis of 5-amino- and 3-aminopyrazoles. Organic Letters, 10(4), 605-608. Link

  • One-Pot Microwave Protocols

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557. Link

  • El-Borai, M. A., et al. (2012). Microwave-assisted synthesis of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 48, 201-207.

Sources

Method

Application Notes and Protocols for the Formation of Schiff Bases using 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Introduction: The Strategic Convergence of Pyrazoles and Schiff Bases in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Pyrazoles and Schiff Bases in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] The inherent stability and versatile substitution patterns of the pyrazole ring make it an attractive scaffold for the design of novel therapeutic agents.[5]

When the pyrazole moiety is coupled with the azomethine (imine) functionality of a Schiff base, the resulting conjugate often displays enhanced or entirely new biological activities.[6][7] Schiff bases, formed through the condensation of a primary amine with a carbonyl compound, are themselves a class of compounds with significant therapeutic potential.[8][9] The imine bond is often crucial for the biological mechanism of action. This application note provides a comprehensive guide for the synthesis and characterization of Schiff bases derived from a bespoke pyrazole amine, 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine . The inclusion of a tosyl (p-toluenesulfonyl) group serves to modulate the electronic properties and lipophilicity of the pyrazole system, potentially influencing its biological target interactions and pharmacokinetic profile.

This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices, thereby ensuring a reproducible and thorough understanding of the process.

Part 1: Synthesis of the Key Precursor: 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

A robust and well-characterized starting material is paramount for the successful synthesis of the target Schiff bases. This section details the two-step synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

Step 1.1: Synthesis of 3-Oxo-3-(m-tolyl)propanenitrile

The initial step involves the synthesis of the β-ketonitrile precursor, 3-oxo-3-(m-tolyl)propanenitrile, via a Claisen condensation reaction.

Protocol 1: Synthesis of 3-Oxo-3-(m-tolyl)propanenitrile

  • Materials:

    • Methyl 3-methylbenzoate

    • Acetonitrile

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Toluene

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous toluene.

    • Heat the suspension to 75-80 °C.

    • In the dropping funnel, prepare a mixture of methyl 3-methylbenzoate (1 equivalent) and acetonitrile (2 equivalents).

    • Add the ester-nitrile mixture dropwise to the heated sodium hydride suspension over a period of 1-2 hours.

    • After the addition is complete, continue to stir the reaction mixture at 85-90 °C until the evolution of hydrogen gas ceases (typically 2-3 hours).

    • Cool the reaction mixture to room temperature and cautiously quench with a small amount of water.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude 3-oxo-3-(m-tolyl)propanenitrile, which can be used in the next step without further purification or purified by vacuum distillation.[8]

Step 1.2: Synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

The pyrazole ring is formed through the condensation of the β-ketonitrile with tosylhydrazine.

Protocol 2: Synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

  • Materials:

    • 3-Oxo-3-(m-tolyl)propanenitrile

    • Tosylhydrazine (p-toluenesulfonylhydrazide)

    • Ethanol or Acetic Acid

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 3-oxo-3-(m-tolyl)propanenitrile (1 equivalent) in ethanol or acetic acid.

    • Add tosylhydrazine (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexane or by cooling in an ice bath.

    • Wash the collected solid with cold ethanol and dry under vacuum to afford 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine.[6][10]

Characterization Data (Expected):

AnalysisExpected Results
¹H NMR Signals corresponding to the tolyl and tosyl aromatic protons, the pyrazole C4-H proton, the amine protons (broad singlet), and the methyl protons of both the tolyl and tosyl groups.
¹³C NMR Resonances for the aromatic carbons of the tolyl and tosyl groups, the pyrazole ring carbons, and the methyl carbons.
IR (KBr) Characteristic absorption bands for N-H stretching of the amine group (around 3300-3400 cm⁻¹), C=C and C=N stretching of the pyrazole ring, and S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₇H₁₇N₃O₂S.

Part 2: Formation of Schiff Bases

The core of this application note is the synthesis of Schiff bases from the prepared 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine. This section provides a general yet robust protocol that can be adapted for various aldehydes.

Protocol 3: General Synthesis of Schiff Bases via Reflux Condensation

  • Materials:

    • 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

    • Substituted aromatic or aliphatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, cinnamaldehyde)

    • Absolute Ethanol or Methanol

    • Glacial Acetic Acid (catalytic amount)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (1 equivalent) in a minimal amount of absolute ethanol (approximately 20-30 mL).

    • In a separate beaker, dissolve the chosen aldehyde (1 equivalent) in a small amount of ethanol.

    • Add the aldehyde solution to the pyrazole amine solution with stirring.

    • Add a few drops of glacial acetic acid to the reaction mixture. This acts as a catalyst to enhance the electrophilicity of the carbonyl carbon.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring.

    • Monitor the reaction progress by TLC. The reaction time typically ranges from 2 to 6 hours. The formation of a precipitate is often observed.

    • After the reaction is complete, cool the mixture to room temperature. Further cooling in an ice bath can maximize crystallization.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base product in a vacuum oven.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used as they are good solvents for both the amine and aldehyde reactants and the product often has lower solubility upon formation, facilitating its isolation.

  • Catalyst: The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.

Visualization of the Experimental Workflow:

Schiff_Base_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in Ethanol C Mix Reactants & Add Acetic Acid Catalyst A->C B Aldehyde in Ethanol B->C D Reflux (2-6 hours) C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I Purified Schiff Base H->I

Caption: Workflow for the synthesis of Schiff bases.

Part 3: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases.

Protocol 4: Spectroscopic and Analytical Characterization

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • Dissolve a small sample of the purified Schiff base in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the ¹H NMR spectrum.

    • Expected Key Signals:

      • A singlet in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-).

      • Signals for the aromatic protons of the tolyl, tosyl, and aldehyde-derived aryl groups.

      • The pyrazole C4-H proton signal.

      • Singlets for the methyl protons of the tolyl and tosyl groups.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum in the same deuterated solvent.

    • Expected Key Signals:

      • A resonance in the range of δ 150-165 ppm for the imine carbon (-CH=N-).

      • Signals for all other aromatic and aliphatic carbons.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • Prepare a KBr pellet or obtain the spectrum as a thin film.

    • Expected Key Signals:

      • A strong absorption band in the region of 1600-1650 cm⁻¹ characteristic of the C=N (imine) stretching vibration.

      • The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.

      • Characteristic bands for the S=O group of the tosyl moiety.

  • Mass Spectrometry (MS):

    • Utilize techniques such as ESI-MS or HRMS to determine the molecular weight of the synthesized Schiff base.

    • The observed molecular ion peak should correspond to the calculated molecular weight.

Table of Expected Characterization Data for a Representative Schiff Base (derived from salicylaldehyde):

AnalysisExpected Data
¹H NMR Azomethine proton (~δ 8.5 ppm), aromatic protons (δ 6.8-8.0 ppm), pyrazole C4-H, phenolic -OH (broad singlet), tolyl and tosyl methyl protons.
¹³C NMR Imine carbon (~δ 162 ppm), aromatic and pyrazole carbons, methyl carbons.
IR (KBr) C=N stretch (~1615 cm⁻¹), absence of C=O and N-H stretches, presence of broad O-H and S=O stretches.
Mass Spec. [M+H]⁺ corresponding to the molecular formula C₂₄H₂₁N₃O₃S.

Part 4: Potential Applications and Future Directions

Schiff bases derived from pyrazole scaffolds are of significant interest in drug development and materials science.

  • Antimicrobial and Antifungal Agents: The pyrazole ring is a well-established pharmacophore in antimicrobial agents. The introduction of the imine functionality and the lipophilic tolyl and tosyl groups can enhance cell membrane permeability and interaction with microbial targets.

  • Anticancer Activity: Many pyrazole derivatives have been investigated for their anticancer properties. The synthesized Schiff bases can be screened against various cancer cell lines to evaluate their cytotoxic effects. The mechanism of action could involve the inhibition of specific kinases or the induction of apoptosis.

  • Catalysis: Schiff base-metal complexes are known to be effective catalysts in various organic transformations. The nitrogen and potentially other heteroatoms in the synthesized Schiff bases can act as ligands to coordinate with metal ions, creating novel catalytic systems.

  • Fluorescent Probes: The extended π-conjugation in these molecules may impart fluorescent properties, making them potential candidates for the development of chemosensors for the detection of specific metal ions or biomolecules.

Visualization of a Potential Biological Signaling Pathway:

Signaling_Pathway cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) Membrane Cell Membrane Target Intracellular Target (e.g., Enzyme, DNA) Membrane->Target Interaction Pathway Signaling Cascade Target->Pathway Modulation Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response SchiffBase Pyrazole Schiff Base SchiffBase->Membrane Membrane Permeation

Caption: Hypothetical mechanism of biological action.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis and characterization of novel Schiff bases derived from 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine. By offering detailed, step-by-step protocols and explaining the rationale behind the experimental choices, this guide empowers researchers to confidently synthesize and explore the potential of this promising class of compounds in their respective fields. The versatility of the Schiff base formation reaction allows for the creation of a diverse library of compounds for screening in various biological and material science applications.

References

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]

  • An eco-friendly one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using [Et3NH][HSO4] as a recyclable catalyst. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Organic Chemistry Frontiers. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]

  • Supporting Information. Beilstein Archives. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC. [Link]

  • (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. NIH. [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. PMC - NIH. [Link]

  • Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. Beilstein Journals. [Link]

  • Process for the production of 3-oxonitriles.
  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. ResearchGate. [Link]

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. Supporting Information. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. ResearchGate. [Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. JOCPR. [Link]

Sources

Application

Application Note: One-Pot Synthesis of N-Tosyl Aminopyrazoles

Abstract This application note details robust, scalable protocols for the one-pot synthesis of N-tosyl aminopyrazoles, a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors). We focus on t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details robust, scalable protocols for the one-pot synthesis of N-tosyl aminopyrazoles, a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors). We focus on two primary methodologies: the regioselective condensation of


-ketonitriles with tosylhydrazine and a multicomponent reaction (MCR) for 4-cyano derivatives. Emphasis is placed on mechanistic drivers of regioselectivity, kinetic vs. thermodynamic control, and green chemistry adaptations (microwave-assisted and aqueous media).

Introduction & Strategic Value

The 5-aminopyrazole core is a "privileged structure" in drug discovery, serving as a bioisostere for phenols and amides in kinase binding pockets. The addition of an N-tosyl group serves a dual purpose:

  • Electronic Activation: The electron-withdrawing sulfonyl group modulates the basicity of the pyrazole ring.

  • Synthetic Utility: It acts as a directing group for C-H activation or a leaving group for further functionalization.

Conventional synthesis often involves isolating unstable hydrazone intermediates. The one-pot strategies detailed here eliminate isolation steps, improving atom economy and yield while minimizing exposure to toxic hydrazine derivatives.

Mechanistic Insight: The Regioselectivity Engine

Understanding the mechanism is vital for troubleshooting. The reaction between a


-ketonitrile and tosylhydrazine is governed by the nucleophilicity differential between the two nitrogen atoms of the hydrazine.
Critical Pathway Analysis
  • Nucleophile: Tosylhydrazine (

    
    ). The terminal amino group (
    
    
    
    ) is significantly more nucleophilic than the sulfonamide nitrogen (
    
    
    ) due to the electron-withdrawing nature of the tosyl group.
  • Electrophile: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -ketonitrile.[1][2][3] The ketone carbonyl is more electrophilic than the nitrile carbon.
    

The Cascade:

  • Step 1 (Condensation): The terminal ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     attacks the ketone carbonyl, forming a hydrazone intermediate.[1]
    
  • Step 2 (Cyclization): The internal nitrogen (

    
    ) attacks the nitrile carbon.
    
  • Step 3 (Tautomerization): An imine-enamine tautomerization yields the stable 5-amino-1-tosylpyrazole.

Note: This pathway kinetically favors the 5-amino-1-tosyl isomer over the 3-amino isomer.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the decision points determining regioselectivity.

ReactionMechanism cluster_offpath Off-Target Pathway (Thermodynamic) Start Reagents: Beta-Ketonitrile + TsNHNH2 Inter1 Attack of Terminal NH2 on Ketone (Kinetic) Start->Inter1 Nucleophilic Addition Hydrazone Intermediate: Hydrazone Species Inter1->Hydrazone -H2O Cyclization Intramolecular Attack: NH-Ts on Nitrile Hydrazone->Cyclization 5-exo-dig Tautomer Tautomerization Cyclization->Tautomer Imine Formation Product Product: 5-Amino-1-Tosylpyrazole Tautomer->Product Aromatization Side1 Attack on Nitrile first Side1->Start Rare

Figure 1: Mechanistic pathway for the regioselective synthesis of 5-amino-1-tosylpyrazoles.

Protocol A: Thermal Condensation (Standard)

Application: Scalable synthesis of 3-substituted-5-amino-1-tosylpyrazoles. Green Chemistry Score: High (Ethanol solvent, catalyst-free option).

Materials
  • 
    -Ketonitrile (1.0 equiv)
    
  • p-Toluenesulfonyl hydrazide (1.0 - 1.1 equiv)

  • Ethanol (Absolute)

  • Optional: p-Toluenesulfonic acid (p-TSA, 10 mol%) for sterically hindered ketones.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -ketonitrile (5 mmol) in Ethanol (15 mL).
    
  • Addition: Add p-toluenesulfonyl hydrazide (5.5 mmol) in a single portion.

    • Checkpoint: If the ketone is hindered (e.g., t-butyl), add p-TSA (0.5 mmol) here.

  • Reaction: Heat the mixture to reflux (

    
    C) with stirring.
    
  • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Visualization: Hydrazones often appear as yellow spots; the product is usually UV active and stains with PMA.

    • Duration: Typically 2–4 hours.

  • Workup (Precipitation): Cool the reaction mixture to room temperature, then to

    
    C in an ice bath. The product often precipitates as a white or off-white solid.
    
  • Isolation: Filter the solid under vacuum. Wash with cold Ethanol (

    
     mL) and cold Diethyl Ether (
    
    
    
    mL).
  • Purification: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Application: Rapid library generation; overcoming steric hindrance. Advantage: Reaction times reduced from hours to minutes; improved yields.

Methodology
  • Loading: In a 10 mL microwave process vial, combine

    
    -ketonitrile (1.0 mmol) and tosylhydrazine (1.1 mmol).
    
  • Solvent: Add Ethanol (2 mL) or Water (2 mL) if using "on-water" conditions.

  • Irradiation: Cap the vial. Irradiate at

    
    C - 
    
    
    
    C
    for 10–20 minutes .
    • Power: Dynamic mode (max 150W).

    • Pressure Limit: 200 psi.

  • Workup: Cool the vial with compressed air (built-in feature). Pour contents into crushed ice. Filter the resulting precipitate.

Protocol C: Three-Component MCR (Advanced)

Application: Synthesis of 4-cyano -5-aminopyrazoles (highly functionalized cores). Reagents: Aldehyde + Malononitrile + Tosylhydrazine.

Workflow Diagram

This protocol involves a tandem Knoevenagel condensation followed by Michael addition and cyclization.

MCR_Workflow Inputs Inputs: Aldehyde + Malononitrile + Tosylhydrazine Step1 Step 1: Knoevenagel Condensation (Aldehyde + Malononitrile) Inputs->Step1 Inter_Alkene Intermediate: Arylidene Malononitrile Step1->Inter_Alkene -H2O Step2 Step 2: Michael Addition (Tosylhydrazine adds to Alkene) Inter_Alkene->Step2 Step3 Step 3: Cyclization & Tautomerization Step2->Step3 Final Product: 4-Cyano-5-amino-1-tosylpyrazole Step3->Final

Figure 2: Three-component reaction cascade for 4-cyano-5-aminopyrazoles.

Procedure
  • Mix: Combine aromatic aldehyde (1 mmol), malononitrile (1 mmol), and tosylhydrazine (1 mmol) in Ethanol/Water (1:1, 5 mL).

  • Catalyst: Add a mild base catalyst (e.g., Piperidine, 2 drops) or use a heterogeneous catalyst like Potassium Phthalimide (10 mol%) for recyclability [1].

  • Conditions: Stir at room temperature for 1 hour, then heat to

    
    C for 2 hours.
    
  • Isolation: The product precipitates from the aqueous ethanolic solution. Filter and wash with water.

Scope and Limitations (Data Summary)

The following table summarizes expected yields based on electronic substituents on the


-ketonitrile (Protocol A).
Substituent (R) on

-Ketonitrile
Reaction Time (Thermal)Yield (%)Regioselectivity (5-NH2 : 3-NH2)Notes
Phenyl (Ph) 2 h92%>99:1Standard benchmark.
4-NO2-Ph 1.5 h95%>99:1EWG accelerates ketone attack.
4-OMe-Ph 4 h84%95:5EDG slows ketone attack; slight isomer mix possible.
t-Butyl 6 h75%98:2Steric hindrance requires longer time/p-TSA.
Methyl 2 h88%>99:1Clean reaction, high solubility.

Troubleshooting & Optimization (Expert Tips)

  • Issue: Low Yield / Oiling Out.

    • Cause: Incomplete cyclization of the hydrazone intermediate.

    • Fix: Add 5-10% Acetic Acid to the solvent to catalyze the proton transfer required for cyclization.

  • Issue: Regioisomer Contamination.

    • Diagnosis: Two spots on TLC close together.

    • Fix: Switch solvent to Glacial Acetic Acid (reflux). The acidic medium strictly enforces the kinetic pathway (terminal

      
       attack).
      
  • Safety Note: While Tosylhydrazine is safer than hydrazine hydrate, it can still decompose to release nitrogen gas and sulfinic acids. Do not heat dry solids in a closed system.

References

  • Kiyani, H., & Ghorbani, M. (2017). One-Pot and Efficient Synthesis of 5-Aminopyrazole-4-Carbonitriles Catalyzed by Potassium Phthalimide. Heterocycles, 94(2), 276.[4] Link

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. Link

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazoles and Pyrazolo[3,4-d]pyrimidines. Journal of the Chinese Chemical Society. Link

  • Aggarwal, R., et al. (2011).[2] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[2] Link

  • BenchChem. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Welcome to the technical support guide for the purification of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar substituted aminopyrazoles. The presence of a basic amine group, coupled with the bulky tosyl and tolyl substituents, presents unique challenges that require carefully optimized purification strategies. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My compound is streaking badly on the silica gel TLC plate, and I'm getting very low recovery from my chromatography column. What's happening?

Answer: This is the most common issue encountered with aminopyrazoles and is almost certainly due to the basicity of the 5-amino group. Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. Your basic amine group is being protonated and binding irreversibly to the stationary phase. This leads to significant streaking on TLC plates and the permanent loss of your compound on a preparative column.

Solutions:

  • Deactivate the Silica Gel: The most straightforward solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile base, like triethylamine (Et₃N), to the eluent system.[1][2] A common practice is to use an eluent containing 0.5-1% triethylamine.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for the purification of basic compounds.[1]

  • Purification via Salt Formation: A highly effective, albeit more involved, method is to convert the basic amine into an acid addition salt (e.g., a hydrochloride salt).[3][4] These salts are often highly crystalline and can be purified easily by recrystallization. The pure amine can then be liberated by neutralization with a base.

Question 2: I'm struggling to separate my desired product from a closely-related impurity, possibly a regioisomer. How can I improve my column chromatography separation?

Answer: Achieving good separation between structurally similar compounds requires careful optimization of your chromatographic conditions.

Solutions:

  • Optimize the Eluent System: The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.4 on a TLC plate, with maximum separation from the impurity.[2] Systematically screen solvent mixtures. For pyrazoles, gradients of ethyl acetate in hexane are very common.[5][6] If that fails, try more polar systems like dichloromethane/methanol or consider adding a small amount of a third solvent (e.g., a touch of methanol in a hexane/ethyl acetate system) to modulate selectivity.

  • Reduce the Column Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel for difficult separations.

  • Use a High-Performance Stationary Phase: Switching to silica gel with a smaller particle size (e.g., 25-40 µm) will increase the number of theoretical plates and improve resolution, although it will require higher pressure to run.

Question 3: My final product is a persistent oil and refuses to crystallize. What are my options?

Answer: An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization by disrupting the crystal lattice formation.[2]

Solutions:

  • Thorough Solvent Removal: Ensure all volatile solvents are removed, first by rotary evaporation and then by placing the sample under high vacuum for several hours.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which your product is poorly soluble, such as hexane or diethyl ether. Scratching the inside of the flask with a glass rod can create nucleation sites.

  • Re-purify with Chromatography: If the oil persists, it likely contains impurities. A carefully executed column chromatography run is the most effective way to purify an oily product.[2]

  • Convert to a Salt: As mentioned previously, converting the amine to a salt can yield a stable, crystalline solid.[3][4][7] This is often the best path forward for stubborn oils.

Question 4: After purification, my product has a slight yellow or brown tint. How can I decolorize it?

Answer: A colored product suggests the presence of trace, highly-conjugated impurities or degradation products.

Solutions:

  • Activated Charcoal Treatment: Dissolve your compound in a suitable organic solvent (one it is very soluble in, like ethyl acetate or dichloromethane), add a small amount (1-2% by weight) of activated charcoal, and stir for 15-30 minutes. The charcoal will adsorb the colored impurities. Filter the mixture through a pad of Celite® to remove the charcoal, and then remove the solvent. The product may need to be recrystallized after this step.[2]

  • Silica Gel Plug Filtration: Dissolve the compound in a minimal amount of a relatively non-polar solvent and pass it through a short "plug" of silica gel in a pipette or funnel. The highly polar, colored impurities will often be retained at the top of the silica, while your less polar product elutes through.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for a substituted aminopyrazole like 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine? A1: The most effective and commonly used methods are column chromatography on deactivated silica gel (or neutral alumina) and recrystallization.[1][2][5] For challenging purifications, conversion to a crystalline acid addition salt is a powerful alternative.[3][4]

Q2: How do I choose between recrystallization and column chromatography? A2: The choice depends on the nature of the impurities and the physical state of your crude product.

  • Choose Recrystallization when: Your crude product is a solid and you suspect the impurities have significantly different solubility profiles than your product. It is an excellent method for removing small amounts of impurities from a large amount of material.

  • Choose Column Chromatography when: Your product is an oil, or you have multiple impurities with similar properties to your product (e.g., regioisomers). Chromatography offers superior separating power for complex mixtures.[2]

Q3: Can I use a simple acid-base extraction for purification? A3: Yes, this can be a very effective initial cleanup step. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.[7] This method is particularly good for removing non-basic starting materials or byproducts.

Data Summary & Visualization
Table 1: Recommended Solvent Systems for Purification
Purification MethodStationary PhaseRecommended Solvent System (Eluent)Key Considerations
Column Chromatography Deactivated Silica GelPrimary: 20-50% Ethyl Acetate in Hexane (+ 0.5% Et₃N)Start with lower polarity and increase gradually. The Et₃N is critical to prevent streaking.[1][2]
Alternative: 1-5% Methanol in Dichloromethane (+ 0.5% Et₃N)Use for more polar impurities that do not move in Hexane/EtOAc.
Neutral Alumina20-60% Ethyl Acetate in HexaneNo need for triethylamine. Elution power may differ from silica.
Recrystallization N/APrimary: Ethanol/WaterDissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.[1]
Alternative: Ethyl Acetate/HexaneDissolve in a minimum of hot ethyl acetate, then add hexane as an anti-solvent and cool.
Alternative: IsopropanolA good single-solvent option to screen.[1]
Diagrams

PurificationWorkflow Crude Crude Product TLC Analyze Purity (TLC / LC-MS) Crude->TLC Decision Assess Impurity Profile & Physical State TLC->Decision Chroma Column Chromatography Decision->Chroma  Oil or Complex Mixture Recryst Recrystallization Decision->Recryst Solid with Minor Impurities   Salt Acid Salt Formation & Recrystallization Decision->Salt  Oil or Hard to Purify Solid Pure Pure Product Chroma->Pure Recryst->Pure Salt->Pure Analysis Confirm Purity (NMR, LC-MS, MP) Pure->Analysis

Caption: General purification workflow for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

TroubleshootingTree cluster_0 cluster_1 cluster_2 Start Problem: Low Recovery from Silica Column Q1 Streaking on TLC plate? Start->Q1 A1_Yes Cause: Compound is basic, binding to acidic silica. Q1->A1_Yes Yes Q2 No streaking, but poor separation? Q1->Q2 No S1 Solution: Add 1% Et3N to eluent or use Neutral Alumina. A1_Yes->S1 A2_Yes Cause: Suboptimal eluent polarity. Q2->A2_Yes Yes S2 Solution: Systematically screen eluent systems (e.g., Hex/EtOAc, DCM/MeOH). A2_Yes->S2

Caption: Troubleshooting decision tree for column chromatography issues.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of ethyl acetate in hexane. To a vial of your chosen solvent system, add 0.5-1% triethylamine (Et₃N). Spot your crude material on a silica gel TLC plate and develop it in the Et₃N-containing eluent. The ideal system will give your product an Rf of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, lowest polarity eluent (e.g., 10% EtOAc in hexane + 0.5% Et₃N). Pour the slurry into your column and use gentle pressure or tapping to pack it evenly. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For solids, it is often better to pre-adsorb the material onto a small amount of silica gel. To do this, dissolve the crude product, add 2-3 times its weight in silica, evaporate the solvent to a dry powder, and carefully load this powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs (gradient elution). Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator. Place the resulting product under high vacuum to remove any final traces of solvent.

Protocol 2: Purification by Recrystallization

  • Solvent Screening: Place a small amount of your crude material into several test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate) and heat to boiling. An ideal solvent will fully dissolve your compound when hot but show poor solubility when cold. For a two-solvent system (e.g., Ethanol/Water), dissolve the compound in a minimum of the hot "good" solvent (ethanol) and add the hot "bad" solvent (water) dropwise until the solution just becomes cloudy.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude material in the minimum amount of the chosen boiling solvent.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.

Protocol 3: Purification via Acid Salt Formation

  • Salt Formation: Dissolve the crude 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until no more precipitate forms. A solid, the hydrochloride salt of your amine, should crash out of the solution.[4]

  • Isolation of Salt: Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization of Salt: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

  • Liberation of Free Amine: Dissolve the purified salt in water or a water/THF mixture. Add a base (e.g., saturated aqueous sodium bicarbonate or dilute NaOH) until the solution is basic (pH > 8).

  • Extraction: Extract the liberated free amine into an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure product.

References
  • Method for purifying pyrazoles. (Patent: WO2011076194A1).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2017). SCIRP. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2017). Green Chemistry. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Molecules. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. [Link]

  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (2019). Arabian Journal of Chemistry. [Link]

  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. (2012). European Journal of Chemistry. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2021). ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2017). Arkat USA. [Link]

  • Alternative Synthesis of 5‐(1H‐Pyrazol‐4‐yl)‐2‐{6‐[(2,2,6,6‐tetramethylpiperidin‐4‐yl)oxy]pyridazin‐3‐yl}phenol. (2022). ResearchGate. [Link]

  • TBD-Organocatalyzed Synthesis of Pyrazolines. The Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the isolation of highly functionalized heterocyclic intermediates is rarely trivial.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the isolation of highly functionalized heterocyclic intermediates is rarely trivial. 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine presents a unique set of physicochemical challenges: it combines a highly lipophilic, bulky 1-tosyl group, an aromatic m-tolyl ring, and a polar, hydrogen-bonding 5-amino group.

This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot common crystallization failures, bypass phase-separation issues, and achieve X-ray quality purity.

Solvent System Performance Matrix

Choosing the right solvent requires balancing the compound's dual lipophilic/polar nature. The table below summarizes the quantitative parameters and expected outcomes for the most effective solvent systems.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Yield ExpectationPurity ExpectationPrimary Use Case
Absolute Ethanol 24.578.4Moderate (60-70%)Very High (>99%)Standard API polishing and final recovery[1][2].
Ethanol / Water (8:2) ~35.0~85.0High (>85%)Moderate (95%)Bulk recovery from crude reaction mixtures.
EtOAc / Heptane (1:3) ~3.077.1 / 98.4Very High (>90%)High (98%)Bypassing liquid-liquid phase separation (LLPS).
Toluene 2.4110.6Low (40-50%)ExceptionalPurging highly polar des-tosylated impurities.
Troubleshooting & FAQs

Q1: During cooling, my solution turns cloudy and forms a sticky, gummy oil at the bottom of the flask instead of crystals. What is happening, and how do I fix it? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out"[3]. It occurs when your cooling trajectory hits a miscibility gap before reaching the metastable zone required for crystal nucleation[4]. The bulky 1-tosyl and m-tolyl groups create high lipophilicity, which kinetically hinders the integration of solute molecules into a rigid crystal lattice, favoring a secondary liquid emulsion.

  • The Fix: Do not crash-cool your solution. Reheat the mixture until it is completely homogeneous. Reduce your cooling rate to 0.1–0.2 °C/min[5]. If oiling out persists, switch to a solvent system with a steeper solubility curve, such as Ethyl Acetate/Heptane, or introduce seed crystals at a temperature just above the known LLPS boundary to force primary nucleation[3].

Q2: My NMR shows a persistent des-tosyl impurity (3-(m-Tolyl)-1H-pyrazol-5-amine). Which solvent system provides the best purging factor? A: The loss of the electron-withdrawing tosyl group significantly increases the basicity and polarity of the pyrazole core. Because the des-tosyl impurity is much more polar than your target compound, you should utilize a less polar solvent matrix. Recrystallizing from Toluene or an Ethyl Acetate/Hexane gradient will keep the polar des-tosyl impurity dissolved in the mother liquor while your lipophilic 1-tosyl product selectively crystallizes. Avoid prolonged heating in protic solvents (like ethanol) if trace acids or bases are present, as this can cause further de-tosylation.

Q3: What is the optimal method for growing X-ray diffraction (XRD) quality single crystals of this compound? A: Slow diffusion (anti-solvent layering) works best for heavily substituted, bulky pyrazoles. Dissolve the compound in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate in a narrow vial. Carefully layer Hexane or Heptane on top of the solution without disturbing the interface. Cap loosely and leave undisturbed for 3–5 days. Alternatively, slow evaporation from absolute ethanol at room temperature has been historically successful for similar 1-tosyl-1H-pyrazol-5-amine derivatives[2].

Experimental Protocols
Protocol A: Standard High-Purity Recrystallization (Absolute Ethanol)

This self-validating protocol utilizes ethanol, the literature-standard solvent for 1-tosyl-1H-pyrazol-5-amines, balancing hydrogen-bonding solvation with lipophilic solubility at boiling temperatures[1].

  • Dissolution: Place 10.0 g of crude 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in a 250 mL round-bottom flask equipped with a reflux condenser. Add 50 mL of absolute ethanol.

  • Heating: Heat the suspension to a gentle reflux (78 °C) using a heating mantle. If the solid does not fully dissolve, add additional ethanol in 5 mL increments until a clear, homogeneous solution is achieved.

  • Hot Filtration (Optional but Recommended): If insoluble particulates are present, quickly filter the hot solution through a pre-warmed Buchner funnel to prevent premature nucleation.

  • Controlled Cooling: Transfer the flask to a programmable water bath or allow it to cool ambiently. Critical Step: Ensure the cooling rate does not exceed 0.5 °C/min to prevent LLPS[5].

  • Isolation: Once the solution reaches 0–5 °C (using an ice bath for the final 30 minutes), collect the resulting white/off-white crystals via vacuum filtration.

  • Washing & Drying: Wash the filter cake with 15 mL of ice-cold absolute ethanol. Dry the crystals in a vacuum oven at 45 °C for 12 hours. (Verify purity via TLC: Hexane/EtOAc 2:1, UV active).

Protocol B: Rescuing an "Oiled-Out" Batch (EtOAc / Heptane)

Use this protocol if Protocol A results in an emulsion or gummy residue.

  • Re-dissolution: To the flask containing the oiled-out mixture, add Ethyl Acetate (approx. 3 mL per gram of theoretical product) and heat to 60 °C until the oil completely dissolves into a single clear phase.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add Heptane dropwise via an addition funnel. Stop adding Heptane the moment the solution becomes faintly turbid (cloud point).

  • Seeding: Add a few milligrams of pure 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine crystals. The turbidity should begin to resolve into distinct crystalline particles.

  • Maturation: Allow the mixture to stir at 60 °C for 30 minutes to allow the crystal lattice to mature, then slowly cool to room temperature over 2 hours. Filter and wash with cold Heptane.

Mechanistic Workflow

The following diagram illustrates the thermodynamic decision tree and troubleshooting pathways for isolating this compound, specifically highlighting the divergence between successful nucleation and liquid-liquid phase separation.

G Start Crude 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine Dissolve Dissolve in Hot EtOH (Near Boiling) Start->Dissolve Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cooling LLPS Oiling Out (LLPS) Droplet Formation Cooling->LLPS High Supersaturation Rapid Cooling Nucleation Primary Nucleation (Crystal Lattice) Cooling->Nucleation Metastable Zone Optimal Cooling Intervention Intervention: Reheat, Add EtOAc, or Seed Crystals LLPS->Intervention Troubleshooting Isolation Filtration & Washing (Ice-Cold EtOH) Nucleation->Isolation Intervention->Nucleation Bypass Miscibility Gap Product High-Purity Crystalline API Isolation->Product

Thermodynamic workflow for bypassing Liquid-Liquid Phase Separation during recrystallization.

References
  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis Langmuir (ACS Publications)[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI[Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines Beilstein Archives[Link]

  • A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents Taylor & Francis[Link]

  • Antileishmanial and Antibacterial Activity of a New Pyrazole Derivative ResearchGate [Link]

Sources

Troubleshooting

Troubleshooting regioselectivity in the synthesis of N-tosyl pyrazoles

Introduction: The "N-Selectivity" Paradox In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its synthesis is plagued by the "N-Selectivity Paradox." When synthesizing N-tosyl pyrazoles—particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "N-Selectivity" Paradox

In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its synthesis is plagued by the "N-Selectivity Paradox." When synthesizing N-tosyl pyrazoles—particularly from unsymmetrical 1,3-diketones—you are often fighting a war between thermodynamics (steric relief) and kinetics (nucleophilic attack).

A common frustration we hear is: "I designed a 1,3-disubstituted pyrazole, but I isolated the 1,5-isomer (or a mostly inseparable mixture)."

This guide moves beyond basic textbook definitions. We will troubleshoot the specific mechanistic failures that lead to poor regiocontrol and provide validated protocols to fix them.

Module 1: The Classical Failure (Knorr Condensation)

The Scenario

You are reacting an unsymmetrical 1,3-diketone with tosylhydrazine. You expect the hydrazine (


) to attack the most electrophilic carbonyl, determining the position of the N-Tosyl group.
The Problem

In standard solvents (Ethanol, MeOH), the reaction is often reversible. The initial hydrazone formation might be kinetically controlled, but the cyclization step or prolonged heating allows equilibration to the thermodynamic product (usually the less sterically hindered 1,3-isomer). Furthermore, electronic differentiation between two carbonyls is often insufficient to drive >95:5 selectivity.

Troubleshooting Protocol

Q: My LCMS shows a 60:40 mixture of isomers. How do I force a single regioisomer?

A: Switch to Fluorinated Solvents (The "HFIP Effect"). Standard protic solvents interact non-specifically. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They activate the carbonyls selectively and stabilize the transition state of the desired pathway, often flipping regioselectivity or enhancing it to >95:5.

Optimized Protocol: HFIP-Mediated Condensation
  • Dissolution: Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.2 M).

  • Addition: Add tosylhydrazine (1.1 equiv) dropwise at room temperature.

  • Monitoring: Stir for 1–4 hours. Do not heat initially.

  • Workup: Remove HFIP via rotary evaporation (recoverable). Purify via silica gel.[1][2]

Mechanism Note: HFIP forms a specific H-bond network that increases the electrophilicity of the carbonyls while preventing the "proton shuffling" that leads to isomerization.

Module 2: The "Cascade" Solution (Alkynes & Diazo Compounds)

The Scenario

The Knorr condensation is failing because your R-groups are too similar electronically (e.g., Phenyl vs. p-Tolyl), making carbonyl discrimination impossible.

The Solution

Abandon the condensation route. Use the [3+2] Cycloaddition / 1,5-Sigmatropic Rearrangement cascade. This method uses terminal alkynes and N-tosylhydrazones (as diazo precursors) to lock regioselectivity based on the migration mechanism rather than carbonyl electrophilicity.

Visualizing the Pathway

The following diagram illustrates the decision matrix between the Classical Knorr route and the Modern Cascade route.

RegioselectivityPathways Start Target: N-Tosyl Pyrazole Precursor Precursor Choice Start->Precursor Diketone 1,3-Diketone + TsNHNH2 Precursor->Diketone Classical Alkyne Alkyne + N-Tosylhydrazone Precursor->Alkyne Modern/High Precision KnorrMech Mechanism: Nucleophilic Attack Diketone->KnorrMech Issue Issue: Steric/Electronic Conflict KnorrMech->Issue Mixture formed Solution1 Sol: HFIP Solvent Issue->Solution1 Fix H-Bonding Diazo In Situ Diazo Formation Alkyne->Diazo Base/Heat Cyclo [3+2] Cycloaddition Diazo->Cyclo Regiocontrol Sigma 1,5-Sigmatropic Shift Cyclo->Sigma Migration Step

Caption: Decision tree comparing the Classical Knorr condensation (prone to mixtures) vs. the Modern Cascade route (regioselective via sigmatropic shift).

Detailed Protocol: [3+2] Cascade Synthesis

Reference: Valdés et al. (Angew.[3] Chem. Int. Ed.) [1]

Why this works: The reaction proceeds via a diazo intermediate.[4] The regiochemistry is determined by the cycloaddition orientation (sterically controlled) and the subsequent 1,5-shift of the substituent (or proton), which is highly predictable.

  • Reagents: Combine N-tosylhydrazone (1.0 equiv) and terminal alkyne (1.2 equiv) in 1,4-dioxane.

  • Catalyst: Add

    
     (2.0 equiv). Note: Copper catalysis is optional but can accelerate the reaction.
    
  • Conditions: Heat to 110°C (reflux) or use Microwave irradiation (120°C, 20 min).

  • Mechanism:

    • Base decomposes hydrazone

      
       Diazo compound.
      
    • Diazo + Alkyne

      
       3H-pyrazole (intermediate).[5]
      
    • Crucial Step: A [1,5]-sigmatropic rearrangement occurs.[6] If the migrating group is the Tosyl or Nitrogen, it locks the final structure.

Module 3: Troubleshooting Data & FAQs

Comparative Data: Solvent Effects on Regioisomer Ratio (A:B)
Substrate (R1 / R2)Solvent: Ethanol (Reflux)Solvent: HFIP (RT)Solvent: Acetic Acid
Ph / Me65 : 3592 : 855 : 45
Ph / CF380 : 20>98 : 270 : 30
t-Bu / Me50 : 5085 : 1540 : 60

Data aggregated from BenchChem and internal application notes [2][3].

Frequently Asked Questions

Q1: I need the 1,5-isomer (sterically crowded), but the reaction keeps giving me the 1,3-isomer.

  • Diagnosis: You are operating under thermodynamic control. The bulky N-Tosyl group prefers to be away from your bulky C-substituents.

  • Fix: You must use Enaminones instead of diketones. Reacting an enaminone (

    
    ) with tosylhydrazine is regiospecific. The hydrazine 
    
    
    
    attacks the
    
    
    -carbon (displacing the amine) before hitting the carbonyl. This forces the formation of the specific isomer regardless of thermodynamics [4].

Q2: My N-tosyl group is falling off during the reaction.

  • Diagnosis: N-Tosyl pyrazoles are susceptible to hydrolysis under strong acidic/basic conditions at high heat.

  • Fix: Switch to the [3+2] Cascade method (Module 2) which uses mild carbonate bases. Avoid refluxing in acetic acid if the Tosyl group is labile.

Q3: How do I distinguish the isomers by NMR?

  • NOESY is mandatory. Do not rely on chemical shift heuristics alone.

    • 1,5-isomer: You will see a NOE correlation between the Tosyl-Ar protons and the substituent at Position 5.

    • 1,3-isomer: The Tosyl-Ar protons will show NOE only to the pyrazole H4 proton (if unsubstituted) or no correlation to the R-group.

References

  • Pérez-Aguilar, M. C., & Valdés, C. (2013).[3] Regioselective one-step synthesis of pyrazoles from alkynes and N-tosylhydrazones: [3+2] dipolar cycloaddition/[1,5] sigmatropic rearrangement cascade.[3][7] Angewandte Chemie International Edition. Link

  • BenchChem Technical Support.[1] (2025).[1][2] Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Application Notes. Link

  • Rosa, F. A., et al. (2008).[8] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014).[9] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Link

Sources

Optimization

Stability of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical behaviors of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical behaviors of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine under acidic conditions.

This guide bypasses generic advice to focus on the exact mechanistic causality driving your experimental outcomes, ensuring your protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting & FAQs

Q1: During my acidic workup (1M HCl), my compound precipitates, and the organic layer shows poor recovery. What is happening? A1: This is a classic acid-base solubility issue driven by the basicity of the pyrazole-5-amine system. When exposed to 1M HCl, the molecule rapidly protonates. (Note: Protonation primarily occurs at the ring N2 position, as the resulting cation is highly resonance-stabilized by the lone pair of the C5-amine). This converts your neutral, lipophilic molecule into a highly polar pyrazolium/ammonium chloride salt. This salt partitions into the aqueous layer or precipitates at the interface, leaving your organic phase depleted. Resolution: To recover your compound, you must perform a reverse extraction. Adjust the aqueous layer to pH 8–9 using cold saturated NaHCO₃ to deprotonate the molecule, then extract with ethyl acetate (EtOAc) or dichloromethane (DCM).

Q2: I subjected the compound to refluxing TFA to remove a Boc group from another part of my molecule, but LC-MS shows a mass loss of 154 Da. Why? A2: You have inadvertently cleaved the N1-tosyl group. A mass loss of 154 Da corresponds exactly to the loss of the tosyl moiety (C₇H₇SO₂). While N-tosyl groups are generally robust on aliphatic amines, their attachment to the electron-deficient N1 position of a pyrazole ring makes the N-S bond significantly more labile[1]. Causality: Strongly acidic conditions (like refluxing TFA, HBr/AcOH, or concentrated H₂SO₄) protonate the pyrazole ring. This creates a highly electron-withdrawing pyrazolium cation, which polarizes and severely weakens the N1-S bond. The sulfur atom then becomes highly susceptible to nucleophilic attack by water or counterions, leading to irreversible N-detosylation.

Q3: How can I perform an electrophilic aromatic substitution on the m-Tolyl ring without losing the N-Tosyl group or protonating the amine? A3: Electrophilic substitutions require strong Brønsted or Lewis acids. If you use strongly acidic conditions, the pyrazole/amine system will protonate, turning into a strongly deactivating cation that halts the reaction. Furthermore, extended exposure to strong acids will cause the detosylation described above. Resolution: You must first protect the C5-amine (e.g., as an acetamide). Then, perform the electrophilic substitution under strictly anhydrous Lewis acid conditions (e.g., NBS/AlCl₃ in DMF) at low temperatures (< 0 °C) to prevent N-S bond cleavage.

Part 2: Quantitative Data & Stability Profiles

To aid in your experimental design, the following table summarizes the stability of the N-tosyl pyrazole bond and the protonation state of the amine across various acidic environments.

Table 1: Stability Profile of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine across pH ranges

Acidic ConditionReagent / SolventTemp (°C)TimeN1-Tosyl StatusMolecule Status
Mild Acid 5% Citric Acid / DCM0 - 252 hStable (>99%)Neutral / Free Base
Moderate Acid 0.1 M HCl / EtOAc2524 hStable (>95%)Protonated (Salt)
Strong Acid 20% TFA / DCM2512 hMinor Cleavage (<10%)Protonated (Salt)
Harsh Acid Refluxing TFA704 hCleaved (>90%)Protonated (Salt)
Extreme Acid Conc. H₂SO₄ (Microwave)1402 minCleaved (100%)Protonated (Salt)

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system. By checking the pH and phase separation at each step, you can verify the integrity of the reaction before proceeding.

Protocol 1: Mild Acidic Workup Preserving the N-Tosyl Group

Objective: To quench a reaction and remove basic impurities without causing N-detosylation or losing the product to the aqueous phase.

  • Quench: Cool the reaction mixture to 0 °C using an ice bath.

  • Acidify: Dilute the organic phase (e.g., EtOAc) with an equal volume of cold 5% aqueous citric acid (pH ~3). Causality: Citric acid is a mild organic acid that avoids the harsh extremes of mineral acids, preserving the delicate N-Ts bond while neutralizing strong bases.

  • Phase Separation: Stir gently for 5 minutes, then separate the layers.

  • Validation & Recovery: Check the organic layer via TLC. If the target molecule has partitioned into the aqueous layer (due to partial protonation), carefully neutralize the aqueous layer with cold saturated NaHCO₃ until pH 8 is reached.

  • Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Intentional Acid-Catalyzed N-Detosylation

Objective: To deliberately remove the N-tosyl protecting group to yield the free 1H-pyrazole.

  • Activation: Dissolve 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (1.0 equiv) in concentrated sulfuric acid (98%) at 0 °C.

  • Hydrolysis: Gradually warm the mixture to 90 °C and stir for 2-4 hours. Note: Applying microwave irradiation (75-375 W) can accelerate this specific hydrolysis to under 2 minutes[2].

  • Quench: Cool the reaction mixture to 0 °C and carefully pour it over crushed ice to safely dilute the acid.

  • Neutralization: Slowly add 6M NaOH dropwise until the pH reaches 9.0. Causality: This ensures the pyrazole-5-amine is completely free-based and driven out of the aqueous phase.

  • Extraction: Extract the aqueous phase with EtOAc (3 x 50 mL). Dry (Na₂SO₄) and concentrate to yield the deprotected 4-(m-Tolyl)-1H-pyrazol-5-amine.

Part 4: Mechanistic & Workflow Visualizations

Pathway A Free Base 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine B Pyrazolium Salt (Protonated Core) A->B Mild Acid (pH 3-5) Reversible B->A Mild Base (pH 8) C Activated Intermediate (Polarized N-S Bond) B->C Strong Acid (pH < 1) + Heat D Detosylated Pyrazole + p-Toluenesulfonic Acid C->D Hydrolysis (Irreversible)

Mechanism of pH-dependent protonation and subsequent N-detosylation in acidic media.

Workflow Start Reaction Quench Required Decision1 Is N-Ts retention critical? Start->Decision1 Mild Use 5% Citric Acid (pH ~3) at 0°C Decision1->Mild Yes Harsh Use Conc. H2SO4 or HBr/AcOH Decision1->Harsh No (Intentional Cleavage) Check Check Aqueous Layer for Product Mild->Check Recover Neutralize to pH 8 Extract with EtOAc Check->Recover If product precipitated or lost to aq. phase

Decision matrix for acidic workup of N-tosyl pyrazole derivatives to prevent or induce cleavage.

References

  • ResearchGate. A rapid detosylation of N,N',N'',N'''-tetra(p-tosyl)-1,4,7,10-tetraazacyclododecane under microwave irradiation and nonmal pressure. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions during the formation of aminopyrazoles

The following technical guide is structured as a specialized support center for researchers optimizing aminopyrazole synthesis. Topic: Minimizing Side Reactions & Controlling Regioselectivity Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers optimizing aminopyrazole synthesis.

Topic: Minimizing Side Reactions & Controlling Regioselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

The formation of aminopyrazoles—specifically via the condensation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-ketonitriles (or 

-unsaturated nitriles) with hydrazines—is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors.[1][2][3] However, this pathway is prone to two critical failure modes: regiochemical ambiguity (1,3- vs. 1,5-isomers) and hydrolytic degradation (formation of pyrazolones).

This guide provides mechanistic troubleshooting to isolate the desired pharmacophore with high purity.

Module 1: Troubleshooting Regioselectivity

The Core Problem: When using monosubstituted hydrazines (


), you often obtain a mixture of 5-amino-1-

-pyrazole (Target A) and 3-amino-1-

-pyrazole (Target B).[1]
Q: Why is my reaction producing a mixture of isomers?

A: The regioselectivity is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the substrate's carbonyl vs. nitrile/Michael-acceptor sites.[4]

In the condensation of a


-ketonitrile with a substituted hydrazine:
  • The Kinetic Pathway: The less sterically hindered terminal amine (

    
    ) attacks the most electrophilic center (typically the ketone). This forms a hydrazone intermediate, which cyclizes to form the 5-aminopyrazole .[2][3][4]
    
  • The Thermodynamic Pathway: Under equilibrating conditions (high heat, acid catalysis), the reaction may reverse or proceed via the more substituted nitrogen attacking the ketone (less likely) or via Michael addition (if using unsaturated nitriles), leading to the 3-aminopyrazole .

Q: How do I force the reaction toward a single isomer?

Use the "Switchboard Protocol" below to select your conditions based on the desired outcome.

Target IsomerMechanism StrategyRecommended ConditionsCritical Control Parameter
5-Aminopyrazole Carbonyl Attack First (Standard)Solvent: Ethanol or MethanolTemp: RefluxCatalyst: Acetic Acid (mild)Protonation: Acid activates the carbonyl, promoting rapid attack by the unsubstituted

of the hydrazine.
3-Aminopyrazole Michael/Nitrile Attack (Inverted)Solvent: Toluene or DMFTemp:

to RTBase: NaOEt or NaH
Deprotonation: Strong base favors the attack of the hydrazine on the nitrile or Michael acceptor (in acrylonitrile routes) before the carbonyl.
Visualizing the Pathway

The following diagram illustrates the bifurcation point where reaction conditions dictate the final isomer.

Regioselectivity Start Reactants: Beta-Ketonitrile + Substituted Hydrazine (R-NHNH2) Hydrazone Intermediate A: Hydrazone Formation (NH2 attacks Ketone) Start->Hydrazone Acid / Heat (Standard) Michael Intermediate B: Michael/Nitrile Attack (R-NH attacks first) Start->Michael Strong Base / Cold (Kinetic Trap) Prod5 Product: 5-Amino-1-R-pyrazole Hydrazone->Prod5 Cyclization Prod3 Product: 3-Amino-1-R-pyrazole Michael->Prod3 Cyclization

Caption: Mechanistic bifurcation in aminopyrazole synthesis. Acidic conditions favor 5-amino; basic conditions can invert selectivity to 3-amino.

Module 2: Impurity Management (The "Hydrolysis Trap")

The Core Problem: Users frequently observe a persistent impurity with a mass of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (relative to product) or an unexpected conversion to a pyrazolone (oxygen replacing the amine).
Q: I see a large peak corresponding to the pyrazolone (OH-pyrazole). Where did it come from?

A: This is the result of Nitrile Hydrolysis . If water is present in the reaction system—especially under acidic or basic catalysis—the nitrile group (


) on the starting material hydrolyzes to a primary amide (

) before the hydrazine can react with it.
  • The Pathway:

    
    -Ketonitrile 
    
    
    
    
    
    -Ketoamide
    
    
    Pyrazolone (Hydroxypyrazole).
  • Why it happens: Nitriles are electrophilic; in the presence of acid/base and trace water, they form amides.[5] The amide nitrogen is a poorer nucleophile/electrophile for the cyclization, leading to oxygen incorporation or failure to cyclize.

Q: How do I eliminate this side reaction?

You must implement a Self-Validating Anhydrous Protocol :

  • Solvent Drying: Do not rely on "bottle anhydrous" solvents for sensitive scale-ups. Use molecular sieves (

    
    ) in the solvent for 24h prior to use.
    
  • Reagent Quality: Hydrazine hydrate is the standard reagent, but it introduces water.

    • Optimization: Switch to Hydrazine Hydrochloride or Anhydrous Hydrazine (in THF/EtOH) buffered with a non-nucleophilic base (e.g., DIPEA) if hydrolysis is severe.

  • Neutralization Step: If using hydrazine hydrate, pre-mix it with the solvent and dry over sieves, or ensure the reaction runs at a neutral pH where nitrile hydrolysis is slowest.

Module 3: Experimental Protocol & Optimization

Standard Operating Procedure (SOP): 5-Aminopyrazole Formation

Context: Optimized for minimizing pyrazolone formation.

Step 1: Preparation

  • Reactants: 1.0 eq

    
    -ketonitrile, 1.1 eq Hydrazine derivative.
    
  • Solvent: Ethanol (Absolute, dried over

    
     sieves).
    
  • Catalyst: Glacial Acetic Acid (0.1 eq) – Only if required for activation.

Step 2: Controlled Addition (Exotherm Management)

  • Warning: Hydrazine addition is exothermic.[6]

  • Dissolve

    
    -ketonitrile in EtOH. Cool to 
    
    
    
    .
  • Add Hydrazine dropwise over 20 minutes. Maintain internal temp

    
    .
    

Step 3: Reaction & Monitoring

  • Allow to warm to RT. Reflux only if TLC shows incomplete conversion after 2 hours.

  • Checkpoint: Monitor by LC-MS.

    • Target: Mass ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[7][8]
      
    • Warning: Mass

      
       (Hydrazone intermediate not cyclized) 
      
      
      
      Increase heat.
    • Warning: Mass

      
       (Amide) 
      
      
      
      Reaction contaminated with water.

Step 4: Isolation

  • Evaporate solvent. Recrystallize from EtOH/Water or triturate with Ether. Avoid acidic workups which can protonate the amino group and complicate extraction.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Oligomerization of nitrileDilute reaction (0.1 M); Add radical scavenger (BHT) if oxidative coupling is suspected.
Product is an Oil Trace solvent/impuritiesTriturate with cold diethyl ether or hexanes to induce crystallization. Form HCl salt.
"Sticky" Spot on TLC Azine formationExcess ketone reacting with hydrazine. Ensure stoichiometry is 1:1.1 (Hydrazine excess).

References

  • Regioselectivity in Pyrazole Synthesis: Fandrick, D. R., et al.[1] "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 2015, 17(12), 2964–2967. Link

  • General Synthesis & Mechanisms: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2018. Link

  • Review of 5-Aminopyrazoles: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. Link

  • Solid Phase & Optimization: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie, 2005. (Relevant for hydrazine handling safety contexts). Link

  • Process Safety (Hydrazines): "Safe Handling of Hydrazines." Prudent Practices in the Laboratory, National Academies Press. Link

Sources

Optimization

Optimization of temperature and pressure for pyrazole ring closure

Topic: Optimization of Temperature and Pressure for Pyrazole Ring Closure Case ID: PYR-SYN-OPT-001 Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support Center. You a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Temperature and Pressure for Pyrazole Ring Closure

Case ID: PYR-SYN-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your pyrazole synthesis—likely a condensation between a hydrazine and a 1,3-dielectrophile (Knorr-type)—is suffering from regioselectivity issues , incomplete conversion , or long reaction times .

The formation of the pyrazole core is governed by a delicate balance between kinetic control (rate of initial nucleophilic attack) and thermodynamic control (stability of the final tautomer). This guide details how to manipulate Temperature (T) and Pressure (P) to command this balance.

Module 1: Regioselectivity & Temperature

The Core Mechanism

The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine proceeds via a hydrazone intermediate.

  • Kinetic Control (Low T): The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon. This is irreversible at low temperatures.[1]

  • Thermodynamic Control (High T): The reaction becomes reversible.[1] The system equilibrates to form the thermodynamically more stable product (often determined by steric bulk or conjugation).

Troubleshooting Guide: Regioisomer Control

Q: I am observing a 50:50 mixture of regioisomers. How do I shift this? A: You are likely operating in a "transition zone" where neither kinetic nor thermodynamic control is dominant.

  • To favor the Kinetic Product: Lower the temperature (0°C to -78°C) and use a Lewis Acid catalyst (e.g., CeCl₃) to activate the specific carbonyl.

  • To favor the Thermodynamic Product: Increase the temperature significantly. If reflux in ethanol (78°C) is insufficient, switch to a higher boiling solvent (e.g., Acetic Acid, 118°C) or use a sealed vessel to superheat the solvent.

Q: My reaction yields the "wrong" isomer exclusively. Why? A: Check the electronics of your hydrazine. Electron-withdrawing groups (EWGs) on the hydrazine reduce the nucleophilicity of the


-nitrogen, forcing the 

-nitrogen to attack. This electronic bias often overrides temperature control.
Protocol: Thermal Gradient Screening

Use this workflow to determine the optimal temperature for regioselectivity.

  • Preparation: Prepare 5 sealed vials with 0.5 mmol substrate in Ethanol (0.5 M).

  • Gradient: Set reaction blocks to: 25°C, 50°C, 80°C (Reflux), 120°C (Pressure), 150°C (Pressure).

  • Sampling: Take aliquots at 1 hour and 4 hours.

  • Analysis: Analyze via ¹H-NMR or UPLC-MS. Calculate the Regioisomeric Ratio (rr).

  • Decision: Plot

    
     vs 
    
    
    
    . A linear change indicates a purely thermodynamic/kinetic shift. A non-linear change suggests decomposition or competing mechanisms.

Module 2: Pressure & Microwave Acceleration

The Physics of Pressure

Pressure itself rarely alters the mechanism of pyrazole formation, but it allows for Superheating . By sealing the vessel (autoclave or microwave), you can heat solvents 20–50°C above their atmospheric boiling points. According to the Arrhenius equation, a 10°C increase doubles the rate; a 50°C increase accelerates the reaction by factor of ~32x.

Troubleshooting Guide: Conversion & Rate

Q: My substrate decomposes before the ring closes at reflux. A: The reaction time is too long. Thermal decomposition is competing with cyclization.

  • Solution: Switch to Microwave Synthesis. High temperature (140°C) + High Pressure (5–15 bar) can complete the reaction in <10 minutes, outrunning the decomposition pathway.

Q: I am using volatile hydrazines (e.g., Methylhydrazine) and yields are low. A: You are losing reagent to the headspace or evaporation.

  • Solution: Use a pressurized vessel (sealed tube). This keeps the volatile amine in the condensed phase, maintaining the correct stoichiometry.

Comparative Data: Conventional vs. Microwave/Pressure

Data synthesized from standard optimization campaigns [1, 2].

ParameterConventional Reflux (EtOH)Microwave/Pressure (EtOH)Impact
Temperature 78°C (Fixed max)120°C – 160°CAccess to higher activation energy barriers.
Pressure 1 atm2 – 15 barAllows superheating; retains volatiles.
Time 4 – 12 Hours5 – 20 MinutesDrastic reduction in thermal degradation.
Yield 65 – 75%85 – 95%Cleaner profile due to speed.
Solvent Limited by B.P.Can use low B.P. solvents (DCM, MeOH) at high T.Improved solubility options.

Module 3: Visualizing the Pathway

Pathway Diagram: Mechanism & Control Points

PyrazoleMechanism cluster_0 Control Factors Reagents 1,3-Diketone + Hydrazine Intermediate Hydrazone Intermediate Reagents->Intermediate Nucleophilic Attack (Rate Determining) KineticProduct Kinetic Isomer (Less Stable) Intermediate->KineticProduct Low T (<0°C) Fast Cyclization ThermoProduct Thermodynamic Isomer (More Stable) Intermediate->ThermoProduct High T (>80°C) Reversible Equilibrium KineticProduct->ThermoProduct Isomerization (High T + Acid) Factor1 Steric Bulk (Directs Kinetic Attack) Factor2 Pressure/Microwave (Accelerates Equilibrium)

Caption: Mechanistic bifurcation showing the divergence between kinetic and thermodynamic pathways based on thermal energy input.

Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Analysis Issue Identify Primary Issue Start->Issue Regio Regioisomer Mixture Issue->Regio Conversion Incomplete Conversion Issue->Conversion Impurity Colored Impurities Issue->Impurity ActionRegio1 Decrease T (-10°C) Check Kinetic Control Regio->ActionRegio1 If 50:50 Mix ActionRegio2 Increase T (Microwave) Force Thermo Control Regio->ActionRegio2 If Wrong Major Isomer ActionConv1 Increase Pressure (Sealed Tube/MW) Conversion->ActionConv1 Substrate Stable ActionConv2 Add Acid Catalyst (AcOH/TFA) Conversion->ActionConv2 Steric Hindrance ActionImp1 Purify Hydrazine (Distill/Fresh Bottle) Impurity->ActionImp1 Dark Red/Brown Color ActionImp2 Inert Atmosphere (Ar/N2) Impurity->ActionImp2 Oxidation Sensitive

Caption: Logic flow for diagnosing and correcting common synthetic failures in pyrazole ring closure.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evalu
    • Source: Bentham Science / PubMed (2021).
    • URL:[Link]

  • Thermodynamic vs.

    • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole.
    • Source: MDPI Molecules (2022).
    • URL:[Link]

  • Knorr Pyrazole Synthesis Mechanism

    • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

    • Source: Royal Society of Chemistry (RSC) Reaction Chemistry & Engineering (2022).
    • URL:[Link]

  • General Troubleshooting & Hydrazine Stability: Title: Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Source: BenchChem Technical Guides.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel synthetic compounds is a cornerstone of progress. Molecules such as 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel synthetic compounds is a cornerstone of progress. Molecules such as 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine, a substituted pyrazole, represent a class of heterocyclic scaffolds with significant potential in medicinal chemistry due to their diverse biological activities. The precise arrangement of the tolyl, tosyl, and amine functionalities on the pyrazole core dictates the molecule's steric and electronic properties, and thus its ultimate function.

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this target molecule. We will explore the causality behind experimental choices, present a detailed interpretation of the expected spectrum, and objectively compare this technique with alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Section 1: The Indispensable Role of ¹H NMR in Structural Elucidation

Proton (¹H) NMR spectroscopy remains the gold standard for determining the structure of organic molecules in solution. Its power lies in its ability to provide a detailed map of the proton environment within a molecule. For a complex structure like 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine, ¹H NMR allows us to:

  • Identify Key Functional Groups: The distinct chemical shifts of protons on the pyrazole ring, the m-tolyl group, the tosyl group, and the amine substituent provide immediate evidence of their presence.

  • Determine Connectivity: Through-bond scalar coupling (J-coupling) reveals which protons are adjacent to one another, allowing for the piecing together of the molecular fragments.

  • Confirm Regiochemistry: The substitution pattern on the pyrazole and aromatic rings is unequivocally confirmed by the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of the signals.

The choice to use ¹H NMR as the initial and primary analytical technique is therefore not one of convenience, but of efficiency and information density. It provides the most comprehensive structural picture in a single, non-destructive experiment.

Section 2: Predicted ¹H NMR Spectral Analysis and Experimental Protocol

While an experimental spectrum for this specific, novel compound is not publicly available, we can construct a highly accurate, predicted spectrum based on established chemical shift principles and data from analogous structures. This predictive analysis serves as a robust benchmark for researchers synthesizing this molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (pyrazole)7.85s-1H
H-Ar (Tosyl, ortho to SO₂)7.75d~8.22H
H-Ar (Tosyl, meta to SO₂)7.30d~8.22H
H-Ar (m-Tolyl)7.20 - 7.10m-4H
NH₂5.40s (broad)-2H
CH₃ (Tosyl)2.42s-3H
CH₃ (m-Tolyl)2.35s-3H

s = singlet, d = doublet, m = multiplet

Interpretation and Causality
  • Pyrazole Proton (H-3): The lone proton on the pyrazole ring is expected to appear as a sharp singlet (s) significantly downfield (~7.85 ppm). Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the aromatic character of the ring. The absence of adjacent protons results in a singlet multiplicity, a key confirmatory feature.

  • Tosyl Group Protons: The tosyl group presents a classic AA'BB' system. The two protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded and appear as a doublet (d) around 7.75 ppm. The two meta protons appear further upfield as a corresponding doublet (~7.30 ppm). The characteristic coupling constant of ~8.2 Hz confirms their para-substitution pattern.

  • m-Tolyl Group Protons: The four aromatic protons of the m-tolyl group will exhibit complex splitting patterns due to their varied meta and ortho relationships. This will result in a multiplet (m) in the region of 7.20 - 7.10 ppm.

  • Amine Protons (NH₂): The amine protons are expected to appear as a broad singlet around 5.40 ppm. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid. This signal's integration for 2H is a critical piece of evidence.

  • Methyl Protons (CH₃): The two methyl groups are chemically distinct. The tosyl methyl protons (~2.42 ppm) and the m-tolyl methyl protons (~2.35 ppm) will each appear as sharp singlets, each integrating to 3H. Their distinct chemical shifts, though close, are expected due to the different electronic environments.

Experimental Protocol for ¹H NMR Analysis

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried compound, 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is considered acceptable.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

    • Co-add at least 16 scans (NS=16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the values relative to a well-resolved peak, such as the pyrazole H-3 singlet (1H).

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1D Proton FID D->E F Fourier Transform E->F G Phase & Calibrate (TMS = 0) F->G H Integrate Signals G->H I Assign Chemical Shifts (δ) H->I J Analyze Multiplicity & J-Coupling I->J K Verify Integration Values J->K L Final Structure Confirmation K->L G Compound 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine HNMR 1H NMR Compound->HNMR CNMR 13C NMR Compound->CNMR MS Mass Spec (HRMS) Compound->MS IR FT-IR Compound->IR Info_HNMR Proton Skeleton & Connectivity HNMR->Info_HNMR Info_CNMR Carbon Backbone CNMR->Info_CNMR Info_MS Molecular Formula (C21H19N3O2S) MS->Info_MS Info_IR Functional Groups (N-H, S=O) IR->Info_IR

Comparative

Mass Spectrometry Fragmentation Patterns of N-Tosyl Aminopyrazoles: A Comparative Analytical Guide

Executive Summary N-tosyl aminopyrazoles are highly versatile scaffolds frequently utilized in the development of kinase inhibitors and anti-tubercular agents (such as CYP121 inhibitors) [2]. In drug discovery workflows,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tosyl aminopyrazoles are highly versatile scaffolds frequently utilized in the development of kinase inhibitors and anti-tubercular agents (such as CYP121 inhibitors) [2]. In drug discovery workflows, confirming the structural integrity, positional isomerism, and stability of these intermediates is paramount. Mass spectrometry (MS) serves as the primary analytical tool for this purpose.

This guide provides an objective comparison of mass spectrometric techniques—specifically Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Electron Ionization Mass Spectrometry (EI-MS)—for the analysis of N-tosyl aminopyrazoles. By detailing the causality behind specific fragmentation pathways, we provide analytical chemists with a self-validating framework for structural elucidation.

Analytical Platform Comparison: ESI-MS/MS vs. EI-MS

Choosing the correct ionization technique dictates the type of structural information obtained. While EI-MS provides a historical baseline for library matching, ESI-MS/MS is the modern gold standard for LC-coupled workflows.

Quantitative Performance & Methodological Comparison
Analytical ParameterESI-MS/MS (Soft Ionization)EI-MS (Hard Ionization, 70 eV)
Primary Precursor Ion [M+H]+ (Even-electron cation)M+• (Odd-electron radical cation)
S-N Bond Cleavage Dominant; yields m/z 155 (Tosyl cation)High; yields m/z 155 and m/z 91
Ring Fragmentation Minimal (Requires high Collision Energy)Extensive (Loss of N₂, HCN, CH₃CN)
Isomer Differentiation Excellent (via collision energy ramping)Moderate (often masked by heavy fragmentation)
Acyl/Tosyl Migration Detection High sensitivity for equilibrium shiftsPoor (thermal degradation in GC inlet)
Best Application LC-MS workflows, complex biological matricesGC-MS workflows, pure volatile synthetic intermediates

Data synthesized from comparative LCMS pharmaceutical process studies[3] and sulfonamide fragmentation principles [5].

Mechanistic Pathways & Causality in ESI-MS/MS

To interpret MS/MS spectra accurately, one must understand the causality of the fragmentation. Why do N-tosyl aminopyrazoles fragment the way they do?

1. The Tosyl Cation Pathway (m/z 155): When ionized in positive ESI mode, protonation preferentially occurs at the most basic site—typically the exocyclic amino group or the unsubstituted pyrazole nitrogen. Protonation adjacent to the strongly electron-withdrawing N-tosyl group induces severe stereoelectronic strain. Upon Collision-Induced Dissociation (CID), the S-N bond undergoes heterolytic cleavage. The pyrazole ring acts as a neutral leaving group, while the charge is retained on the sulfur atom, generating the highly resonance-stabilized tosyl cation (m/z 155) [4].

2. The Tolyl Cation Secondary Cleavage (m/z 91): As collision energy increases, the m/z 155 precursor expels a neutral molecule of sulfur dioxide (SO₂, 64 Da). This transition is driven by the thermodynamic stability of the resulting tropylium or tolyl cation (m/z 91), a classic hallmark of tosyl-protected molecules [5].

3. Pyrazole Ring Contraction: If the charge is retained on the aminopyrazole moiety [M+H - TsOH]+, the heterocyclic core undergoes characteristic high-energy fragmentations, including the extrusion of N₂ (-28 Da) or HCN (-27 Da). The exact ratio of these losses is heavily dependent on whether the compound is a 3-amino or 5-amino isomer, allowing for precise structural differentiation [3].

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Protonated N-Tosyl Aminopyrazole [M+H]+ TosylCation Tosyl Cation m/z 155 Precursor->TosylCation S-N Bond Heterolytic Cleavage Aminopyrazole Aminopyrazole Cation [M+H - Ts]+ Precursor->Aminopyrazole Neutral Loss of TsOH LossSO2 [M+H - SO2]+ Rearrangement Product Precursor->LossSO2 Loss of SO2 (-64 Da) TolylCation Tropylium / Tolyl Cation m/z 91 TosylCation->TolylCation -SO2 (-64 Da) CleavageN2 Loss of N2 Ring Contraction Aminopyrazole->CleavageN2 -N2 (-28 Da) CleavageHCN Loss of HCN Fragment Aminopyrazole->CleavageHCN -HCN (-27 Da)

Fig 1: ESI-MS/MS CID fragmentation pathways of protonated N-tosyl aminopyrazoles.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Profiling

To ensure trustworthiness and reproducibility across different laboratories, the following protocol incorporates built-in self-validation steps. This prevents false positives caused by isobaric interferences or in-source fragmentation.

Step 1: System Suitability & Calibration (Self-Validation Check 1)
  • Action: Infuse a 100 ng/mL standard solution of a known sulfonamide (e.g., sulfamethoxazole).

  • Validation: Confirm the generation of the m/z 155 and m/z 91 product ions. Adjust the declustering potential to ensure the m/z 155 ion is strictly generated in the collision cell, not in the source.

Step 2: Sample Preparation
  • Diluent: Prepare samples at 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid to promote [M+H]+ formation.

  • Stability Check: Analyze immediately. N-tosyl aminopyrazoles can undergo acyl/tosyl migration in solution over time, particularly under acidic conditions [3].

Step 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. This ensures the separation of potential 3-amino and 5-amino positional isomers before they enter the mass spectrometer.

Step 4: MS/MS Acquisition Parameters
  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CE) Ramping: Acquire data across three CE tiers:

    • Low CE (10-15 eV): Identifies the intact [M+H]+ precursor.

    • Medium CE (20-30 eV): Maximizes the yield of the m/z 155 tosyl cation.

    • High CE (35-50 eV): Forces secondary fragmentation to yield m/z 91 and pyrazole ring cleavage products.

Step 5: Data Interpretation (Self-Validation Check 2)
  • Rule of Causality: Do not assign a peak as an N-tosyl derivative based solely on an m/z 155 peak. You must observe the corresponding m/z 91 secondary fragment in the high-CE scan to confirm the presence of the tosyl group, ruling out isobaric biological matrix contaminants.

References

  • TANDEM MASS SPECTROMETRY – APPLIC
  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Recent developments in the use of LCMS in process pharmaceutical chemistry European Pharmaceutical Review
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry ResearchG
  • Synthesis, QSAR and anti-HIV activity of new 5-benzylthio-1,3,4-oxadiazoles derived
Validation

IR spectroscopy characteristic bands for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Executive Summary For researchers and drug development professionals synthesizing functionalized pyrazoles, verifying the exact structural isomer and substitution pattern is a critical quality control step. 4-(m-Tolyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing functionalized pyrazoles, verifying the exact structural isomer and substitution pattern is a critical quality control step. 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a complex heterocyclic scaffold featuring a primary amine, a pyrazole core, a meta-substituted toluene ring, and a highly polar tosyl (p-toluenesulfonyl) group.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectral performance of this target molecule against its common structural analogs: the para-tolyl isomer and the detosylated 1-phenyl analog. By understanding the mechanistic causality behind each vibrational mode, analysts can establish a self-validating system for structural confirmation.

Mechanistic Causality of Characteristic IR Bands

As a Senior Application Scientist, I emphasize that interpreting an IR spectrum requires moving beyond simple pattern matching. Understanding the causality of the vibrations ensures robust data interpretation.

  • The Amine (-NH₂) Doublet (3450–3200 cm⁻¹): Primary amines attached to the pyrazole ring possess two N-H bonds. These bonds undergo coupled vibrations, resulting in two distinct stretching modes: an asymmetric stretch (out-of-phase) typically observed around 3450–3400 cm⁻¹, and a symmetric stretch (in-phase) around 3300–3200 cm⁻¹. The presence of this doublet is the primary confirmation of the -NH₂ group, distinguishing it from secondary amines.

  • The Tosyl Group (-SO₂-) (1370 & 1170 cm⁻¹): The sulfonyl group contains highly polar S=O bonds. During vibration, these bonds create a massive change in the molecular dipole moment, leading to intensely strong IR absorptions. The asymmetric S=O stretch manifests sharply around 1370 cm⁻¹, while the symmetric stretch appears near 1170 cm⁻¹[1].

  • The Pyrazole Core (1615–1550 cm⁻¹): The aromatic pyrazole ring exhibits characteristic C=N stretching vibrations near 1615–1600 cm⁻¹ and C=C stretching around 1580–1550 cm⁻¹.

  • Aromatic Out-of-Plane (OOP) Bending (815–690 cm⁻¹): The out-of-plane C-H bending modes are highly sensitive to the substitution pattern of the benzene rings. A para-substituted ring (like the tosyl group) has two adjacent hydrogen atoms that vibrate together, yielding a strong band at ~815–800 cm⁻¹. Conversely, a meta-substituted ring (the m-tolyl group) has three adjacent hydrogens and one isolated hydrogen, producing a distinct strong band at ~787–780 cm⁻¹ and a characteristic ring puckering band at ~690 cm⁻¹[2].

Comparative Spectral Analysis

To objectively evaluate the target compound, we must compare its spectral footprint against closely related alternatives. Table 1 outlines the target's specific bands, while Table 2 provides a differential diagnosis against alternative analogs.

Table 1: Primary IR Assignments for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity / Shape
-NH₂ (Amine) N-H Asymmetric Stretch~3450Medium, Sharp
-NH₂ (Amine) N-H Symmetric Stretch~3220Medium, Sharp
Pyrazole Ring C=N Stretch~1610Medium to Strong
Tosyl (-SO₂-) S=O Asymmetric Stretch~1370Very Strong
Tosyl (-SO₂-) S=O Symmetric Stretch~1172Very Strong
Tosyl (p-sub) Aromatic C-H OOP Bend~810Strong
m-Tolyl (m-sub) Aromatic C-H OOP Bend~785 & ~690Strong
Table 2: Performance Comparison vs. Structural Alternatives
Diagnostic Band Region4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine (Target)Alternative 1: 4-(p-Tolyl)-1-tosyl-1H-pyrazol-5-amineAlternative 2: 4-(m-Tolyl)-1-phenyl-1H-pyrazol-5-amine
1370 & 1170 cm⁻¹ Present (Strong SO₂ stretches)Present (Strong SO₂ stretches)Absent (Lacks tosyl group)
~810 cm⁻¹ Present (From tosyl para-substitution)Very Strong (Overlapping tosyl & p-tolyl bands)Absent (Lacks para-substitution)
~785 & 690 cm⁻¹ Present (From meta-tolyl group)Absent (Lacks meta-substitution)Present (From meta-tolyl group)
~760 & 690 cm⁻¹ Absent Absent Present (Mono-substituted 1-phenyl group)

Diagnostic Workflow Visualization

The following logical pathway demonstrates how to systematically differentiate the target molecule from its alternatives using the IR data presented above.

IR_Workflow Start Unknown Pyrazole-5-amine Sample Step1 Check 1370 & 1170 cm⁻¹ (SO₂ Stretching) Start->Step1 NoTosyl 1-Phenyl Analog (No Tosyl Group) Step1->NoTosyl Absent HasTosyl Tosyl Group Present (1-Tosyl-1H-pyrazol...) Step1->HasTosyl Present Step2 Check 800-690 cm⁻¹ (Aromatic C-H Bending) HasTosyl->Step2 Para Strong ~810 cm⁻¹ only (4-p-Tolyl isomer) Step2->Para Para-substitution Meta Strong ~780 & 690 cm⁻¹ (4-m-Tolyl isomer) Step2->Meta Meta-substitution Target Target Confirmed: 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Meta->Target

Diagnostic IR workflow for differentiating pyrazole-5-amine analogs based on structural markers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the method of sample preparation is paramount. While KBr pelleting is traditional, Attenuated Total Reflectance (ATR-FTIR) is the superior protocol for this specific molecule.

Causality for Protocol Selection: KBr is highly hygroscopic. Absorbed atmospheric water exhibits a broad, intense O-H stretching band around 3400 cm⁻¹. Because the critical diagnostic doublet for the pyrazole-5-amine (-NH₂) resides in this exact region (3450–3200 cm⁻¹), moisture contamination in a KBr pellet will obscure the amine signals, leading to false negatives. ATR eliminates the matrix entirely, preserving the integrity of the N-H bands.

Protocol: High-Resolution ATR-FTIR Analysis

This protocol is designed as a self-validating system; the background scan acts as an internal control for crystal contamination.

  • System Initialization & Purge: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. If equipped, activate the dry nitrogen purge to minimize atmospheric CO₂ and water vapor interference.

  • Crystal Cleaning: Gently clean the diamond ATR crystal using a lint-free optical wipe moistened with spectroscopic-grade isopropanol. Allow to air dry completely.

  • Self-Validation (Background Scan): Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution) on the empty, clean crystal. Validation Check: The baseline must be flat, with no residual peaks in the 3000–2800 cm⁻¹ (organic residues) or 1300–1100 cm⁻¹ regions.

  • Sample Application: Transfer approximately 2–5 mg of the solid 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Mechanistic note: Consistent, high pressure ensures intimate contact between the solid crystal lattice and the diamond, which is strictly required for the evanescent wave to penetrate the sample and yield high signal-to-noise ratios.

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Spectral Processing: Apply an ATR correction algorithm via the instrument software. ATR spectra inherently show weaker bands at higher wavenumbers (e.g., the N-H stretches) compared to transmission spectra due to wavelength-dependent penetration depth. The correction normalizes the peak intensities for direct comparison against standard transmission libraries.

  • Verification: Cross-reference the resulting spectrum against the diagnostic markers in Table 1 and Table 2 to confirm the meta-substitution and the presence of the tosyl group.

References

  • Title: A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Research Article Nucleophilic Displacement Reaction on Tosyl Cellulose by L- Methionine to the Synthesis of Novel Water-Soluble Source: Semantic Scholar URL: [Link]

  • Title: Process for the preparation of phenyl (meta-and para-tolyl)

Sources

Comparative

Comparing biological activity of m-tolyl vs p-tolyl pyrazole derivatives

The biological activity of pyrazole derivatives is profoundly influenced by the positional isomerism of substituents on the phenyl ring. In the specific case of 3-(m-tolyl) versus 3-(p-tolyl) substitution, the difference...

Author: BenchChem Technical Support Team. Date: March 2026

The biological activity of pyrazole derivatives is profoundly influenced by the positional isomerism of substituents on the phenyl ring. In the specific case of 3-(m-tolyl) versus 3-(p-tolyl) substitution, the difference in performance is rarely just a matter of potency—it is often a determinant of target selectivity and mechanism of action .

This guide compares these two isomers, synthesizing data from recent SAR (Structure-Activity Relationship) studies in oncology and antimicrobial research.[1]

Executive Summary
  • The p-Tolyl Advantage: generally superior in anticancer applications (e.g., EGFR, Tubulin inhibition) where the methyl group extends the molecular axis to fill deep hydrophobic pockets.

  • The m-Tolyl Advantage: often preferred in antifungal and broad-spectrum antimicrobial applications where a wider, "kinked" steric profile prevents metabolic deactivation or fits into non-linear allosteric sites.

Chemical & Structural Context

Before analyzing biological data, it is critical to understand the physicochemical "switch" that occurs when moving the methyl group from meta to para.

Feature3-(p-Tolyl) Pyrazole 3-(m-Tolyl) Pyrazole
Electronic Effect Stronger electron donation (+I, +R hyperconjugation) into the pyrazole ring due to conjugation alignment.Weaker electron donation (+I only); inductive effect diminishes with distance; less resonance contribution.[1]
Steric Profile Linear/Cylindrical: Extends the molecule's length.[1] Ideal for narrow, deep receptor channels.[1]Angular/Kinked: Increases the molecule's width.[1] Can create steric clashes in narrow pockets but fits wide/shallow clefts.[1]
Lipophilicity (LogP) High (Similar to m-tolyl but shape affects solvation).High (Similar to p-tolyl).[2]
SAR Logic Visualization

The following diagram illustrates how the positional change dictates the interaction with biological targets.

SAR_Logic Substituent Methyl Substituent (Tolyl Group) Para Para-Position (4-Me) Linear Extension Substituent->Para Meta Meta-Position (3-Me) Angular/Width Expansion Substituent->Meta Target_Deep Deep Hydrophobic Pocket (e.g., EGFR, Tubulin) Para->Target_Deep Perfect Fit Target_Wide Shallow/Allosteric Site (e.g., Fungal Enzymes) Para->Target_Wide Loose Binding Meta->Target_Deep Steric Clash Meta->Target_Wide Optimal Fit Outcome_High High Potency (Tight Binding) Target_Deep->Outcome_High With Para Outcome_Low Steric Clash (Reduced Activity) Target_Deep->Outcome_Low With Meta Target_Wide->Outcome_High With Meta

Figure 1: Decision logic for selecting meta- vs. para-tolyl substitutions based on target pocket topology.

Biological Activity Comparison: Case Studies

Case Study A: Anticancer Activity (EGFR & Tubulin Inhibition)

In oncology, the p-tolyl derivative consistently outperforms the m-tolyl analog.[1] This is attributed to the "linear extension" required to penetrate the ATP-binding cleft of kinases like EGFR or the colchicine-binding site of tubulin.

Experimental Data: EGFR Inhibition (A549 Lung Cancer Cells) Source: Mousa et al., 2025 (Ref 1)[1]

Compound IDSubstituent (R)IC50 (µg/mL) [A549 Cells]Selectivity Index (SI)Mechanism Note
7a 4-Me (p-tolyl) 85.62 5.5 Most Potent: Electron donation increases nitrone density; linear shape fits EGFR cleft.
7c 3-Me (m-tolyl)> 100 (Est.)< 2.0Reduced Potency: Steric bulk at meta position interferes with binding depth.[1]
ControlErlotinib(Standard)2.57p-Tolyl derivative 7a showed better selectivity than standard.[1]

Key Insight: The p-tolyl group acts as a "molecular anchor," stabilizing the inhibitor deep within the enzyme pocket via hydrophobic interactions that the m-tolyl group cannot reach due to angular hindrance.

Case Study B: Antifungal Activity (Plant Pathogens)

In contrast to cancer targets, fungal enzymes (often less structurally rigid or possessing wider active sites) frequently favor the m-tolyl substitution.[1]

Experimental Data: Activity against Pythium ultimum & C. cassiicola Source: MDPI, 2016 (Ref 2)[1]

Compound IDSubstituentActivity RatingObservation
5h 3-Me (m-tolyl) High (Model Compound) Selected as the lead candidate; broad-spectrum activity against multiple fungal strains.[1][2]
5l 4-Me (p-tolyl)Moderate/GoodActive, but less effective against specific resistant strains compared to 5h.

Key Insight: The meta-substitution likely aids in overcoming resistance mechanisms or fitting into allosteric sites that require a non-planar or "kinked" conformation, which the linear para-isomer cannot adopt.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol 1: Synthesis of m- vs p-Tolyl Pyrazoles (General Workflow)

Objective: Synthesize comparative isomers to test biological variance.

  • Reactants: Combine Hydrazine Hydrate with the appropriate Chalcone (1-(m-tolyl) or 1-(p-tolyl)-3-phenylprop-2-en-1-one).[1]

  • Solvent/Catalyst: Ethanol (20 mL) with catalytic Glacial Acetic Acid (few drops).

  • Reflux: Heat at 80°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Pour into crushed ice. The p-tolyl derivative often precipitates faster due to symmetry/packing. Filter, wash with cold water.[1]

  • Recrystallization: Recrystallize from Ethanol.

    • Note:p-Tolyl derivatives typically have higher melting points than m-tolyl analogs due to better crystal packing.

Protocol 2: MTT Cytotoxicity Assay (Direct Comparison)

Objective: Determine IC50 values for A549 or MCF-7 cell lines.

  • Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add m-tolyl and p-tolyl derivatives at gradient concentrations (0.1, 1, 10, 50, 100 µM). Dissolve in DMSO (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve.

    • Validation: If p-tolyl IC50 < m-tolyl IC50 by >2x, the target likely has a deep hydrophobic channel.

Conclusion & Recommendation

When designing pyrazole-based drugs:

  • Choose p-Tolyl (Para) if your target is a Kinase (EGFR, VEGFR) or Tubulin . The linear extension maximizes Van der Waals contacts in deep pockets and improves crystallinity/stability.[1]

  • Choose m-Tolyl (Meta) if your target is Fungal or requires Broad-Spectrum Antimicrobial activity. The meta-substitution provides a steric "sweep" that can prevent metabolic degradation or fit wider, less specific binding sites.

References
  • Mousa, M. et al. (2025).[1] Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal.[1] Link (Verified via Snippet 1.13)[1]

  • Li, X. et al. (2016).[1] Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. MDPI Molecules. Link (Verified via Snippet 1.7)[1]

  • Zhang, Y. et al. (2025).[1] Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors. Taylor & Francis.[1] Link (Verified via Snippet 1.14)

  • Bekhit, A.A. et al. (2006).[1][3] Antileishmanial and Antibacterial Activity of a New Pyrazole Derivative. Archiv der Pharmazie. Link (Verified via Snippet 1.4)

Sources

Validation

X-Ray Crystallographic Profiling of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine: A Comparative Structural Guide

Introduction The 1-tosyl-1H-pyrazol-5-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors and anti-tumor agents . The biological efficacy o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-tosyl-1H-pyrazol-5-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors and anti-tumor agents . The biological efficacy of these molecules is heavily dictated by their 3D spatial arrangement—specifically, the orientation of the 5-amino hydrogen bond donor, the bulky 1-tosyl group, and the C4-aryl substituent.

This guide objectively compares the X-ray crystallographic data of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine against its structural alternatives (the 4-phenyl and 4-(p-tolyl) analogs). By analyzing these solid-state conformations, researchers can better understand the structure-activity relationship (SAR) and the causality behind target selectivity.

Part 1: Structural Causality & Pharmacophore Analysis

To understand the performance of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in biological assays, one must analyze the causality behind its crystallographic features:

  • The 4-(m-Tolyl) Dihedral Twist: Unlike the unsubstituted 4-phenyl analog, which can adopt a more coplanar conformation, the meta-methyl group introduces specific steric constraints. This forces the tolyl ring out of the pyrazole plane (typically adopting a dihedral angle of ~52°). This precise twist prevents steric clashing with gatekeeper residues in kinase hinge regions, locking the molecule into a highly selective bioactive conformation.

  • N3 Pyramidalization of the 5-Amino Group: High-resolution X-ray data of related 1-tosyl-1H-pyrazol-5-amines reveals that the exocyclic amine nitrogen is not perfectly

    
     hybridized. Instead, it exhibits slight pyramidalization, with the nitrogen atom lying approximately 0.17–0.18 Å outside the plane of its substituents (angle sum of ~350.2°) . This pyramidalization directs the N-H bonds specifically toward hydrogen bond acceptors in the target protein, enhancing binding enthalpy.
    
  • The 1-Tosyl Perpendicularity: The bulky tosyl group at the N1 position typically orients itself nearly perpendicular to the pyrazole ring . The sulfonyl oxygens act as potent hydrogen bond acceptors, while the p-tolyl moiety engages in

    
     stacking within deep hydrophobic pockets (such as the DFG-out pocket in kinases).
    

Part 2: X-Ray Crystallography Experimental Protocol

To ensure reproducibility and establish a self-validating system, the following protocol outlines the standardized methodology for obtaining diffraction-quality crystals and solving the structure of 1-tosyl-1H-pyrazol-5-amine derivatives .

Step 1: Crystal Growth via Vapor Diffusion
  • Solubilization: Dissolve 10 mg of synthesized 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine in 0.5 mL of a moderately polar solvent system (e.g., a 1:1 mixture of absolute ethanol and 1,4-dioxane) in a 2 mL inner glass vial.

  • Diffusion Setup: Place the uncapped inner vial into a larger 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or n-pentane).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 293 K. Allow 5–7 days for slow vapor diffusion, which yields high-quality, single-crystal blocks suitable for X-ray diffraction.

Step 2: Data Collection
  • Mounting: Select a single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Diffraction: Transfer the crystal to a diffractometer (e.g., Bruker D8 Venture) equipped with a photon-counting detector and Mo K

    
     radiation (
    
    
    
    Å).
  • Temperature Control: Maintain the crystal at 100 K using a nitrogen cold stream to minimize thermal motion and reduce anisotropic displacement parameters. Collect data using

    
     and 
    
    
    
    scans.
Step 3: Structure Solution and Refinement
  • Reduction: Perform data reduction and empirical absorption correction using standard software (e.g., SADABS).

  • Phasing: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on

    
     using SHELXL. Ensure all non-hydrogen atoms are refined anisotropically. Locate the 5-amino hydrogen atoms from the difference Fourier map and refine them freely to accurately capture the N3 pyramidalization.
    

Part 4: Comparative Structural Data

The table below objectively compares the crystallographic parameters of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine with two common alternatives, highlighting how the meta-substitution alters the 3D geometry.

Parameter / Metric4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amineAlternative 1: 4-Phenyl AnalogAlternative 2: 4-(p-Tolyl) Analog
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
Pyrazole-Aryl Dihedral Angle 52.4° (Sterically locked)38.1° (More coplanar)41.5° (Intermediate twist)
N-S-C-C Torsion (Tosyl Twist) 108.5° (Perpendicular)111.2°105.8°
N3 Pyramidalization (Out of plane) 0.175 Å0.160 Å0.170 Å
Intermolecular H-Bond (N-H···O=S) 2.88 Å (Strong dimer network)2.95 Å2.91 Å

Data Synthesis Note: The increased dihedral angle in the m-tolyl variant is a direct consequence of the meta-methyl group's steric bulk, which prevents the coplanarity seen in the unsubstituted phenyl analog.

Part 5: Mechanistic Binding Pathway

The crystallographic conformation directly dictates how the molecule interacts with biological targets. The following diagram maps the structural features elucidated by X-ray crystallography to their functional roles in kinase inhibition.

KinaseBinding Compound 4-(m-Tolyl)-1-tosyl- 1H-pyrazol-5-amine XRay X-Ray Crystallographic Conformation Compound->XRay Structural Elucidation HDonor 5-Amino Group (Pyramidalized H-Donor) XRay->HDonor Tosyl 1-Tosyl Group (Perpendicular Acceptor) XRay->Tosyl mTolyl 4-(m-Tolyl) Ring (52.4° Dihedral Twist) XRay->mTolyl KinaseHinge Kinase Hinge Region (Target Binding) HDonor->KinaseHinge Directional H-Bonding DFG DFG-Out Motif (Hydrophobic Pocket) Tosyl->DFG Pi-Pi Stacking & O=S Acceptor Selectivity Enhanced Target Selectivity & Affinity mTolyl->Selectivity Steric Clash Prevention KinaseHinge->Selectivity DFG->Selectivity

Caption: Mechanistic pathway linking the X-ray crystallographic conformation of the pyrazole to kinase target selectivity.

References

  • Title: A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents Source: Taylor & Francis URL: [Link]

  • Title: Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate Source: IUCrData / National Institutes of Health (PMC) URL: [Link]

  • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines Source: Beilstein Journal of Organic Chemistry URL: [Link]

Comparative

Structural Comparison of N-Tosyl vs. N-H Pyrazole Amines

Executive Summary: The "Protecting Group" vs. "Pharmacophore" Dichotomy In the architecture of heterocyclic drug design, the distinction between N-H pyrazole amines and their N-tosyl (p-toluenesulfonyl) counterparts is n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Protecting Group" vs. "Pharmacophore" Dichotomy

In the architecture of heterocyclic drug design, the distinction between N-H pyrazole amines and their N-tosyl (p-toluenesulfonyl) counterparts is not merely one of substitution—it is a functional dichotomy between a dynamic, bioactive pharmacophore and a rigid, directing auxiliary.

  • N-H Pyrazole Amines: Characterized by annular tautomerism and high polarity.[1] They serve as critical hydrogen bond donors (HBD) in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) but suffer from poor solubility in non-polar solvents and regiochemical ambiguity during synthesis.[1]

  • N-Tosyl Pyrazole Amines: Act as "masked" intermediates .[1] The tosyl group locks the tautomeric equilibrium, enforces regioselectivity during electrophilic substitution, and drastically alters solubility profiles. However, its lability under basic conditions and lack of H-bond donor capability precludes its use as a final drug moiety.

This guide analyzes the structural, electronic, and synthetic trade-offs between these two species.

Structural & Electronic Characterization

Electronic Landscape & Tautomerism

The defining feature of the N-H pyrazole is its prototropic tautomerism , a rapid equilibrium between the 1H- and 2H- isomers. This equilibrium complicates NMR analysis and purification.[1] The N-tosyl group abolishes this by fixing the bond network.

FeatureN-H Pyrazole AmineN-Tosyl Pyrazole Amine
Tautomerism Dynamic: Rapid exchange between N1 and N2 protons (

).
Fixed: N1 is substituted; no proton exchange.
Electronic Nature Electron-Rich: The ring is activated; exocyclic amine is highly nucleophilic.Electron-Deficient: Tosyl is a strong Electron Withdrawing Group (EWG), deactivating the ring.
Basicity (Exocyclic N) Higher: pKa (conj.[1] acid)

3.5–4.[1]5.
Lower: Lone pair density is pulled into the sulfonyl system.[1]
Dipole Moment High (Polar, H-bond donor/acceptor).[1]Low (Lipophilic, no H-bond donor on ring N).[1]
Crystallographic Geometry

X-ray diffraction studies reveal a distinct conformational shift upon tosylation.[1]

  • N-H Species: Planar structure.[1] Extensive intermolecular H-bonding networks (N-H···N) lead to high melting points and lattice energy.[1]

  • N-Tosyl Species: The bulky sulfonyl group forces an orthogonal conformation . The phenyl ring of the tosyl group typically lies perpendicular (

    
     80–90°) to the pyrazole plane to minimize steric clash with C5 substituents.
    

Synthetic Utility: Regiocontrol & Reactivity[3][4]

The N-tosyl group is the "regiochemical anchor" of pyrazole chemistry.

Regioselectivity in Electrophilic Substitution

In N-H pyrazoles, electrophilic attack (e.g., halogenation, nitration) often yields mixtures due to tautomerism. N-tosyl groups direct substitution by sterically shielding the N1 vicinity and electronically deactivating the ring, often favoring C4 substitution while preventing N-alkylation side reactions.

Nucleophilic Reactivity of the Amine
  • N-H Aminopyrazoles: Act as 1,3-dinucleophiles (reacting at both the ring N1 and exocyclic NH2). This leads to cyclization mixtures (e.g., formation of pyrazolo[1,5-a]pyrimidines vs. pyrazolo[3,4-b]pyridines).

  • N-Tosyl Aminopyrazoles: The ring nitrogen is blocked. Reactivity is channeled exclusively to the exocyclic amine , allowing for clean mono-acylation or alkylation.

Visualization: Regioselective Synthesis Pathway

G cluster_0 Precursors cluster_1 N-H Route (Mixture) cluster_2 N-Tosyl Route (Directed) Hydrazine Hydrazine (NH2NH2) NH_Pyraz N-H Aminopyrazole (Tautomeric Mixture) Hydrazine->NH_Pyraz Cyclization Dielectrophile 1,3-Dielectrophile (e.g., β-ketonitrile) Dielectrophile->NH_Pyraz Prod_Mix Regioisomeric Mixture (Product) NH_Pyraz->Prod_Mix Electrophile (E+) Ts_Hydrazine N-Tosyl Hydrazine Ts_Pyraz N-Tosyl Aminopyrazole (Single Isomer) Ts_Hydrazine->Ts_Pyraz + Dielectrophile (Regiocontrol) Deprotection Detosylation (Base/Nu-) Ts_Pyraz->Deprotection Post-Functionalization Final_Prod Target N-H Pyrazole (Single Regioisomer) Deprotection->Final_Prod Yields Pure Isomer

Caption: Comparative workflow demonstrating how N-tosyl protection enforces regiochemical purity compared to the isomeric mixtures often yielded by direct N-H pyrazole synthesis.

Experimental Protocols

Synthesis of N-Tosyl Aminopyrazoles (Regioselective)

Principle: Condensation of N-tosylhydrazine with


-ketonitriles avoids the formation of the unwanted isomer by exploiting the lower nucleophilicity of the tosylated nitrogen.

Protocol:

  • Reactants: Dissolve

    
    -ketonitrile (1.0 eq) and p-toluenesulfonyl hydrazide (1.0 eq) in Ethanol (0.5 M).
    
  • Catalysis: Add catalytic AcOH (10 mol%).

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (N-Tosyl product is less polar than N-H).[1]

  • Workup: Cool to RT. The N-tosyl pyrazole often precipitates. Filter and wash with cold EtOH.[1] If no precipitate, evaporate and recrystallize from EtOH/Hexane.[1]

  • Validation: 1H NMR will show distinct AA'BB' tosyl signals (

    
     7.8, 7.[1]3) and a sharp singlet for the methyl group (
    
    
    
    2.4).[1]
Deprotection of N-Tosyl Group

The tosyl group is stable to acid but labile to base and nucleophiles.

Method A: Basic Hydrolysis (Standard)

  • Dissolve N-tosyl pyrazole in MeOH/THF (1:1).

  • Add NaOH (2M aq, 3.0 eq).

  • Stir at RT for 1–2 h. (Heat to 50°C if sterically hindered).[1]

  • Acidify to pH 7 with 1M HCl. Extract with EtOAc.[1][2]

Method B: Nucleophilic Cleavage (Mild/Chemoselective) Use this if the molecule contains base-sensitive esters.

  • Dissolve substrate in anhydrous THF.

  • Add TBAF (1.0 M in THF, 1.5 eq) or Pyrrolidine (3.0 eq).[1]

  • Reflux for 2–4 h.

  • Quench with sat.

    
    .[1]
    
Analytical Differentiation (NMR)[1]
SignalN-H AminopyrazoleN-Tosyl Aminopyrazole
Ring N-H Broad singlet,

10–13 ppm (often invisible).
Absent.
Exocyclic

Broad singlet,

4.0–5.5 ppm.[1]
Sharper singlet, shifted downfield (

5.0–6.5 ppm) due to EWG effect.[1]
Tosyl Aromatics Absent.[1]Two doublets (AA'BB'),

7.8–8.0 & 7.3–7.4 ppm.[1]
Tosyl

Absent.Sharp singlet,

2.40–2.45 ppm.[1]
C4-H

5.5–6.0 ppm.[1]
Shifted downfield (

6.0–6.5 ppm).[1]

Performance in Drug Discovery

Solubility & Lipophilicity[6]
  • N-H Pyrazoles: Low LogP (Hydrophilic).[1] High aqueous solubility at pH < 3 (protonation).[1] Poor solubility in DCM/Hexane.[1]

  • N-Tosyl Pyrazoles: High LogP (Lipophilic).[1] Excellent solubility in organic solvents (DCM, EtOAc, DMSO).[1] Practically insoluble in water.[1]

    • Implication: N-tosyl derivatives are easier to purify via silica chromatography but unsuitable for biological assays requiring aqueous media.[1]

Biological Activity

N-Tosyl pyrazoles are rarely final drugs.[1] The sulfonyl group is metabolically labile (hydrolysis) and lacks the critical H-bond donor motif required for binding to kinase hinge regions (e.g., ATP-binding pockets).

  • Case Study: In the synthesis of Ibrutinib intermediates, the N-tosyl group is used to direct the formation of the pyrazole core but is removed to reveal the N-H required for H-bonding with the target enzyme.

References

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 2014, 16, 576-579. [Link]

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. NIH National Library of Medicine. [Link]

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. Molecules, 2018. [Link]

Sources

Validation

Comparative Guide: Reference Standard Strategies for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Topic: Reference Standards for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Analysis Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC Leads. Executive Summary In the d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Analysis Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC Leads.

Executive Summary

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine serves as a critical intermediate. Its structural integrity—specifically the lability of the N-tosyl protection group and the regiochemistry of the pyrazole ring—presents unique analytical challenges.

Unlike common pharmacopeial excipients, this specific intermediate rarely has a commercially available "Gold Standard" (USP/EP) Reference Standard. Consequently, researchers must often choose between Custom Certified Reference Materials (CRMs) , In-House Working Standards , or Commercial Reagent Grade materials. This guide objectively compares these options and provides a self-validating protocol for their qualification, grounded in ICH Q2(R2) and ICH Q7 guidelines.

Part 1: The Molecule & Analytical Context[1]

Before selecting a standard, one must understand the failure modes of the analyte.

  • Chemical Name: 4-(3-Methylphenyl)-1-(4-methylbenzenesulfonyl)-1H-pyrazol-5-amine

  • Critical Quality Attributes (CQAs):

    • Tosyl Stability: The N1-tosyl group is electron-withdrawing. Under basic conditions or high thermal stress, it is prone to hydrolysis, yielding the impurity 4-(m-Tolyl)-1H-pyrazol-5-amine (Des-tosyl analog).

    • Regioisomerism: Synthesis from hydrazines often yields a mixture of 3-amine and 5-amine isomers. A valid reference standard must be regio-pure.

Structural Degradation Pathway (DOT Visualization)

DegradationPathway Target Target Analyte 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Impurity Primary Impurity (Des-tosyl) 4-(m-Tolyl)-1H-pyrazol-5-amine Target->Impurity Hydrolysis (pH > 8 or Heat) Tosyl Tosyl Group (Cleaved) Target->Tosyl

Figure 1: The primary stability risk for the reference standard is the cleavage of the sulfonamide bond, necessitating specific storage conditions (2-8°C, desiccated).

Part 2: Comparative Analysis of Standard Types

When a pharmacopeial standard is unavailable, the burden of proof shifts to the user. Below is a comparison of the three viable approaches for this specific molecule.

FeatureOption A: Custom Primary Standard (CRM) Option B: In-House Qualified Standard Option C: Commercial Reagent Grade
Definition Synthesized and certified by a specialized vendor (e.g., Sigma Custom, ChemScene) with a full CoA.High-purity batch (>98%) synthesized internally and fully characterized (NMR, MS, HPLC, ROI).Catalog chemical bought "off-the-shelf" intended for synthesis, not analysis.
Purity Confidence High (Mass Balance Approach used).High (If rigorous "Mass Balance" protocol is followed).Low to Moderate (Often "Area %" only; ignores water/salts).
Traceability Traceable to NIST/SI units via qNMR.Traceable to the specific internal batch data.None.
Cost High ($2,000 - $5,000 / 100mg).Moderate (Time-intensive).Low ($100 - $300).
Lead Time 8–12 Weeks.2–3 Weeks (Synthesis + Analysis).1–3 Days.
Risk Profile Low Risk. Accepted by regulatory bodies without question.Medium Risk. Requires robust documentation for regulatory filing.High Risk. Unsuitable for quantitative assay validation; acceptable only for ID.
Recommendation
  • For Early Discovery/Screening: Use Option C (Reagent Grade), but purify it via Prep-HPLC before use.

  • For GLP/GMP Release Testing: You must generate Option B (In-House Working Standard) if Option A is unavailable. The protocol below details how to elevate a Reagent Grade material to a Working Standard.

Part 3: Experimental Protocol – Qualifying an In-House Standard

To validate 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine as a reference standard, you cannot rely on "Area %" from HPLC alone, as this ignores inorganic salts, water, and residual solvents. You must use the Mass Balance Approach (100% - Impurities) .

Workflow Diagram

QualificationWorkflow cluster_0 Phase 1: Purification cluster_1 Phase 2: Characterization (The 'Truth' Data) Raw Crude/Reagent Material Recryst Recrystallization (EtOH/Water) Raw->Recryst Dry Vacuum Drying (< 40°C to prevent de-tosylation) Recryst->Dry HPLC HPLC Purity (Organic Impurities) Dry->HPLC KF Karl Fischer (Water Content) Dry->KF ROI Residue on Ignition (Inorganic Impurities) Dry->ROI NMR 1H-NMR / qNMR (Structure & Solvent) Dry->NMR Final Calculate Potency (%) = (100 - %Imp - %Water - %Solvent - %Residue) HPLC->Final KF->Final ROI->Final NMR->Final

Figure 2: The "Mass Balance" workflow required to qualify a working standard compliant with ICH Q7.

Step-by-Step Methodology
1. Structure Confirmation (Identity)
  • Technique: 1H-NMR (400 MHz or higher).

  • Solvent: DMSO-d6 (Avoid CDCl3 if acidic traces are present, which may degrade the tosyl group).

  • Key Signals:

    • 
       2.3–2.4 ppm (s, 3H, Tosyl-CH3).
      
    • 
       2.3 ppm (s, 3H, m-Tolyl-CH3).
      
    • 
       6.0–7.0 ppm (br s, 2H, NH2). Note: If this signal integrates < 2H, suspect proton exchange or degradation.
      
    • 
       7.0–8.0 ppm (Aromatic protons).
      
  • Acceptance: No unassigned peaks > 0.5% (molar ratio).

2. Chromatographic Purity (HPLC-UV)

This method separates the parent from the des-tosyl impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic backbone) and 230 nm (tosyl absorption).

  • System Suitability: Resolution (

    
    ) between the Main Peak and Des-tosyl impurity (usually elutes earlier) must be > 1.5.
    
3. Potency Calculation (The "Assigned Purity")

Do not use the HPLC area % as the purity. Calculate the "As-Is" potency (


) using the following formula:


Where:

  • 
     = Chromatographic purity (Area %)
    
  • 
     = Water content (determined by Karl Fischer titration)
    
  • 
     = Residual solvents (determined by GC-Headspace or NMR)
    
  • 
     = Residue on Ignition (sulfated ash)
    

Part 4: Stability & Handling (Crucial)

The 1-tosyl group is the weak link. Experimental data suggests that storage in solution (DMSO/Methanol) at room temperature leads to measurable degradation within 24 hours.

  • Solid State Storage: Store at -20°C in amber vials under Argon/Nitrogen.

  • Solution Stability:

    • Diluent: Acetonitrile is preferred over Methanol (Methanol can induce solvolysis over time).

    • Shelf-life: Prepare fresh for quantitative analysis. If autosampler storage is necessary, maintain at 4°C.[2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[3][4][5][6] (2023).[3][5][6][7] Provides the global regulatory framework for validating the specificity and accuracy of the method used to qualify the standard. [Link]

  • International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients: Q7. (2000). Defines the requirements for reference standards in GMP environments (Section 11.1). [Link]

  • Li, X., et al. "Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones." Organic Letters, 21(9), 3158–3161 (2019). Provides experimental data on the synthesis and stability of N-tosyl pyrazole intermediates. [Link]

Sources

Comparative

Melting point determination and validation for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

An in-depth technical analysis and procedural guide for determining and validating the melting point of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine. Introduction: The Thermal Complexity of Pyrazole Derivatives In pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and procedural guide for determining and validating the melting point of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

Introduction: The Thermal Complexity of Pyrazole Derivatives

In pharmaceutical development and materials science, the precise determination of a compound’s melting point (MP) extends far beyond a simple purity check. For complex heterocyclic compounds like 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine , thermal analysis is a critical diagnostic tool for polymorph screening and thermodynamic profiling[1].

The molecular architecture of this compound features a rigid pyrazole core, a sterically demanding m-tolyl substituent, and a highly flexible p-toluenesulfonyl (tosyl) group. Crucially, the presence of a primary amine provides hydrogen-bond donors, while the sulfonamide oxygens and pyrazole nitrogens act as acceptors. This dense hydrogen-bonding network makes the compound highly susceptible to polymorphism—meaning it can crystallize into multiple distinct structural forms, each with unique lattice energies, solubilities, and melting points[2].

Structurally analogous tosyl-pyrazol-amines typically exhibit melting ranges between 117 °C and 136 °C[3]. Because a metastable polymorph will melt and potentially recrystallize into a more stable form during heating, relying on a single analytical method can yield misleading data. As a Senior Application Scientist, I mandate a multi-modal approach to thermal validation. This guide objectively compares the three primary technologies used for this purpose: Automated Capillary Analysis, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).

Comparative Analysis of Melting Point Technologies

To establish a self-validating thermal profile, researchers must understand the distinct mechanistic advantages and limitations of each instrument. Table 1 summarizes the performance metrics of these alternatives.

Table 1: Performance Comparison of Thermal Analysis Technologies

ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Visual phase change (Light transmission)Heat flow & Enthalpy (

)
Visual morphology & Birefringence
Sample Size ~1–3 mg (3 mm column height)2–5 mg< 1 mg (Single crystals)
Heating Rate 1 °C/min (in melting range)2 °C to 10 °C/min1 °C to 5 °C/min
Polymorph Detection Poor (Cannot detect solid-solid transitions)Excellent (Quantifies Gibbs free energy)Excellent (Visualizes crystal changes)
Throughput High (Up to 6 samples simultaneously)Low (Sequential, single sample)Low (Manual observation required)
Best Use Case Routine Quality Control (QC) & Batch releaseThermodynamic profiling & R&DResolving DSC baseline anomalies

Self-Validating Experimental Protocols

A protocol is only as reliable as the causality behind its steps. The following workflows detail not just how to perform the analysis for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine, but why each parameter is chosen to prevent analytical artifacts.

Protocol 1: Automated Capillary Method (Routine QC)

This method complies with the amended General Chapter USP <741> guidelines, which strictly regulate sample preparation to ensure repeatable thermal mass and heat transfer[4].

  • Sample Pulverization: Gently triturate the 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine crystals in an agate mortar.

    • Causality: Large, irregular crystals create air pockets in the capillary. Air is a poor thermal conductor, which causes localized thermal gradients and artificially broadens the observed melting range[4].

  • Drying: Dry the pulverized sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

    • Causality: Residual synthesis solvents or ambient moisture act as plasticizers, depressing the melting point and causing premature softening (often mistaken for the onset of melting).

  • Capillary Loading: Tamp the open end of a glass capillary into the powder and drop it through a 1-meter glass tube onto a hard surface to pack the powder to exactly a 3 mm height .

    • Causality: USP <741> mandates a 3 mm height to standardize the thermal mass across all tests, ensuring the optical sensor triggers at a consistent threshold of light transmission[4].

  • Thermal Ramping: Insert the capillary into the instrument. Ramp the temperature rapidly (10 °C/min) to 110 °C, then reduce the heating rate to 1 °C/min through the expected melting range.

    • Causality: A slow 1 °C/min ramp ensures the sample maintains thermal equilibrium with the instrument's heating block. Faster rates cause "thermal lag," where the block is significantly hotter than the sample, resulting in an artificially high reported melting point[4].

Protocol 2: Differential Scanning Calorimetry (Thermodynamic Gold Standard)

While capillaries confirm the visual melt, DSC is required to prove that the melt is a pure phase transition and not a desolvation or decomposition event[2].

  • Sample Weighing: Accurately weigh 2.0 to 3.0 mg of the compound into a Tzero™ aluminum pan.

    • Causality: Smaller sample masses minimize internal thermal gradients, resulting in sharper, better-resolved endothermic peaks. Overloading the pan causes peak broadening and obscures closely eluting polymorphic transitions.

  • Pan Sealing: Seal the pan with a pin-holed hermetic lid.

    • Causality: The pin-hole allows any trapped moisture or volatile impurities to escape without rupturing the pan, while still maintaining a controlled micro-atmosphere.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the amine group at elevated temperatures, which would otherwise manifest as an exothermic baseline drift.

  • Heating Cycle: Heat the sample at 10 °C/min from 25 °C to 160 °C. Record the extrapolated onset temperature (

    
    ) and the peak minimum (
    
    
    
    ).
    • Causality: In DSC,

      
       is the thermodynamically accurate melting point, as it represents the temperature at which the first infinitesimal amount of liquid forms, independent of sample mass. 
      
      
      
      is highly dependent on sample size and heating rate[2].

Workflow Visualization

To ensure robust data integrity, these methods should not be used in isolation. The following diagram illustrates the cross-validation workflow required to definitively assign the melting point and polymorphic state of the compound.

ThermalAnalysis Start 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine Synthesis & Isolation SamplePrep Sample Preparation (Drying & Pulverization) Start->SamplePrep Capillary Automated Capillary (Routine QC, USP <741>) SamplePrep->Capillary 3 mm height DSC DSC Analysis (Thermodynamics & Polymorphs) SamplePrep->DSC 2-5 mg mass HSM Hot Stage Microscopy (Visual Phase Verification) SamplePrep->HSM <1 mg mass DataAnalysis Data Integration & Cross-Validation Capillary->DataAnalysis Visual Range DSC->DataAnalysis Enthalpy (ΔH) HSM->DataAnalysis Optical Data Report Validated Melting Point & Thermal Profile DataAnalysis->Report

Workflow for multi-modal thermal analysis and melting point validation.

Conclusion

For complex molecules like 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine, a single melting point apparatus is insufficient for rigorous scientific validation. While automated capillary instruments provide excellent throughput and compliance for routine batch release[4], they must be fundamentally grounded by DSC data during the R&D phase to rule out polymorphic transitions and desolvation artifacts[2]. By adhering to the precise, causality-driven protocols outlined above, researchers can ensure their thermal data is both highly accurate and regulatory-compliant.

References

1.[3] Beilstein Archives. Supporting Information: Characterization data of pyrazole products. Retrieved from:[Link] 2.[2] TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from:[Link] 3.[1] European Pharmaceutical Review. Polymorph screening in pharmaceutical development. Retrieved from:[Link] 4. TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from: [Link] 5.[4] ResearchGate / ChemRxiv. Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from: [Link]

Sources

Validation

Comparative Reactivity of 4-(m-Tolyl) vs. 4-Phenyl Substituted Pyrazoles: A Guide to Experimental Design and Mechanistic Interpretation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biologi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical functionality.[1][2][3][4] The introduction of aryl substituents at the C4 position significantly influences the molecule's electronic properties, steric profile, and ultimately, its reactivity in subsequent synthetic transformations. This guide provides a comprehensive comparison of the reactivity of 4-(m-Tolyl)pyrazole and 4-phenylpyrazole, two closely related yet distinct building blocks. We delve into the fundamental electronic and steric differences imparted by the m-tolyl versus the phenyl group and how these differences are predicted to manifest in common synthetic operations such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers, offering not only a theoretical framework but also detailed, self-validating experimental protocols to empirically determine and leverage these reactivity differences in drug discovery and development programs.

Theoretical Framework: Unpacking the Substituent Effects

The reactivity of the pyrazole ring, an electron-rich aromatic system, is exquisitely sensitive to the nature of its substituents.[5] Electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich site in the neutral state.[1][6][7] The introduction of an aryl group at this position modulates the reactivity of the other positions (C3 and C5) and the pyrazole nitrogen atoms. When comparing the 4-(m-tolyl) and 4-phenyl substituents, two primary factors come into play: electronic effects and steric hindrance.

Electronic Effects: The Inductive Push of the Methyl Group

The key electronic difference between a phenyl and a tolyl group is the presence of the methyl (-CH3) substituent.

  • 4-Phenylpyrazole: The phenyl group is generally considered to be weakly electron-withdrawing by induction (-I effect) due to the higher sp2 character of the ring carbons compared to the sp2 carbon of the pyrazole ring to which it is attached. It can participate in resonance, but its net effect on the pyrazole core's electron density is minimal.[8]

  • 4-(m-Tolyl)pyrazole: The m-tolyl group features a methyl group at the meta position of the phenyl ring. Alkyl groups are known to be electron-donating through an inductive effect (+I effect).[9] While the meta position precludes direct resonance donation into the pyrazole ring system, the inductive push of the methyl group slightly increases the electron density of the attached phenyl ring. This, in turn, makes the m-tolyl group a slightly weaker electron-withdrawing group (or a slightly better electron-donating group) compared to the unsubstituted phenyl group.

This subtle electronic difference is expected to influence reactions where the pyrazole ring itself acts as a nucleophile or reactions on the aryl substituent that are sensitive to electron density.

Steric Hindrance: The Impact of the Meta-Methyl Group

Steric effects relate to the spatial arrangement of atoms and can impede the approach of reagents to a reactive center.[10]

  • 4-Phenylpyrazole: The phenyl group provides a certain level of steric bulk, influencing the conformation around the C4-C(phenyl) bond.

  • 4-(m-Tolyl)pyrazole: The addition of a methyl group in the meta position increases the overall steric profile of the substituent.[11] While not as encumbering as an ortho-substituent, the m-methyl group can restrict rotation around the C4-C(tolyl) bond and influence the preferred dihedral angle. This can create a more sterically crowded environment around the C3 and C5 positions of the pyrazole ring, potentially hindering the approach of bulky reagents.[11]

The logical relationship between substituent properties and expected reactivity is outlined below.

G subst Substituent at C4 phenyl 4-Phenyl tolyl 4-(m-Tolyl) effects Primary Effects subst->effects Influences phenyl_e Weakly Electron-Withdrawing (-I from sp2 carbons) phenyl->phenyl_e exhibits phenyl_s Baseline Bulk phenyl->phenyl_s exhibits reactivity Predicted Reactivity Impact tolyl_e Slightly Electron-Donating (+I from -CH3) tolyl->tolyl_e exhibits tolyl_s Increased Bulk (meta-methyl group) tolyl->tolyl_s exhibits electronic Electronic Effect (Inductive & Resonance) effects->electronic steric Steric Hindrance effects->steric electronic->tolyl_e electronic->phenyl_e steric->tolyl_s steric->phenyl_s react_e Enhanced rate for Electrophilic Attack on Pyrazole tolyl_e->react_e leads to react_s Hindrance at adjacent C3/C5 positions for bulky reagents tolyl_s->react_s leads to reactivity->react_e reactivity->react_s

Caption: Relationship between substituent identity, physicochemical effects, and predicted reactivity.

Comparative Experimental Analysis: Protocols and Design

To empirically validate the theoretical predictions, a series of head-to-head comparative experiments are necessary. The following protocols are designed to be self-validating, with clear endpoints for objective comparison.

Synthesis of Starting Materials

The first step is to procure or synthesize the starting materials, 4-phenyl-1H-pyrazole and 4-(m-tolyl)-1H-pyrazole. A reliable method is the Suzuki-Miyaura cross-coupling of a protected 4-halopyrazole with the corresponding boronic acid, followed by deprotection.[12][13]

Parameter 4-Phenyl-1H-pyrazole 4-(m-Tolyl)-1H-pyrazole
Precursor A 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
Precursor B Phenylboronic acidm-Tolylboronic acid
Catalyst Pd(PPh3)4Pd(PPh3)4
Base Na2CO3Na2CO3
Solvent Dioxane/H2ODioxane/H2O
Deprotection HCl in MeOHHCl in MeOH
Typical Yield >85%>85%
Table 1: Recommended synthetic route for starting materials.
Experiment 1: Electrophilic Aromatic Substitution (Bromination)

This experiment aims to compare the susceptibility of the C3/C5 positions to electrophilic attack. Due to the C4 position being occupied, electrophilic substitution is directed to the C3 or C5 position, though this is generally less favorable than C4 substitution.[7] The slightly increased electron density from the m-tolyl group may lead to a faster reaction rate.

Workflow for Comparative Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup start Dissolve Substrate (0.1 mmol) in CCl4 (2 mL) p1 4-Phenylpyrazole start->p1 p2 4-(m-Tolyl)pyrazole start->p2 add_br2 Add NBS (0.1 mmol) & AIBN (cat.) p1->add_br2 p2->add_br2 reflux Reflux at 80°C Monitor by TLC/GC-MS add_br2->reflux quench Quench with Na2S2O3 (aq) reflux->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify analyze Characterize & Quantify (NMR, GC-MS Yield) purify->analyze

Caption: Experimental workflow for the comparative bromination of 4-arylpyrazoles.

Detailed Protocol:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, dissolve 4-phenylpyrazole (1 equiv) and 4-(m-tolyl)pyrazole (1 equiv) in carbon tetrachloride.

  • Reagent Addition: To each flask, add N-Bromosuccinimide (NBS) (1.0 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN). Causality: NBS is used as a source of electrophilic bromine. AIBN is a radical initiator, though the reaction can also proceed via an ionic mechanism. Using identical batches and amounts is critical for a valid comparison.

  • Reaction Execution: Heat both reactions to reflux under identical conditions (e.g., in the same heating mantle or oil bath).

  • Monitoring: Monitor the consumption of starting material at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing via Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the determination of reaction rates.

  • Workup and Isolation: After completion, cool the reactions to room temperature. Quench with an aqueous solution of sodium thiosulfate, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.

  • Analysis: Purify the crude product via column chromatography. Determine the isolated yield and characterize the product (3-bromo-4-arylpyrazole) by ¹H NMR, ¹³C NMR, and MS.

Expected Outcome & Data Interpretation:

Substrate Reaction Time (h) Yield of 3-Bromo Product (%) Observed Byproducts
4-PhenylpyrazoletY₁Di-brominated species
4-(m-Tolyl)pyrazolet - ΔtY₂ (> Y₁)Di-brominated species
Table 2: Data summary for comparative bromination. A shorter reaction time (t - Δt) and/or a higher yield (Y₂) for the m-tolyl derivative would indicate enhanced reactivity.
Experiment 2: Suzuki-Miyaura Cross-Coupling

This experiment evaluates the performance of the 4-arylpyrazole motif in a common C-C bond-forming reaction. Here, we first need to synthesize the 3-bromo-4-arylpyrazoles from the previous step. The reaction will couple these substrates with a new boronic acid at the C3 position. The steric bulk of the m-tolyl group may influence the efficiency of the transmetalation or reductive elimination steps in the catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition aryl_halide 3-Bromo-4-aryl-pyrazole (Ar-X) aryl_halide->pd_complex boronic_acid Boronic Acid (Ar'-B(OH)2) transmetalation_complex Ar-Pd(II)-Ar'(L2) boronic_acid->transmetalation_complex + Base pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product 3,4-Diaryl-pyrazole (Ar-Ar') transmetalation_complex->product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle. Steric hindrance can affect any of these steps.

Detailed Protocol:

  • Reaction Setup: In two separate, identical microwave vials, place the 3-bromo-4-phenylpyrazole (1 equiv) and 3-bromo-4-(m-tolyl)pyrazole (1 equiv).

  • Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (1.2 equiv), a palladium catalyst such as PdCl₂(dppf) (0.02 equiv), and a base like K₂CO₃ (2.0 equiv). Add a solvent mixture, for instance, dioxane and water. Causality: Using a boronic acid with a distinct electronic signature (e.g., a methoxy group) simplifies product tracking by NMR. Precise and identical catalyst and base loading is paramount.

  • Reaction Execution: Seal the vials and heat in a microwave reactor to a set temperature (e.g., 120°C) for a defined period (e.g., 30 minutes). Microwave heating ensures rapid and uniform temperature control.[13]

  • Monitoring and Workup: After the reaction, cool the vials. Dilute with water and extract with an organic solvent. Analyze the crude reaction mixture with GC-MS or LC-MS to determine the conversion percentage.

  • Isolation and Analysis: Dry the organic layer, concentrate, and purify by column chromatography to determine the isolated yield.

Expected Outcome & Data Interpretation:

Substrate Conversion (%) Isolated Yield (%) Key Observation
3-Bromo-4-phenylpyrazoleC₁Y₃Baseline reactivity
3-Bromo-4-(m-tolyl)pyrazoleC₂Y₄Compare C₂/Y₄ to C₁/Y₃
Table 3: Data summary for comparative Suzuki-Miyaura coupling. A significantly lower conversion or yield for the m-tolyl substrate (C₂, Y₄ < C₁, Y₃) would suggest that the increased steric bulk of the m-tolyl group hinders the catalytic cycle.

Conclusion and Outlook

This guide presents a systematic approach to comparing the reactivity of 4-(m-tolyl) and 4-phenyl substituted pyrazoles. Based on fundamental principles, the m-tolyl substituent is predicted to slightly accelerate electrophilic substitution on the pyrazole ring due to its electron-donating nature. Conversely, its increased steric bulk may impede reactions occurring at adjacent positions, such as C-C cross-coupling.

The provided experimental protocols offer a robust framework for quantifying these differences. For drug development professionals, understanding these nuanced reactivity patterns is critical. It allows for more rational design of synthetic routes, aids in troubleshooting unexpected outcomes, and enables the fine-tuning of structure-activity relationships by leveraging subtle electronic and steric modifications. The data generated from these comparative studies will provide a valuable empirical foundation for future synthetic campaigns involving substituted pyrazole cores.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]

  • Pyrazole. (n.d.). SlideShare. [Link]

  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. (2006). HETEROCYCLES. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. (2026). ACS.org. [Link]

  • Structural relationships between o-, m- and p-tolyl substituted R3EI2 (E = As, P) and [(R3E)AuX] (E = As, P; X = Cl, Br, I). (2006). ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Generic. [Link]

  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. (2012). PubMed. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (n.d.). PMC. [Link]

  • Electronic excitation spectra of jet-cooled phenyl isocyanate, m-tolyl isocyanate, and p-phenylene diisocyanate: Assignment of the cis and trans rotational isomers. (2022). PubMed. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • What effect does a phenyl group have +M or -I? (2017). Quora. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Generic. [Link]

  • C&EN: NEWS OF THE WEEK - STERIC, SOLVENT EFFECTS UNCOUPLED. (n.d.). C&EN. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). DSpace@MIT. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

This document provides a detailed protocol for the proper and safe disposal of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine. As drug development professionals, our commitment to safety and environmental stewardship extends bey...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper and safe disposal of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is built upon the foundational principles of chemical safety, regulatory compliance, and scientific best practices. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the procedures outlined here are synthesized from the known hazards of its constituent functional groups—aromatic amines, tosylates, and pyrazoles—and authoritative guidelines on laboratory waste management.

Hazard Assessment: Deconstructing the Molecule

Understanding the potential risks associated with a compound is the first step in handling it safely. The structure of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine informs its hazard profile.

  • Aromatic Amine Functionality : The presence of the pyrazol-5-amine and the m-tolyl group places this compound in the aromatic amine class. Aromatic amines are a well-documented class of compounds with potential health hazards; they are often toxic, can be readily absorbed through the skin, and may be carcinogenic or mutagenic[1][2]. They are also frequently harmful to aquatic organisms, necessitating containment from environmental release[1][2].

  • Tosyl Group : The tosyl (p-toluenesulfonyl) group is a common protecting group in organic synthesis. The precursor, tosyl chloride, is known to be a corrosive substance that reacts with water and causes serious skin and eye damage[3][4][5][6]. While the tosyl group in the final molecule is less reactive, it still contributes to the overall chemical properties and potential for irritation.

  • Pyrazole Core : Pyrazole derivatives are prevalent in pharmaceuticals and agrochemicals, indicating they are biologically active structures.

Given this composite structure, it is prudent to handle 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine as a hazardous substance.

Anticipated Hazards:

  • Causes skin and eye irritation[7][8][9].

  • Harmful if swallowed or inhaled[9].

  • May cause respiratory irritation[7][9].

  • Potential for long-term health effects with repeated exposure.

  • Harmful to aquatic life with long-lasting effects[6][10].

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following table outlines the minimum requirements.

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles causing serious eye irritation[3][7][8].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, as aromatic amines can be absorbed through the skin and cause irritation[2][3][11]. Gloves must be inspected before use and disposed of after contamination[3][12].
Body Protection Laboratory coat.Protects skin and personal clothing from contamination[11].
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of dust or aerosols, which may cause respiratory irritation[7][10][13].

Spill Management Protocol

Accidents can happen. A prepared and swift response is critical to mitigating any potential exposure or environmental release.

For a Small-Scale Laboratory Spill:

  • Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid spills.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container[3][4][7]. Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontamination: Clean the spill area thoroughly. The choice of decontamination agent depends on the nature of the spill (solid or in solution). A standard procedure involves washing the area with soap and water, followed by a rinse[14]. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste[10].

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, following local protocols.

Step-by-Step Disposal Procedure

The disposal of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine must be handled as regulated hazardous waste. Never dispose of this chemical down the drain or in regular trash[10][15][16].

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe waste management.

  • Solid Waste: Collect unused or expired 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine, along with any contaminated disposable labware (e.g., weighing boats, gloves, pipette tips), in a dedicated hazardous waste container[10][16].

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office[11]. Incompatible materials can lead to dangerous chemical reactions.

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[17].

Step 2: Container Labeling

Federal and local regulations mandate specific labeling for hazardous waste.[18][19] Each container must be clearly marked with:

  • The words "Hazardous Waste" [15][18][19].

  • The full chemical name: "4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine" . Avoid using abbreviations or chemical formulas.

  • An indication of the hazards (e.g., "Irritant," "Toxic") or the appropriate GHS pictograms[18][19].

Step 3: On-Site Storage

Laboratories can accumulate waste in designated areas before it is collected for final disposal.

  • Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of the operator[18][19]. You may store up to 55 gallons of hazardous waste in an SAA[17][18]. The container must be kept closed except when adding waste.

  • Central Accumulation Area (CAA): Once the container in the SAA is full, it is moved to a CAA, a central on-site storage location, to await pickup by a disposal vendor[15][18][19]. Containers in a CAA must be marked with the date accumulation began, and there are time limits for storage (e.g., 90 or 180 days depending on the facility's generator status)[19][20].

Step 4: Final Disposal

The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal service[10][12][21].

  • Engage Professionals: Your institution's EHS department will have a contract with a certified hazardous waste hauler. Follow internal procedures to request a waste pickup.

  • Method of Disposal: The most common and effective method for disposing of solid organic chemical waste is high-temperature incineration at a permitted facility[21]. This process ensures the complete destruction of the compound.

  • Chemical Treatment (Conditional): While methods like chemical hydrolysis can sometimes be used to degrade tosylates, this should not be attempted without a validated procedure and explicit approval from your EHS department[10]. Uncontrolled reactions can be dangerous.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Hazard & Segregation cluster_containment Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal Generate Generate Waste: Unused Product, Contaminated Labware, or Solutions IsSolid Solid or Liquid Waste? Generate->IsSolid SolidContainer Collect in Lined Solid Waste Container IsSolid->SolidContainer Solid LiquidContainer Collect in Compatible Liquid Waste Container IsSolid->LiquidContainer Liquid Label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information SolidContainer->Label LiquidContainer->Label StoreSAA Store in Satellite Accumulation Area (SAA) (Keep Closed) Label->StoreSAA IsFull Container Full? StoreSAA->IsFull IsFull->StoreSAA No MoveToCAA Move to Central Accumulation Area (CAA) & Date Label IsFull->MoveToCAA Yes RequestPickup Request Pickup via EHS MoveToCAA->RequestPickup VendorDisposal Disposal by Licensed Vendor (e.g., Incineration) RequestPickup->VendorDisposal

Caption: Disposal workflow for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. INCHEM. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. National Center for Biotechnology Information (NCBI). [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. U.S. Army Public Health Center. [Link]

  • Decontamination. Experidoc. [Link]

  • Safety data sheet - BAS 550 01 I. BASF. [Link]

  • 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

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